C.I. Direct Brown 1
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
3811-71-0 |
|---|---|
Molecular Formula |
C31H22N8Na2O6S |
Molecular Weight |
680.6 g/mol |
IUPAC Name |
disodium;5-[[4-[4-[[2,4-diamino-5-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C31H24N8O6S.2Na/c32-26-16-27(33)29(39-36-22-9-12-24(13-10-22)46(43,44)45)17-28(26)38-35-21-7-3-19(4-8-21)18-1-5-20(6-2-18)34-37-23-11-14-30(40)25(15-23)31(41)42;;/h1-17,40H,32-33H2,(H,41,42)(H,43,44,45);;/q;2*+1/p-2 |
InChI Key |
VLTXMDHMAOPIKT-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=CC(=C(C=C3N)N)N=NC4=CC=C(C=C4)S(=O)(=O)[O-])N=NC5=CC(=C(C=C5)C(=O)[O-])O.[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=CC(=C(C=C3N)N)N=NC4=CC=C(C=C4)S(=O)(=O)[O-])N=NC5=CC(=C(C=C5)O)C(=O)[O-].[Na+].[Na+] |
Other CAS No. |
3811-71-0 |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of C.I. Direct Brown 1?
For Researchers, Scientists, and Drug Development Professionals
C.I. Direct Brown 1, also identified by the Colour Index Number 30045 and CAS number 3811-71-0, is a trisazo dye.[1] It is recognized for its application in dyeing cellulosic fibers such as cotton and viscose, as well as silk, polyamide fibers, pulp, and leather.[1][2][3] This document provides a detailed examination of its chemical structure, properties, and synthesis.
Chemical Structure and Properties
This compound is characterized by its complex trisazo structure, which is responsible for its color and affinity for cellulosic materials.
Molecular Structure: The chemical structure of this compound is presented below:
A representative chemical structure of a major component of this compound.
Physicochemical and Technical Data:
A summary of the key properties of this compound is provided in the table below. This data is essential for understanding its behavior in various applications.
| Property | Value | References |
| Colour Index Name | This compound | [1] |
| Colour Index Number | 30045 | [1][2][3] |
| CAS Registry Number | 3811-71-0 | [1][3][4] |
| Molecular Formula | C₃₁H₂₂N₈Na₂O₆S | [1][2][3] |
| Molecular Weight | 680.60 g/mol | [1][2][3] |
| Appearance | Brown uniform powder | [1][2][3] |
| Solubility | Soluble in water (orange-brown solution), soluble in ethanol, slightly soluble in acetone. Insoluble in other organic solvents. | [1][2][3] |
| Behavior in Acids | In concentrated sulfuric acid, it appears as a light purple to violet-black color, which turns brown upon dilution. | [1][2] |
| Behavior in Bases | Addition of 10% sodium hydroxide solution results in a yellow-brown solution. | [1][2] |
| Light Fastness | 2 | [2][3] |
| Washing Fastness | 2-3 | [2][3] |
| Rubbing Fastness (Dry) | 4 | [3] |
| Rubbing Fastness (Wet) | 3 | [3] |
Experimental Protocols
Synthesis of this compound:
The manufacturing process for this compound involves a multi-step diazotization and coupling reaction.[1]
Materials:
-
4-(4-Aminophenyl)benzenamine (Benzidine)
-
2-Hydroxybenzoic acid (Salicylic acid)
-
4-Aminobenzenesulfonic acid (Sulfanilic acid)
-
Benzene-1,3-diamine (m-Phenylenediamine)
-
Sodium nitrite
-
Hydrochloric acid
-
Sodium hydroxide
-
Sodium carbonate
Procedure:
-
Tetrazotization of Benzidine: 4-(4-Aminophenyl)benzenamine is tetrazotized by reacting it with sodium nitrite in the presence of hydrochloric acid at a low temperature (0-5 °C) to form the unstable tetraazonium salt.
-
First Coupling Reaction: The resulting tetraazonium salt is first coupled with 2-Hydroxybenzoic acid under controlled pH conditions.
-
Diazotization of Sulfanilic Acid: In a separate reaction, 4-Aminobenzenesulfonic acid is diazotized with sodium nitrite and hydrochloric acid.
-
Second Coupling Reaction: The product from the first coupling is then reacted with the diazotized 4-Aminobenzenesulfonic acid.
-
Final Coupling Reaction: The resulting intermediate is finally coupled with Benzene-1,3-diamine in acidic conditions to yield the final this compound dye.[1]
-
Isolation and Purification: The dye is precipitated, filtered, and washed to remove impurities. It is then dried to obtain a uniform powder.
Analytical Methods for Dye Identification:
A general protocol for the identification of direct dyes on cellulosic fibers involves the following steps:
-
Extraction: A small sample of the dyed material is boiled in a solution of water and ammonia. Direct dyes will typically bleed into the solution.
-
Redyeing: A piece of undyed cotton is added to the colored extract. Salt is added to the solution, and it is boiled. If a direct dye is present, the undyed cotton will be dyed to a deep shade.[5]
-
Spectroscopic Analysis: Techniques such as UV-Visible spectroscopy can be used to determine the absorption maximum (λmax) of the dye, providing further identification.
-
Mass Spectrometry: Advanced techniques like Direct Analysis in Real Time-Time of Flight Mass Spectrometry (DART-TOF-MS) can be used for rapid and direct identification of dyes on textile fibers with minimal sample preparation.[6]
Logical Workflow and Diagrams
Synthesis Workflow for this compound:
The following diagram illustrates the key steps in the synthesis of this compound.
Synthesis pathway of this compound.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Direct Brown 1 - Direct yellow brown D3G - Bismark Brown G from Emperor Chem [emperordye.com]
- 3. Direct Brown 1|Direct Brown D3G|CAS No: 3811-71-0 - Direct dye [chinainterdyes.com]
- 4. direct dye brown Manufacturers and Suppliers in China_direct dye brown product list_Emperor Chem [emperordye.com]
- 5. mytextshare.weebly.com [mytextshare.weebly.com]
- 6. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Synthesis of C.I. 30045 (Direct Brown 1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway and mechanism for C.I. 30045, commercially known as Direct Brown 1. This trisazo dye is synthesized through a sequence of diazotization and azo coupling reactions. This document outlines a detailed experimental protocol, the underlying reaction mechanisms, and quantitative data presented in a structured format for clarity and reproducibility.
Synthesis Pathway Overview
The synthesis of C.I. 30045 (Direct Brown 1) is a multi-step process that begins with the double diazotization of an aromatic diamine, followed by a series of three sequential azo coupling reactions. The overall pathway can be summarized as follows:
-
Double Diazotization: 4-(4-Aminophenyl)benzenamine is treated with sodium nitrite in an acidic medium to form a bis-diazonium salt.
-
First Coupling: The bis-diazonium salt is reacted with 2-Hydroxybenzoic acid (salicylic acid).
-
Second Coupling: The resulting intermediate is then coupled with 4-Aminobenzenesulfonic acid (sulfanilic acid).
-
Third Coupling: The final coupling reaction is carried out with Benzene-1,3-diamine (m-phenylenediamine) to yield the final trisazo dye, C.I. 30045.
Experimental Protocol
This section details a representative experimental protocol for the laboratory-scale synthesis of C.I. 30045.
Materials and Reagents:
-
4-(4-Aminophenyl)benzenamine
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl, concentrated)
-
2-Hydroxybenzoic Acid (Salicylic Acid)
-
Sodium Hydroxide (NaOH)
-
4-Aminobenzenesulfonic Acid (Sulfanilic Acid)
-
Benzene-1,3-diamine (m-phenylenediamine)
-
Sodium Carbonate (Na₂CO₃)
-
Ice
-
Distilled Water
Step 1: Double Diazotization of 4-(4-Aminophenyl)benzenamine
-
In a 500 mL beaker, dissolve 9.21 g (0.05 mol) of 4-(4-aminophenyl)benzenamine in 100 mL of distilled water and 25 mL of concentrated hydrochloric acid.
-
Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, dissolve 7.25 g (0.105 mol) of sodium nitrite in 50 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled diamine solution over 30 minutes, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the bis-diazonium salt.
Step 2: First Azo Coupling with 2-Hydroxybenzoic Acid
-
In a separate 500 mL beaker, dissolve 6.91 g (0.05 mol) of 2-hydroxybenzoic acid in 100 mL of a 5% (w/v) sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold bis-diazonium salt solution from Step 1 to the 2-hydroxybenzoic acid solution with vigorous stirring, maintaining the temperature below 5 °C.
-
Adjust the pH of the reaction mixture to 8-9 by the slow addition of a 10% sodium carbonate solution.
-
Continue stirring for 1-2 hours at 0-5 °C. The formation of the monoazo intermediate will be indicated by a color change.
Step 3: Second Azo Coupling with 4-Aminobenzenesulfonic Acid
-
To the reaction mixture from Step 2, add a solution of 8.66 g (0.05 mol) of 4-aminobenzenesulfonic acid dissolved in 100 mL of a 5% sodium carbonate solution.
-
Maintain the temperature of the reaction mixture at 5-10 °C and stir for 2-3 hours. The progress of the second coupling can be monitored by thin-layer chromatography.
Step 4: Third Azo Coupling with Benzene-1,3-diamine
-
In a separate beaker, dissolve 5.41 g (0.05 mol) of benzene-1,3-diamine in 50 mL of dilute hydrochloric acid.
-
Cool this solution to 0-5 °C.
-
Slowly add the cooled benzene-1,3-diamine solution to the reaction mixture from Step 3.
-
Maintain the reaction mixture at a temperature of 5-10 °C and stir for an additional 3-4 hours. The completion of the reaction will be indicated by the formation of a deep brown precipitate.
Step 5: Isolation and Purification of C.I. 30045
-
Add sodium chloride (20% w/v) to the final reaction mixture to salt out the dye.
-
Stir for 30 minutes, then filter the precipitate using a Buchner funnel.
-
Wash the filter cake with a cold 10% sodium chloride solution to remove unreacted starting materials and byproducts.
-
Dry the crude C.I. 30045 in a vacuum oven at 60-70 °C.
Quantitative Data
The following table summarizes the hypothetical quantitative data for the synthesis of C.I. 30045, assuming a representative practical yield.
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Quantity (mol) | Theoretical Mass/Yield (g) | Practical Yield (g) |
| 4-(4-Aminophenyl)benzenamine | C₁₂H₁₂N₂ | 184.24 | 0.05 | 9.21 | - |
| Sodium Nitrite | NaNO₂ | 69.00 | 0.105 | 7.25 | - |
| 2-Hydroxybenzoic Acid | C₇H₆O₃ | 138.12 | 0.05 | 6.91 | - |
| 4-Aminobenzenesulfonic Acid | C₆H₇NO₃S | 173.19 | 0.05 | 8.66 | - |
| Benzene-1,3-diamine | C₆H₈N₂ | 108.14 | 0.05 | 5.41 | - |
| C.I. 30045 (Direct Brown 1) | C₃₁H₂₂N₈Na₂O₆S | 680.60 | 0.05 | 34.03 | ~27.2 (80% yield) |
Synthesis Pathway and Mechanism
Overall Synthesis Pathway
The following diagram illustrates the complete synthesis pathway for C.I. 30045.
Caption: Synthesis pathway of C.I. 30045 (Direct Brown 1).
Mechanism of Diazotization and Azo Coupling
The synthesis of C.I. 30045 relies on two fundamental reaction types in azo dye chemistry: diazotization and azo coupling.
Diazotization: This process involves the conversion of a primary aromatic amine to a diazonium salt. In the presence of a strong acid, sodium nitrite forms nitrous acid (HNO₂), which then reacts with the amine.
Azo Coupling: This is an electrophilic aromatic substitution reaction where the diazonium ion acts as the electrophile and attacks an electron-rich aromatic ring (the coupling component). The reactivity of the coupling component is enhanced by the presence of electron-donating groups such as hydroxyl (-OH) or amino (-NH₂) groups.
The following diagram illustrates the general mechanism of an azo coupling reaction.
Caption: General mechanism of azo coupling.
Detailed Mechanism of C.I. 30045 Synthesis:
-
Formation of the Electrophile: In the acidic medium, sodium nitrite is protonated to form nitrous acid, which further gets protonated and loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).
-
Double Diazotization: Each of the primary amino groups of 4-(4-aminophenyl)benzenamine acts as a nucleophile and attacks the nitrosonium ion. Subsequent proton transfers and elimination of a water molecule lead to the formation of the bis-diazonium salt. This reaction is carried out at low temperatures (0-5 °C) as diazonium salts are unstable at higher temperatures.
-
First Coupling: The bis-diazonium salt then undergoes an electrophilic aromatic substitution reaction with the first coupling component, 2-hydroxybenzoic acid. The hydroxyl and carboxyl groups on the benzene ring are activating and ortho-, para-directing. The coupling occurs at the position para to the hydroxyl group, which is sterically more accessible. The reaction is typically carried out under weakly alkaline conditions to deprotonate the hydroxyl group, making the ring more electron-rich and thus more susceptible to electrophilic attack.
-
Second Coupling: The remaining diazonium group of the monoazo intermediate then couples with 4-aminobenzenesulfonic acid. The amino group is a strong activating group, and the coupling occurs ortho to the amino group. This reaction is also performed under controlled pH conditions.
-
Third Coupling: The final step involves the coupling of the disazo intermediate with benzene-1,3-diamine. The two amino groups on this coupling component are strongly activating and meta-directing. The coupling occurs at the position ortho to one amino group and para to the other, which is the most activated and sterically accessible position. This final coupling yields the trisazo dye, C.I. 30045.
Conclusion
The synthesis of C.I. 30045 (Direct Brown 1) is a classic example of azo dye chemistry, involving a well-defined sequence of diazotization and coupling reactions. The protocol provided in this guide, along with the mechanistic insights, offers a comprehensive resource for the laboratory-scale production of this dye. Careful control of reaction parameters, particularly temperature and pH at each coupling stage, is crucial for achieving a high yield and purity of the final product. This technical guide serves as a valuable tool for researchers and professionals in the fields of chemistry and material science.
Physical and chemical properties of C.I. Direct Brown 1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of C.I. Direct Brown 1 (CAS RN: 3811-71-0; C.I. Number: 30045), a trisazo dye. The information is compiled to support research, development, and quality control activities involving this compound.
Core Properties and Identification
This compound is a synthetic organic dye belonging to the trisazo class, characterized by the presence of three azo (-N=N-) groups. This structural feature is central to its chromophoric properties and its affinity for cellulosic fibers.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| C.I. Name | This compound |
| C.I. Number | 30045 |
| CAS Registry Number | 3811-71-0 |
| Molecular Formula | C₃₁H₂₂N₈Na₂O₆S |
| Molecular Weight | 680.60 g/mol [1] |
| Synonyms | Direct Brown D3G, Direct Brown D3GE, Direct Brown MD[1] |
Physicochemical Properties
The physicochemical properties of this compound are summarized below. These properties are crucial for its application in dyeing processes and for understanding its behavior in various chemical environments.
Table 2: Physical and Chemical Properties of this compound
| Property | Description |
| Appearance | Brown, uniform powder.[1] |
| Solubility in Water | Soluble, forming an orange-brown solution.[1] |
| Solubility in Organic Solvents | Soluble in ethanol, slightly soluble in acetone, and insoluble in other organic solvents.[1] |
| Melting Point | Data not available. |
| Behavior in Strong Acids | In concentrated sulfuric acid, it forms a dark light purple to violet-black solution, which turns brown upon dilution. In nitric acid, it is partially dissolved, yielding a red-light brown to orange-brown solution.[1] |
| Behavior in Alkali | Addition of a 10% sodium hydroxide solution results in a yellow-brown solution.[1] |
| Insolubles | ≤ 0.15%[2] |
Fastness Properties
The fastness properties of a dye indicate its resistance to fading or color change under various conditions. The following table summarizes the available fastness data for this compound.
Table 3: Fastness Properties of this compound
| Fastness Test | Rating |
| Light Fastness | 2[2] |
| Washing Fastness | 2-3[2] |
| Rubbing Fastness (Dry) | 4[2] |
| Rubbing Fastness (Wet) | 3 |
Synthesis and Manufacturing
This compound is synthesized through a multi-step diazotization and coupling process. A general overview of the manufacturing method is as follows:
-
Double Nitriding: 4-(4-Aminophenyl)benzenamine is subjected to double nitriding.
-
First Coupling: The resulting product is first coupled with 2-Hydroxybenzoic acid.
-
Second Diazo Reaction: This is followed by a reaction with diazotized 4-Aminobenzenesulfonic acid.
-
Final Coupling: In acidic conditions, the intermediate is coupled with Benzene-1,3-diamine to yield the final this compound dye.
Experimental Protocols
The following are detailed methodologies for key experiments related to the characterization of this compound.
Determination of Solubility
Objective: To qualitatively and quantitatively determine the solubility of this compound in water and organic solvents.
Materials:
-
This compound powder
-
Distilled water
-
Ethanol (95%)
-
Acetone
-
Other organic solvents (e.g., hexane, toluene)
-
Test tubes and rack
-
Vortex mixer
-
Analytical balance
-
Spectrophotometer
Qualitative Protocol:
-
Place approximately 10 mg of this compound into separate test tubes.
-
Add 1 mL of each solvent (distilled water, ethanol, acetone, etc.) to the respective test tubes.
-
Vortex each tube for 30 seconds.
-
Visually observe and record the solubility as soluble, partially soluble, or insoluble.
Quantitative Protocol (for water):
-
Prepare a series of standard solutions of this compound in distilled water with known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer to create a calibration curve.
-
Prepare a saturated solution of this compound in a known volume of distilled water at a specific temperature (e.g., 25°C) by adding an excess of the dye and stirring for an extended period (e.g., 24 hours) to ensure equilibrium.
-
Filter the saturated solution to remove any undissolved solid.
-
Dilute a known aliquot of the filtrate with distilled water to a concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the diluted solution.
-
Use the calibration curve to determine the concentration of the diluted solution and back-calculate the concentration of the saturated solution to determine the solubility in g/L.
Spectroscopic Analysis
Objective: To obtain the UV-Visible and FT-IR spectra of this compound for structural characterization.
UV-Visible Spectroscopy Protocol:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., distilled water or ethanol).
-
Use a UV-Vis spectrophotometer to scan the solution over a wavelength range of 200-800 nm.
-
Record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λmax).
Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol:
-
Prepare a solid sample of this compound by mixing a small amount of the dye with dry potassium bromide (KBr) and pressing it into a pellet.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the FT-IR spectrum over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., -N=N-, -OH, -SO₃H, aromatic C-H).
Toxicology and Safety
There is limited specific toxicological data available for this compound. However, it is structurally related to other benzidine-based dyes, which are of toxicological concern. For instance, C.I. Direct Brown 95, a related trisazo dye, is considered a potential carcinogen as it can be metabolized to benzidine, a known human carcinogen. Given the structural similarities, it is prudent to handle this compound with appropriate safety precautions as a potential carcinogen.
General Safety Precautions:
-
Use in a well-ventilated area or with local exhaust ventilation.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Refer to the Safety Data Sheet (SDS) for detailed handling and emergency procedures.
Applications
This compound is primarily used for the dyeing of cellulosic fibers such as cotton and viscose.[3] It can also be used for dyeing silk, polyamide fibers, and for coloring pulp and leather.[1]
Disclaimer: The information provided in this technical guide is for informational purposes only and is based on publicly available data. It is the responsibility of the user to verify the accuracy and applicability of this information for their specific purposes and to ensure compliance with all relevant safety and regulatory guidelines.
References
C.I. Direct Brown 1 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of C.I. Direct Brown 1, a trisazo dye. The information presented herein is intended for a scientific audience and details the chemical properties, toxicological profile, and associated molecular pathways of this compound.
Core Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Parameter | Value | Reference |
| C.I. Name | Direct Brown 1 | [1] |
| C.I. Number | 30045 | [1] |
| CAS Number | 3811-71-0 | [1] |
| Molecular Formula | C₃₁H₂₂N₈Na₂O₆S | [1] |
| Molecular Weight | 680.60 g/mol | [1] |
Synthesis and Manufacturing
This compound is synthesized through a multi-step diazotization and coupling process. The general manufacturing method involves the double nitriding of 4-(4-aminophenyl)benzenamine, which is then first coupled with 2-hydroxybenzoic acid. This intermediate is subsequently diazotized with 4-aminobenzenesulfonic acid and, under acidic conditions, coupled with benzene-1,3-diamine to yield the final product[1]. A detailed, publicly available laboratory-scale synthesis protocol is not readily found in the scientific literature, likely due to the industrial nature of this compound.
Toxicological Profile and Carcinogenicity
The primary concern for researchers and drug development professionals regarding this compound is its classification as a benzidine-based dye. Benzidine and dyes that are metabolized to benzidine are recognized as known human carcinogens[2]. The carcinogenicity of these dyes is attributed to the in vivo metabolic cleavage of the azo bonds, which releases free benzidine[2].
The enzyme azoreductase, present in gut bacteria and the liver, is responsible for this metabolic conversion[3]. Once released, benzidine can be further metabolized into reactive intermediates that can form DNA adducts, leading to mutations and the initiation of carcinogenesis[4]. Studies on workers exposed to benzidine-based dyes have shown an increased risk of bladder cancer[5].
Experimental Protocols
The toxicological and mechanistic studies of benzidine and related azo dyes utilize a variety of established experimental protocols. For researchers investigating the effects of this compound or its metabolites, the following methodologies are relevant:
1. Assessment of Genotoxicity using the Comet Assay:
-
Objective: To detect DNA damage in cells exposed to a test compound.
-
Methodology:
-
HepG2 cells are treated with varying concentrations of the test compound (e.g., benzidine) for a specified duration.
-
The cells are then embedded in a low-melting-point agarose gel on a microscope slide.
-
The cells are lysed to remove cellular proteins and membranes, leaving behind the nuclear DNA.
-
The slides are subjected to electrophoresis under alkaline conditions.
-
Damaged DNA, containing breaks, will migrate further towards the anode, forming a "comet tail."
-
The slides are stained with a fluorescent DNA-binding dye and visualized using a fluorescence microscope.
-
The extent of DNA damage is quantified by measuring the length and intensity of the comet tail[6].
-
2. Analysis of Protein Expression by Western Blotting:
-
Objective: To detect and quantify the expression levels of specific proteins involved in cellular pathways (e.g., DNA damage response, apoptosis).
-
Methodology:
-
Cells are treated with the test compound and then lysed to extract total protein.
-
The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the protein of interest (e.g., p53).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
A chemiluminescent substrate is added, and the light emitted is detected, providing a measure of the protein's abundance[6].
-
3. Cell Migration and Invasion Assays:
-
Objective: To assess the effect of a compound on the migratory and invasive potential of cancer cells.
-
Methodology (Wound Healing Assay for Migration):
-
A confluent monolayer of cancer cells (e.g., T24 or EJ bladder cancer cells) is created in a culture dish.
-
A "wound" or scratch is made through the cell monolayer with a sterile pipette tip.
-
The cells are washed to remove debris and then incubated with media containing the test compound.
-
Images of the wound are captured at different time points (e.g., 0 and 24 hours).
-
The rate of wound closure is measured to determine the effect of the compound on cell migration[7][8].
-
-
Methodology (Transwell Assay for Invasion):
-
The upper chamber of a Transwell insert is coated with a basement membrane matrix (e.g., Matrigel).
-
Cancer cells are seeded into the upper chamber in serum-free media containing the test compound.
-
The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum).
-
After incubation, non-invading cells on the upper surface of the membrane are removed.
-
Invading cells on the lower surface of the membrane are fixed, stained, and counted[7][8].
-
Signaling Pathways
The carcinogenicity of benzidine, the metabolic product of this compound, is associated with the perturbation of several key signaling pathways.
DNA Damage Response Pathway
Benzidine-induced DNA damage triggers a complex cellular response aimed at repairing the damage and maintaining genomic integrity. A central player in this response is the tumor suppressor protein p53.
Caption: Benzidine-induced DNA Damage Response Pathway.
Sonic Hedgehog (SHH) Pathway in Bladder Cancer Stem Cells
Recent studies have shown that benzidine can promote the "stemness" of bladder cancer stem cells (BCSCs) through the activation of the Sonic hedgehog (SHH) signaling pathway.
Caption: Benzidine-mediated activation of the SHH pathway.
ERK5 Pathway in Bladder Cancer Cell Migration and Invasion
Benzidine has been demonstrated to induce the epithelial-to-mesenchymal transition (EMT), a process critical for cancer progression, in bladder cancer cells through the activation of the ERK5 pathway.
Caption: Benzidine-induced ERK5 signaling in bladder cancer.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Benzidine and Dyes Metabolized to Benzidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. [PDF] N-glucuronidation of benzidine and its metabolites. Role in bladder cancer. | Semantic Scholar [semanticscholar.org]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. HEALTH EFFECTS - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Induction of DNA damage signaling genes in benzidine-treated HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzidine Induces Epithelial–Mesenchymal Transition of Human Bladder Cancer Cells through Activation of ERK5 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzidine Induces Epithelial-Mesenchymal Transition of Human Bladder Cancer Cells through Activation of ERK5 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of Direct Brown 1 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Direct Brown 1 (C.I. 30045) in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on presenting the established qualitative solubility profile and provides a detailed, standardized experimental protocol for determining dye solubility. This allows researchers to generate precise quantitative data tailored to their specific laboratory conditions and solvent systems.
Introduction to Direct Brown 1
Direct Brown 1 is a trisazo dye known for its application in dyeing cellulosic fibers, such as cotton, as well as silk and polyamide fibers.[1] Its molecular structure and the presence of sulfonic acid groups contribute to its solubility characteristics, particularly its affinity for polar solvents. Understanding the solubility of Direct Brown 1 in organic solvents is crucial for various applications beyond traditional dyeing, including ink formulation, analytical chemistry, and toxicological studies.
Solubility Profile of Direct Brown 1
Multiple sources consistently report a similar qualitative solubility profile for Direct Brown 1. The dye is generally described as soluble in ethanol, slightly soluble in acetone, and insoluble in most other common organic solvents.[1][2][3] This information is summarized in the table below. It is important to note that "slightly soluble" and "insoluble" are qualitative terms and the actual solubility can be influenced by factors such as temperature and the presence of impurities.
Table 1: Qualitative Solubility of Direct Brown 1 in Organic Solvents
| Solvent | Qualitative Solubility | Reference |
| Ethanol | Soluble | [1][2][3] |
| Acetone | Slightly Soluble | [1][2][3] |
| Other Organic Solvents | Insoluble | [1][2][3] |
For context, a related dye, Direct Brown 95, has a reported aqueous solubility of 35 g/L at 80-85°C, is slightly soluble in ethanol, and insoluble in acetone.[4] This highlights that quantitative data for direct dyes can be determined and may vary significantly between different compounds within the same class.
Experimental Protocol for Determining Dye Solubility
The following is a detailed methodology for the quantitative determination of dye solubility in organic solvents. This protocol is a standard approach that can be adapted for Direct Brown 1 and other similar dyes.
Objective: To determine the saturation solubility of a dye in a specific organic solvent at a controlled temperature.
Materials:
-
Dye sample (e.g., Direct Brown 1)
-
Selected organic solvent(s)
-
Analytical balance
-
Volumetric flasks
-
Thermostatic shaker or water bath
-
Centrifuge
-
Spectrophotometer (UV-Vis)
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Glass vials with screw caps
-
Pipettes and other standard laboratory glassware
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of the dye and add it to a known volume of the organic solvent in a series of glass vials. The goal is to create a suspension where undissolved solid dye is clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved dye is reached.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
To ensure complete separation of the solid phase, centrifuge the vials at a high speed for a specified time (e.g., 15-20 minutes).
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a filter to remove any remaining particulate matter.
-
Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the spectrophotometer's absorbance curve.
-
-
Quantification:
-
Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for the dye in the specific solvent.
-
Determine the concentration of the dye in the diluted sample using a pre-established calibration curve of known dye concentrations versus absorbance.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the undiluted supernatant, taking into account the dilution factor. This value represents the saturation solubility of the dye in the solvent at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of dye solubility.
Caption: Workflow for the experimental determination of dye solubility.
Conclusion
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Direct Brown 1 - Direct yellow brown D3G - Bismark Brown G from Emperor Chem [emperordye.com]
- 3. Direct Brown 1|Direct Brown D3G|CAS No: 3811-71-0 - Direct dye [chinainterdyes.com]
- 4. Direct Brown 95 - Direct Fast Brown LMR - Direct Brown BRL from Emperor Chem [emperordye.com]
Spectroscopic Analysis of C.I. Direct Brown 1: A Technical Overview
Abstract
This technical guide provides a summary of the available physicochemical data for the trisazo dye, C.I. Direct Brown 1 (CAS 3811-71-0). Due to a lack of publicly available experimental spectra, this document presents expected spectroscopic characteristics for Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) analysis based on the known chemical structure. Detailed, generalized experimental protocols for obtaining these spectra are provided for researchers in analytical chemistry and drug development. A logical workflow for the spectroscopic characterization of a solid, water-soluble dye is also presented.
Introduction
This compound, also known by its Colour Index number 30045, is a trisazo dye used in the textile, paper, and leather industries.[1][2][3] Its molecular structure, rich in aromatic rings, azo linkages, and auxochromic groups, dictates its color and binding properties. Spectroscopic analysis is fundamental to confirming the identity, purity, and structural integrity of such compounds. This document serves as a reference for the expected spectroscopic signature of this compound and provides standardized methodologies for its analysis.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for sample preparation and interpretation of spectroscopic results. The dye is a brown powder, soluble in water and ethanol.[1][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| C.I. Name | Direct Brown 1 | [5] |
| C.I. Number | 30045 | [3][4][5] |
| CAS Number | 3811-71-0 | [2][4][5] |
| Molecular Formula | C₃₁H₂₂N₈Na₂O₆S | [4][5] |
| Molecular Weight | 680.60 g/mol | [2][4][5] |
| Appearance | Brown Powder | [2][5] |
| Solubility | Soluble in water (orange-brown solution), soluble in ethanol | [1][2] |
Spectroscopic Data (Expected)
UV-Visible (UV-Vis) Spectroscopy
Azo dyes are characterized by their strong absorption in the visible region of the electromagnetic spectrum, which arises from π→π* electronic transitions within the extended conjugated system of aromatic rings and azo groups (-N=N-). For a trisazo dye like this compound, a broad absorption band is expected, leading to its characteristic brown color.
Table 2: Expected UV-Vis Absorption Data for this compound
| Parameter | Expected Value | Rationale |
| λmax (Visible) | 400 - 600 nm | Corresponds to the π→π* transitions in the extended trisazo chromophore. The broadness is due to multiple overlapping electronic transitions.[6][7] |
| λmax (UV) | 250 - 350 nm | Corresponds to π→π* transitions within the individual aromatic ring systems.[6] |
| Solvent | Water or Ethanol | This compound is soluble in these polar solvents.[1] |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. The expected characteristic absorption bands for this compound are based on the vibrations of its constituent chemical bonds.
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference(s) |
| 3500 - 3200 | O-H stretch, N-H stretch | Phenolic -OH, Amino -NH₂ | [8][9] |
| 3100 - 3000 | C-H stretch | Aromatic C-H | [10][11] |
| 1620 - 1580 | C=C stretch | Aromatic ring skeletal vibrations | [10][11] |
| 1500 - 1400 | N=N stretch | Azo group | [8][12] |
| ~1200 & ~1040 | S=O stretch (asymmetric & symmetric) | Sulfonate group (-SO₃⁻) | [9] |
| 1350 - 1250 | C-O stretch | Phenolic C-O | [8] |
| 900 - 650 | C-H out-of-plane bend | Aromatic ring substitution patterns | [11] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. Due to the complexity and low symmetry of this compound, its ¹H and ¹³C NMR spectra are expected to be complex, with many overlapping signals, particularly in the aromatic region.
Table 4: Expected NMR Spectral Regions for this compound
| Spectrum | Chemical Shift (δ) ppm | Proton/Carbon Type | Rationale |
| ¹H NMR | 6.5 - 8.5 | Aromatic Protons (Ar-H) | Protons on the multiple benzene and biphenyl rings are deshielded by the aromatic ring current.[10][13][14] |
| ¹H NMR | Broad, exchangeable | -OH, -NH₂ | Protons on heteroatoms; signals are often broad and their position is concentration and solvent dependent. |
| ¹³C NMR | 110 - 160 | Aromatic Carbons (Ar-C) | Carbons within the aromatic rings, including those bonded to N, O, and S, will resonate in this typical downfield region.[10][13] |
Experimental Protocols
The following are detailed, generalized protocols for obtaining spectroscopic data for a solid, water-soluble dye such as this compound.
UV-Vis Spectroscopy Protocol
-
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution by accurately weighing approximately 10 mg of this compound and dissolving it in 100 mL of deionized water or spectroscopic grade ethanol in a volumetric flask.
-
Prepare a dilute solution (e.g., in the range of 1-10 mg/L) from the stock solution to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
-
Data Acquisition:
-
Use matched quartz cuvettes (1 cm path length).
-
Fill the reference cuvette with the solvent (deionized water or ethanol).
-
Record a baseline spectrum with the solvent in both cuvettes.
-
Replace the solvent in the sample cuvette with the dye solution.
-
Scan the sample over a wavelength range of 200-800 nm.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
FT-IR Spectroscopy Protocol (KBr Pellet Method)
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation:
-
Thoroughly dry the this compound sample and spectroscopic grade potassium bromide (KBr) powder in an oven to remove moisture.
-
In an agate mortar, grind 1-2 mg of the dye sample until it is a fine, uniform powder.
-
Add approximately 100-200 mg of the dry KBr powder to the mortar and mix thoroughly with the sample.
-
Transfer the mixture to a pellet press die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the ambient atmosphere.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Process the spectrum (e.g., baseline correction) as needed.
-
NMR Spectroscopy Protocol
-
Instrumentation: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh 5-20 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Given the dye's water solubility, deuterium oxide (D₂O) is a primary choice. DMSO-d₆ could also be used.
-
Ensure the sample is fully dissolved, using gentle vortexing if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spinner turbine and place it in the spectrometer's magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve high homogeneity and resolution.
-
Acquire the ¹H NMR spectrum. For D₂O solutions, the solvent signal may need to be suppressed.
-
Acquire the proton-decoupled ¹³C NMR spectrum. This will require a significantly longer acquisition time than the ¹H spectrum.
-
Process the data (Fourier transform, phase correction, baseline correction, and referencing).
-
Logical Workflow Visualization
The general workflow for the complete spectroscopic characterization of a dye sample like this compound is illustrated below. This process ensures a systematic approach from sample receipt to final data analysis.
References
- 1. Direct Brown 1|Direct Brown D3G|CAS No: 3811-71-0 - Direct dye [chinainterdyes.com]
- 2. Direct Brown 1 - Direct yellow brown D3G - Bismark Brown G from Emperor Chem [emperordye.com]
- 3. China Direct Brown 1 | 3811-71-0 Manufacturer and Supplier | COLORKEM [colorkem.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. cairuichem.com [cairuichem.com]
- 6. uv-visible light absorption spectra of azo dyes molecular structure chromophores disperse red 19 azo dye spectrum dyes dyestuffs chromophore group spectra Doc Brown's chemistry revision notes [docbrown.info]
- 7. worldwidejournals.com [worldwidejournals.com]
- 8. scienceworldjournal.org [scienceworldjournal.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Ch 13 - Aromatic H [chem.ucalgary.ca]
An In-depth Technical Guide to C.I. Direct Brown 1: A Trisazo Dye
This technical guide provides a comprehensive overview of C.I. Direct Brown 1 (C.I. 30045), a significant member of the trisazo class of dyes. Tailored for researchers, scientists, and professionals in drug development, this document delves into the dye's chemical and physical properties, synthesis, and performance characteristics, presenting data in a clear and accessible format.
Core Properties and Specifications
This compound is a water-soluble dye known for its yellowish-brown hue.[1][2] Its trisazo structure, containing three azo (-N=N-) groups, is fundamental to its chromophoric properties.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized below.
| Property | Value |
| C.I. Name | Direct Brown 1 |
| C.I. Number | 30045 |
| CAS Number | 3811-71-0 |
| Molecular Formula | C31H22N8Na2O6S[1][2] |
| Molecular Weight | 680.60 g/mol [1][2] |
| Appearance | Brown uniform powder[1][2] |
| Solubility | Soluble in water (orange-brown solution) and ethanol; slightly soluble in acetone and cellosolve; insoluble in other organic solvents.[1][2] |
Fastness Properties
The resistance of this compound to various environmental factors is crucial for its application. The following table outlines its fastness ratings.
| Fastness Property | Rating |
| Light Fastness | 2[1][2] |
| Washing Fastness | 2-3[1][2] |
| Rubbing Fastness | Not specified |
| Dyeing Depth (%) | 2[2] |
| Insolubles (%) | 0.15[2] |
Synthesis of this compound
The synthesis of this compound is a multi-step process involving diazotization and coupling reactions, characteristic of azo dye production.
Synthesis Pathway
The logical workflow for the synthesis of this compound is illustrated in the diagram below.
Experimental Protocol
The following provides a detailed, representative methodology for the synthesis of a trisazo dye like this compound, based on established chemical principles.
Materials:
-
4-(4-Aminophenyl)benzenamine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
2-Hydroxybenzoic acid
-
4-Aminobenzenesulfonic acid
-
Benzene-1,3-diamine
-
Sodium carbonate (Na₂CO₃)
-
Sodium hydroxide (NaOH)
-
Ice
-
Distilled water
Procedure:
-
First Diazotization:
-
Dissolve a molar equivalent of 4-(4-Aminophenyl)benzenamine in dilute hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a concentrated aqueous solution of sodium nitrite, maintaining the temperature below 5 °C, to form the diazonium salt.
-
-
First Coupling:
-
In a separate vessel, dissolve a molar equivalent of 2-Hydroxybenzoic acid in an aqueous sodium carbonate solution.
-
Cool this solution to 0-5 °C.
-
Slowly add the diazonium salt solution from step 1 to the 2-Hydroxybenzoic acid solution, maintaining a slightly alkaline pH and low temperature.
-
Stir until the coupling reaction is complete, indicated by the absence of the diazonium salt (tested with H-acid).
-
-
Second Diazotization:
-
Dissolve a molar equivalent of 4-Aminobenzenesulfonic acid in a dilute sodium carbonate solution.
-
Cool to 0-5 °C and add a concentrated solution of sodium nitrite.
-
Slowly add this mixture to a cooled solution of hydrochloric acid to form the second diazonium salt.
-
-
Second Coupling:
-
Slowly add the second diazonium salt solution from step 3 to the monoazo intermediate solution from step 2.
-
Maintain the temperature at 5-10 °C and a neutral to slightly acidic pH.
-
Stir until the reaction is complete.
-
-
Third Coupling:
-
Dissolve a molar equivalent of Benzene-1,3-diamine in water.
-
Cool to 0-5 °C.
-
Slowly add the disazo intermediate solution from step 4 to the Benzene-1,3-diamine solution under acidic conditions.
-
Continue stirring until the final coupling is complete.
-
-
Isolation and Purification:
-
Precipitate the final trisazo dye by adding sodium chloride (salting out).
-
Filter the precipitate and wash with a saturated sodium chloride solution.
-
Dry the product in an oven at a suitable temperature.
-
Further purification can be achieved by recrystallization from an appropriate solvent system.
-
Applications and Usage
This compound is primarily used for the dyeing of cellulosic fibers such as cotton and viscose.[1][3] It exhibits good dye uptake but has poor dye migration properties.[3] The dyeing process is typically carried out at a temperature of 100 °C to achieve maximum affinity.[1][2] It can also be used for dyeing silk, polyamide fibers, and leather, as well as for coloring pulp.[1][2] While not generally used for direct printing, it shows good dischargeability.[1][3] The color of the dye can be affected by the presence of metal ions; copper ions can cause a yellow and dark shade, while iron ions can lead to a yellowing of the color.[1][2]
References
An In-depth Technical Guide to C.I. Direct Brown 1: Discovery, History, and Synthesis
This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and synthesis of C.I. Direct Brown 1 (C.I. 30045). It is intended for researchers, scientists, and professionals in the fields of dye chemistry, textile science, and drug development who require a detailed understanding of this significant trisazo dye.
Introduction and Historical Context
This compound is a synthetic dye belonging to the trisazo class, characterized by the presence of three azo groups (-N=N-) in its molecular structure.[1][2] The development of direct dyes revolutionized the textile industry in the late 19th century, following the discovery of Congo Red in 1884. These dyes were prized for their ability to directly color cellulosic fibers such as cotton without the need for a mordant. While the specific date of discovery and the original discoverer of this compound are not well-documented in publicly available records, its emergence is situated within this era of rapid innovation in synthetic dye chemistry.
Chemical and Physical Properties
This compound is a brown powder with the chemical formula C₃₁H₂₂N₈Na₂O₆S and a molecular weight of 680.60 g/mol .[1][2] Its CAS Registry Number is 3811-71-0.[1][2] The dye is soluble in water, appearing as an orange-brown solution, and is also soluble in ethanol. It is slightly soluble in acetone and cellosolve, and insoluble in other organic solvents.[1]
The color of this compound is sensitive to pH changes. In the presence of strong sulfuric acid, it turns a light purple to violet-black, which upon dilution becomes brown.[1] In nitric acid, it partially dissolves to form a red-light brown to orange-brown solution.[1] The addition of a 10% sodium hydroxide solution results in a yellow-brown color.[1]
Quantitative Data
The performance characteristics of a dye are critical for its industrial application. The following tables summarize the available quantitative data for this compound, specifically its fastness properties.
Table 1: Fastness Properties of this compound (ISO and AATCC Standards)
| Property | ISO Rating | AATCC Rating |
| Light Fastness | 1 | - |
| Soaping (Fading) | 2 | - |
| Soaping (Stain) | 3 | - |
| Water (Fading) | 1-2 | - |
| Water (Stain) | 2-3 | - |
Table 2: Additional Fastness and Quality Control Parameters
| Property | Value/Rating |
| Light Fastness | 2 |
| Washing Fastness | 2-3 |
| Rubbing Fastness (Dry) | 4 |
| Rubbing Fastness (Wet) | 3 |
| Dyeing Depth (%) | 2 |
| Insolubles (%) | 0.15 |
Synthesis
Manufacturing Process Overview
The synthesis of this compound is a multi-step process involving a series of diazotization and coupling reactions. The key steps are:
-
Tetrazotization of 4-(4-Aminophenyl)benzenamine: The process begins with the double diazotization (tetrazotization) of 4-(4-Aminophenyl)benzenamine.
-
First Coupling: The resulting tetrazo compound is first coupled with 2-Hydroxybenzoic acid.
-
Second Diazotization: The intermediate product is then subjected to another diazotization reaction, this time with 4-Aminobenzenesulfonic acid.
-
Final Coupling: The final step involves the coupling of the resulting diazonium salt with Benzene-1,3-diamine under acidic conditions to yield this compound.[1][2]
Synthesis Workflow Diagram
References
C.I. Direct Brown 1: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of C.I. Direct Brown 1 (C.I. 30045), a trisazo class dye. While primarily utilized in the textile and paper industries, its chemical nature as a benzidine-based azo dye warrants a closer examination of its properties, synthesis, analysis, and biological implications, particularly for professionals in research and drug development.
Synonyms and Alternative Names
This compound is known by a variety of synonyms and trade names, reflecting its widespread industrial use. Proper identification is crucial for both laboratory research and toxicological assessment.
| Identifier Type | Value |
| C.I. Name | Direct Brown 1 |
| C.I. Number | 30045 |
| CAS Number | 3811-71-0 |
| Molecular Formula | C31H22N8Na2O6S |
| Molecular Weight | 680.60 g/mol |
| Common Synonyms | Direct Brown D3G, Direct Yellow Brown D3G, Bismark Brown G, Direct Brown D3GE, Direct Brown MD[1][2] |
| Other Names | Direct Golden Camel D3G, Direct Golden Camel |
Physicochemical Properties
This compound is a brown, uniform powder with characteristic solubility and reactivity profiles. These properties are fundamental to its application and are critical for developing analytical and handling protocols.
| Property | Description |
| Appearance | Brown, uniform powder. |
| Solubility | Soluble in water (orange-brown solution), soluble in ethanol, slightly soluble in acetone and cellosolve, insoluble in other organic solvents.[3] |
| Reactivity with Acids | In concentrated sulfuric acid, it appears dark light purple to violet-black, turning brown upon dilution. In concentrated nitric acid, it partially dissolves to a red-light brown to orange-brown color.[3] |
| Reactivity with Bases | Addition of 10% sodium hydroxide solution to the dye solution results in a yellow-brown color.[3] |
| Interaction with Ions | In the presence of copper ions, the dye's color becomes a dark and light yellow. With iron ions, it turns yellow. |
Fastness Properties
The fastness properties of a dye refer to its resistance to fading or running under various conditions. These are critical quality parameters in the textile industry and can be relevant in experimental contexts where the dye is used as a marker.
| Fastness Test | Rating |
| Light Fastness | 2 |
| Washing Fastness | 2-3 |
| Rubbing Fastness (Dry) | 4 |
| Rubbing Fastness (Wet) | 3 |
Experimental Protocols
General Synthesis of this compound
The synthesis of this compound is a multi-step process involving diazotization and coupling reactions, characteristic of azo dye manufacturing. The following is a generalized laboratory-scale protocol based on the described manufacturing methods.
Materials:
-
4-(4-Aminophenyl)benzenamine
-
2-Hydroxybenzoic acid
-
4-Aminobenzenesulfonic acid
-
Benzene-1,3-diamine
-
Sodium nitrite
-
Hydrochloric acid
-
Sodium carbonate
-
Ice
Procedure:
-
First Diazotization: Dissolve 4-(4-Aminophenyl)benzenamine in hydrochloric acid and water. Cool the solution to 0-5°C in an ice bath. Add a solution of sodium nitrite dropwise to form the diazonium salt.
-
First Coupling: Prepare a solution of 2-Hydroxybenzoic acid in an alkaline solution (e.g., sodium carbonate). Cool this solution and slowly add the diazonium salt solution from step 1 while maintaining a low temperature.
-
Second Diazotization: Prepare a diazonium salt of 4-Aminobenzenesulfonic acid using a similar procedure as in step 1.
-
Second Coupling: In acidic conditions, couple the product from step 2 with the diazonium salt of 4-Aminobenzenesulfonic acid.
-
Final Coupling: Couple the resulting intermediate with Benzene-1,3-diamine to form the final this compound dye.
-
Isolation: The dye can be precipitated from the solution by adding salt (salting out) and then collected by filtration, washed, and dried.
Analytical Method: Thin Layer Chromatography (TLC)
TLC is a common technique for the separation and identification of dyes. The following provides a general protocol for the analysis of this compound.
Materials:
-
This compound sample
-
TLC plates (e.g., silica gel)
-
Developing chamber
-
Mobile phase (a suitable solvent system, which may require empirical determination, but a mixture of an organic solvent like ethanol and an aqueous buffer is a common starting point for direct dyes)
-
Spotting capillaries
Procedure:
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., water or ethanol).
-
Spotting: Using a capillary tube, apply a small spot of the dye solution to the baseline of the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase, ensuring the baseline is above the solvent level. Allow the solvent to ascend the plate.
-
Visualization: Remove the plate from the chamber and mark the solvent front. The separated components will appear as colored spots.
-
Analysis: Calculate the Retention Factor (Rf) value for each spot for identification purposes.
Metabolic Pathway and Toxicological Significance
A critical aspect for researchers and drug development professionals is the metabolic fate of benzidine-based azo dyes. In vivo, these dyes can be metabolized by azoreductase enzymes, which are present in the liver and intestinal microbiota. This process cleaves the azo bond, releasing the constituent aromatic amines, including, in this case, a benzidine derivative. Benzidine is a known human carcinogen, strongly associated with bladder cancer. The metabolic activation of this compound is a significant toxicological concern.
Caption: Metabolic pathway of this compound.
Logical Relationship: Synthesis and Analysis Workflow
The production and quality control of this compound follow a logical workflow, from the selection of precursors to the final analytical verification.
Caption: Workflow for the synthesis and analysis of this compound.
References
Methodological & Application
Application Notes: Protocol for Staining Cotton Fibers with C.I. Direct Brown 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Direct Brown 1 (C.I. 30045) is a trisazo direct dye used for the dyeing of cellulosic fibers such as cotton, viscose, and paper.[1] Its solubility in water and affinity for cellulose make it a viable option for achieving brown shades. This document provides a detailed protocol for the application of this compound to cotton fibers, including pre-treatment, dyeing, and post-treatment procedures to enhance color fastness. Direct dyes are known for their straightforward application, though their wet fastness properties can be limited without subsequent treatments. The affinity of this compound for cellulose is highest at 100°C.[1][2][3] Due to its poor transferability, a controlled heating rate and gradual addition of salt are crucial for achieving a uniform coloration.[4]
Data Presentation
Physical and Chemical Properties of this compound
| Property | Description |
| C.I. Name | Direct Brown 1 |
| C.I. Number | 30045 |
| CAS Number | 3811-71-0 |
| Molecular Formula | C₃₁H₂₂N₈Na₂O₆S |
| Molecular Weight | 680.60 g/mol |
| Appearance | Brown powder |
| Solubility | Soluble in water (orange-brown solution), soluble in ethanol, slightly soluble in acetone. |
Color Fastness Properties of Cotton Dyed with this compound
| Fastness Property | Rating |
| Light Fastness | 2 |
| Washing Fastness | 2-3 |
| Dry Rubbing Fastness | 4 |
| Wet Rubbing Fastness | 3 |
Source:[3] Rating scale: 1 (very poor) to 5 (excellent)
Experimental Protocols
Materials
-
Cotton fibers (yarn or fabric)
-
This compound
-
Soda Ash (Sodium Carbonate, Na₂CO₃)
-
Sodium Chloride (NaCl) or Glauber's Salt (Sodium Sulfate, Na₂SO₄)
-
Wetting agent
-
Sequestering agent
-
Cationic dye-fixing agent
-
Acetic Acid (CH₃COOH)
-
Deionized water
-
Laboratory dyeing apparatus (e.g., water bath, beaker dyeing machine)
-
Standard laboratory glassware and equipment
Pre-treatment of Cotton Fibers (Scouring and Bleaching)
To ensure uniform dyeing and good color yield, cotton fibers must be properly prepared to remove natural impurities (waxes, pectins) and any sizing agents.
-
Scouring: Prepare a scouring bath containing:
-
Caustic Soda (NaOH): 2-3 g/L
-
Soda Ash (Na₂CO₃): 1-2 g/L
-
Wetting/Scouring Agent: 1 g/L
-
-
Immerse the cotton fibers in the scouring bath at a material-to-liquor ratio (M:L) of 1:20.
-
Raise the temperature to 95-100°C and maintain for 1-2 hours.
-
Rinse the fibers thoroughly with hot water, followed by a cold water rinse to remove all traces of alkali.
-
Bleaching (Optional, for pale shades or bright colors): Prepare a bleaching bath with:
-
Hydrogen Peroxide (35%): 2-3 mL/L
-
Sodium Silicate (stabilizer): 5-10 g/L
-
Caustic Soda (to maintain pH 10.5-11): 1-2 g/L
-
-
Immerse the scoured cotton in the bleaching bath at an M:L of 1:20.
-
Raise the temperature to 85-95°C and hold for 1-2 hours, or until the desired whiteness is achieved.
-
Rinse thoroughly with hot and then cold water. Neutralize with a dilute solution of acetic acid if necessary, followed by a final rinse.
Dyeing Protocol
This protocol is based on a 2% depth of shade (% on weight of fiber, owf).
-
Dye Bath Preparation:
-
Set the dye bath with deionized water at a material-to-liquor ratio of 1:20.
-
Add a wetting agent (e.g., 0.5-1.0 g/L) and a sequestering agent (e.g., 1.0 g/L).
-
Make a paste of the this compound dye (2% owf) with a small amount of cold water, then dissolve it by adding boiling water. Add the dissolved dye to the bath.
-
Add Soda Ash (1-2 g/L) to maintain a slightly alkaline pH.
-
-
Dyeing Procedure:
-
Introduce the pre-treated cotton fibers into the dye bath at 40°C.
-
Run for 10-15 minutes to ensure even wetting and dye uptake.
-
Gradually raise the temperature to 100°C over 45-60 minutes (approximately 1°C/minute). A slow temperature rise is crucial for level dyeing.[4]
-
Hold the temperature at 100°C for 60 minutes.
-
During the heating and holding phases, add an electrolyte. For a 2% shade, use 10-15% owf of Sodium Chloride or Glauber's Salt. Add the salt in three portions (e.g., at 60°C, 80°C, and after 15 minutes at 100°C) to control the dye exhaustion rate.
-
After 60 minutes at the boil, allow the dye bath to cool down to 60-70°C.
-
Remove the dyed fibers, rinse with cold water until the water runs clear.
-
Post-treatment (Fixing) to Improve Wet Fastness
To enhance the poor wash fastness of direct dyes, a post-treatment with a cationic fixing agent is recommended.
-
Prepare a fresh bath with a cationic dye-fixing agent (1-2% owf) at a 1:20 liquor ratio.
-
Adjust the pH of the bath to 6.0-6.5 with acetic acid.
-
Immerse the rinsed, dyed cotton into the fixing bath at 40°C.
-
Raise the temperature to 60°C and run for 20-30 minutes.
-
Rinse the fibers with cold water and dry.
Visualizations
Experimental Workflow
References
Application Notes & Protocols: C.I. Direct Brown 1 in Histological Staining
For Research Use Only. Not for use in diagnostic procedures.
Introduction
C.I. Direct Brown 1 (C.I. 30045) is a trisazo dye traditionally used in the textile and paper industries for coloring cellulose, silk, and polyamide fibers.[1][2][3] Its chemical structure and affinity for proteinaceous materials suggest a potential, though not conventionally documented, application in biological staining.[3][4] These notes provide an exploratory framework for the use of this compound as a counterstain in histological preparations, offering researchers a starting point for novel protocol development. The methodologies presented herein are theoretical and require validation.
Chemical Properties:
-
C.I. Name: Direct Brown 1
-
C.I. Number: 30045
-
CAS Number: 3811-71-0
-
Solubility: Soluble in water (forms an orange-brown solution) and ethanol.[1][3]
Principle and Proposed Mechanism of Action
Direct dyes stain tissues through a combination of non-covalent interactions. The proposed mechanism for this compound involves the formation of various bonds with tissue components, primarily proteins. Staining is achieved through a combination of:
-
Ionic Bonding: Attraction between charged groups on the dye molecule and oppositely charged sites on tissue proteins. The pH of the staining solution is critical as it alters the charge of both the dye and the tissue.[5]
-
Hydrogen Bonding: The presence of polar covalent bonds within the dye molecule allows for the formation of hydrogen bonds with suitable groups in the tissue.[6][7]
-
Van der Waals Forces: Weaker, short-range attractions that contribute to the overall binding of the dye to the tissue substrate.[8]
Due to its anionic nature, this compound is expected to bind to basic (eosinophilic) components of the cell, such as the cytoplasm and connective tissues, making it a potential counterstain for basophilic nuclear stains like hematoxylin.
Experimental Protocols
The following is a hypothetical protocol for using this compound as a cytoplasmic and connective tissue counterstain for formalin-fixed, paraffin-embedded tissue sections.
1. Preparation of Staining Solutions
Quantitative data for the preparation of necessary reagents are summarized below.
| Solution | Component | Concentration / Amount | Solvent | Volume |
| Stock Staining Solution | This compound | 1.0 g | Distilled Water | 100 mL |
| Working Staining Solution | Stock Staining Solution | 5 mL | Distilled Water | 95 mL |
| Acetic Acid (Glacial) | 0.5 mL | |||
| Differentiating Solution | Ethanol | 70 mL | Distilled Water | 30 mL |
2. Staining Procedure
The following table outlines the recommended steps for the staining procedure.
| Step | Procedure | Time | Purpose |
| 1 | Deparaffinization & Rehydration | Standard Protocol | To remove paraffin wax and rehydrate the tissue section. |
| 2 | Nuclear Staining | Stain with a progressive hematoxylin (e.g., Mayer's). | 5-10 min |
| 3 | Rinsing | Running tap water. | 5 min |
| 4 | Bluing | Scott's Tap Water Substitute or similar. | 1-2 min |
| 5 | Rinsing | Distilled water. | 2 min |
| 6 | Counterstaining | Working this compound Solution. | 2-5 min |
| 7 | Rinsing | Distilled water. | 1 min |
| 8 | Differentiation | 70% Ethanol. | 30-60 sec |
| 9 | Dehydration | Graded alcohols (95%, 100%, 100%). | 2 min each |
| 10 | Clearing | Xylene or xylene substitute. | 2 min each |
| 11 | Mounting | Mount with a resinous mounting medium. | - |
Expected Results:
-
Nuclei: Blue/Purple
-
Cytoplasm: Varying shades of brown
-
Collagen/Connective Tissue: Brown
-
Erythrocytes: Brown
Visualizations
Experimental Workflow Diagram
A workflow for the hypothetical histological staining protocol using this compound.
Logical Diagram of Proposed Dye-Tissue Interactions
Proposed non-covalent interactions between this compound and tissue components.
Safety and Handling
Consult the Safety Data Sheet (SDS) for this compound before use. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. As with many dyes, potential long-term health effects may not be fully characterized.
Conclusion
The protocols and data presented offer a theoretical basis for the application of this compound in histological staining. While primarily an industrial dye, its chemical properties suggest it could serve as a novel counterstain for cytoplasm and connective tissues. Researchers are encouraged to use this document as a guide for experimentation, with the understanding that optimization of staining times, concentrations, and differentiation steps will be necessary to achieve desired results for specific tissue types.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Direct Brown 1|Direct Brown D3G|CAS No: 3811-71-0 - Direct dye [chinainterdyes.com]
- 3. Direct Brown 1 - Direct yellow brown D3G - Bismark Brown G from Emperor Chem [emperordye.com]
- 4. China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
- 5. The Chemistry of Dyes and Staining - National Diagnostics [nationaldiagnostics.com]
- 6. Dye–tissue interactions: mechanisms, quantification and bonding parameters for dyes used in biological staining | Semantic Scholar [semanticscholar.org]
- 7. Dye-tissue interactions: mechanisms, quantification and bonding parameters for dyes used in biological staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological staining: mechanisms and theory - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dyeing Silk and Polyamide Fibers with C.I. Direct Brown 1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of C.I. Direct Brown 1 (C.I. 30045; CAS 3811-71-0) for dyeing silk and polyamide fibers. While specific quantitative data for exhaustion and fixation rates of this compound on these particular fibers are not extensively available in published literature, the following protocols are based on established principles of dyeing protein and synthetic polyamide fibers with direct dyes. These methodologies should serve as a robust starting point for experimental optimization.
Overview of this compound
This compound is a trisazo class direct dye known for its application on cellulosic fibers, and it is also suitable for dyeing silk and polyamide fibers.[1][2] It is a water-soluble anionic dye that can be applied from a neutral or weakly acidic to alkaline dyebath.[3][4] The affinity of the dye for the fiber is influenced by factors such as temperature, electrolyte concentration, and pH.
Chemical Information:
| Property | Value |
| C.I. Name | Direct Brown 1 |
| C.I. Number | 30045 |
| CAS Number | 3811-71-0 |
| Molecular Formula | C₃₁H₂₂N₈Na₂O₆S |
| Molecular Weight | 680.60 g/mol |
| Shade | Yellowish Brown |
Dyeing Mechanism
The dyeing of silk and polyamide fibers with anionic dyes like this compound primarily involves ionic interactions, hydrogen bonding, and van der Waals forces.
-
Silk: As a protein fiber, silk possesses both amino (-NH₂) and carboxyl (-COOH) groups. In a neutral to acidic dyebath, the amino groups are protonated (-NH₃⁺), creating cationic sites that attract the anionic dye molecules.
-
Polyamide (Nylon): Similar to silk, polyamide fibers have terminal amino groups and amide linkages within the polymer chain. Under acidic conditions, the terminal amino groups become protonated, providing sites for ionic bonding with the anionic dye.
Experimental Protocols
The following are generalized protocols for the exhaustion dyeing of silk and polyamide fibers with this compound. Researchers should perform preliminary experiments to optimize these parameters for their specific substrate and desired shade depth.
Materials and Reagents
-
This compound dye powder
-
Silk or Polyamide fabric/yarn
-
Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄) (Electrolyte)
-
Acetic acid (CH₃COOH) or Formic acid (HCOOH) (for pH adjustment)
-
Soda ash (Na₂CO₃) (for pH adjustment, if needed)
-
Non-ionic wetting agent
-
Distilled or deionized water
-
Laboratory dyeing apparatus (e.g., water bath, beaker dyeing machine)
-
Spectrophotometer for measuring dye exhaustion
Protocol for Dyeing Silk Fibers
This protocol is designed for a laboratory-scale exhaustion dyeing process.
Dye Bath Preparation:
-
Calculate the required amount of this compound based on the weight of the silk fabric (o.w.f - on weight of fabric). A typical starting concentration is 1-3% o.w.f.
-
Prepare a stock solution of the dye by dissolving the calculated amount of dye powder in a small volume of hot distilled water.
-
Fill the dyeing vessel with the required volume of distilled water to achieve the desired liquor ratio (e.g., 1:20 to 1:50).
-
Add a non-ionic wetting agent (e.g., 0.5-1.0 g/L) to the dyebath.
-
Add the dye stock solution to the dyebath and stir well.
-
Add an electrolyte, such as sodium chloride or Glauber's salt. The typical concentration ranges from 10-20 g/L. The salt helps to promote dye exhaustion.
-
Adjust the pH of the dyebath to a neutral or weakly acidic range (pH 6-7) using a dilute solution of acetic acid.
Dyeing Procedure:
-
Introduce the pre-wetted silk material into the dyebath at a temperature of approximately 40°C.
-
Gradually raise the temperature of the dyebath to 85-95°C at a rate of 1-2°C per minute.
-
Maintain the dyeing at this temperature for 45-60 minutes, with occasional stirring to ensure even dyeing.
-
After the dyeing time has elapsed, allow the dyebath to cool down gradually to about 60°C.
-
Remove the dyed silk from the dyebath and rinse it thoroughly with cold water until the water runs clear.
-
Perform a soaping treatment by washing the dyed silk in a solution containing 1-2 g/L of a non-ionic detergent at 50-60°C for 10-15 minutes to remove any unfixed dye.
-
Rinse the silk again with warm and then cold water.
-
Squeeze out the excess water and allow the silk to air dry.
Protocol for Dyeing Polyamide Fibers
This protocol is adapted for the specific properties of synthetic polyamide fibers.
Dye Bath Preparation:
-
Calculate the required amount of this compound (e.g., 1-3% o.w.f.).
-
Prepare a dye stock solution as described for silk.
-
Prepare the dyebath with the desired liquor ratio (e.g., 1:20 to 1:40).
-
Add a non-ionic wetting agent (0.5-1.0 g/L).
-
Add the dye stock solution and stir.
-
Add an electrolyte (e.g., 10-20 g/L of sodium chloride or Glauber's salt).
-
Adjust the pH of the dyebath to a weakly acidic range (pH 5-6) using acetic acid or formic acid. An acidic pH is crucial for protonating the amino groups in the polyamide fiber.
Dyeing Procedure:
-
Introduce the pre-wetted polyamide material into the dyebath at around 40°C.
-
Raise the temperature to 95-100°C at a rate of 1-2°C per minute. Direct dyes generally show good affinity for polyamide at or near the boil.[2]
-
Continue dyeing at this temperature for 45-60 minutes with gentle agitation.
-
After dyeing, cool the dyebath slowly to 60-70°C before removing the material.
-
Rinse the dyed polyamide thoroughly with cold water.
-
Perform a soaping treatment as described for silk.
-
Rinse again and dry at a moderate temperature.
Data Presentation
While specific data for this compound on silk and polyamide is limited, the following tables provide a general framework for expected parameters and fastness properties based on typical direct dyes. Researchers should populate these tables with their own experimental data.
Table 1: Recommended Dyeing Parameters (Starting Points for Optimization)
| Parameter | Silk Fibers | Polyamide Fibers |
| Dye Concentration (% o.w.f.) | 1.0 - 3.0 | 1.0 - 3.0 |
| Liquor Ratio | 1:20 - 1:50 | 1:20 - 1:40 |
| Dyeing Temperature | 85 - 95°C | 95 - 100°C |
| Dyeing Time (minutes) | 45 - 60 | 45 - 60 |
| pH | 6.0 - 7.0 | 5.0 - 6.0 |
| Electrolyte (NaCl or Na₂SO₄) | 10 - 20 g/L | 10 - 20 g/L |
Table 2: General Fastness Properties of Direct Dyes on Protein and Polyamide Fibers (Expected Ratings)
| Fastness Property | Silk | Polyamide |
| Light Fastness (ISO 105-B02) | 2-3 (Poor to Moderate) | 2-3 (Poor to Moderate) |
| Washing Fastness (ISO 105-C06) | 2-3 (Poor to Moderate) | 2-3 (Poor to Moderate) |
| Rubbing Fastness (Dry) (ISO 105-X12) | 3-4 (Moderate to Good) | 3-4 (Moderate to Good) |
| Rubbing Fastness (Wet) (ISO 105-X12) | 2-3 (Poor to Moderate) | 2-3 (Poor to Moderate) |
Note: Fastness ratings are on a scale of 1 to 5, where 5 is the best. The fastness properties of direct dyes can often be improved with the use of cationic dye-fixing agents in an after-treatment step.
Visualizations
Experimental Workflow
Caption: General workflow for dyeing silk or polyamide fibers.
Dye-Fiber Interaction
Caption: Ionic interaction between anionic dye and cationic fiber.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Direct Brown 1 - Direct yellow brown D3G - Bismark Brown G from Emperor Chem [emperordye.com]
- 3. Investigation of the Thermodynamic and Kinetic Behavior of Acid Dyes in Relation to Wool Fiber Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for the HPLC Analysis of Direct Brown 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Brown 1 (C.I. 30045) is a trisazo dye used in the textile industry for dyeing cotton and other cellulosic fibers.[1] Its chemical formula is C31H22N8Na2O6S.[1] Due to its widespread use, there is a need for reliable analytical methods to detect and quantify its presence in various matrices, including textile effluents and finished products. High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is a powerful technique for the analysis of azo dyes due to its high resolution, sensitivity, and specificity.
This document provides a detailed application note and a comprehensive protocol for the analysis of Direct Brown 1 using a reverse-phase HPLC (RP-HPLC) method. As a specific validated method for Direct Brown 1 is not widely published, this protocol is based on established methods for similar azo dyes and serves as a robust starting point for method development and validation in your laboratory.
Analytical Method Overview
The proposed method utilizes a C18 stationary phase with a gradient elution of a buffered aqueous mobile phase and an organic modifier. This approach is effective for separating a wide range of azo dyes.
Principle: Reverse-phase HPLC separates molecules based on their hydrophobicity. The non-polar C18 stationary phase retains the relatively non-polar Direct Brown 1. A gradient of increasing organic solvent in the mobile phase then decreases the retention of the analyte, allowing it to elute from the column. Detection is achieved by monitoring the absorbance of the eluent at the maximum absorbance wavelength (λmax) of Direct Brown 1.
Experimental Protocols
Materials and Reagents
-
Direct Brown 1 analytical standard: (Purity ≥ 95%)
-
HPLC grade water: (Resistivity > 18 MΩ·cm)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Ammonium acetate: (HPLC grade or equivalent)
-
Formic acid: (HPLC grade or equivalent)
-
0.45 µm syringe filters: (for sample and mobile phase filtration)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is required.
Table 1: HPLC Instrumental Parameters
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Ammonium acetate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD or UV-Vis Detector |
| Detection Wavelength | To be determined (scan from 200-800 nm) |
Note: The optimal detection wavelength for Direct Brown 1 should be determined by acquiring a UV-Vis spectrum of a standard solution. Based on its color, the λmax is expected in the visible range (400-700 nm) and potentially in the UV range as well. A preliminary scan of a Direct Brown 1 standard from 200-800 nm is recommended to identify the wavelength of maximum absorbance for optimal sensitivity.
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
Preparation of Solutions
-
Mobile Phase A (20 mM Ammonium Acetate with 0.1% Formic Acid): Dissolve 1.54 g of ammonium acetate in 1 L of HPLC grade water. Add 1 mL of formic acid and mix well. Filter through a 0.45 µm filter before use.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile. Filter through a 0.45 µm filter before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Direct Brown 1 standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B. This solution should be stored in a dark, refrigerated container. Direct Brown 1 is soluble in water and ethanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (90% A, 10% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.
Sample Preparation
The sample preparation will depend on the matrix.
-
For Liquid Samples (e.g., Textile Effluent):
-
Filter the sample through a 0.45 µm syringe filter.
-
If the concentration of Direct Brown 1 is expected to be high, dilute the sample with the initial mobile phase composition.
-
-
For Solid Samples (e.g., Dyed Fabric):
-
Accurately weigh a small piece of the fabric (e.g., 100 mg).
-
Extract the dye using a suitable solvent. A mixture of water and methanol (e.g., 50:50 v/v) with sonication can be effective.
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
Data Presentation and Analysis
System Suitability
Before sample analysis, perform at least five replicate injections of a mid-range standard solution (e.g., 20 µg/mL) to assess the system's performance.
Table 3: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Retention Time (RT) %RSD | ≤ 2.0% |
| Peak Area %RSD | ≤ 2.0% |
| Tailing Factor (T) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
Calibration and Quantification
Inject the prepared working standard solutions in ascending order of concentration. Construct a calibration curve by plotting the peak area against the concentration of Direct Brown 1. A linear regression analysis should be performed.
Table 4: Expected Performance Data (Hypothetical)
| Parameter | Expected Value/Range |
| Retention Time (RT) | ~ 10 - 15 min |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
Note: These are estimated values based on typical azo dye analyses and must be experimentally determined during method validation.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of Direct Brown 1.
Caption: HPLC Analysis Workflow for Direct Brown 1.
Logical Relationship of Method Development
This diagram outlines the logical steps involved in developing and optimizing an HPLC method for an analyte like Direct Brown 1.
References
Application Notes: Forensic Analysis of C.I. Direct Brown 1 Dyed Fibers
Introduction
In the field of forensic science, textile fibers are a crucial form of trace evidence that can link a suspect to a victim or a crime scene.[1][2] The analysis of dyes present on these fibers provides an additional layer of discrimination, which is particularly valuable for common natural fibers like cotton whose bulk composition is less informative.[1] C.I. Direct Brown 1 is a trisazo direct dye used for cellulosic fibers such as cotton.[3][4] These application notes provide detailed protocols for the forensic analysis of fibers dyed with this compound, covering both non-destructive and destructive methods to ensure a comprehensive examination. The methodologies are designed for researchers, scientists, and forensic professionals to reliably compare and identify dye components from minute, casework-sized fiber samples.[3]
Analyte Information: this compound
A thorough understanding of the dye's properties is fundamental to selecting appropriate analytical methods.
| Property | Value | Reference |
| C.I. Name | Direct Brown 1 | [4] |
| C.I. Number | 30045 | [4] |
| CAS Number | 3811-71-0 | [4] |
| Molecular Class | Trisazo | [3][4] |
| Molecular Formula | C₃₁H₂₂N₈Na₂O₆S | [4] |
| Molecular Weight | 680.60 g/mol | [4] |
| Solubility | Soluble in water (orange-brown solution) and ethanol. Slightly soluble in acetone. Insoluble in other organic solvents. | [4] |
| Behavior in Acid | Turns dark light purple to violet-black in strong sulfuric acid. | [4] |
| Primary Application | Dyeing of cotton and other cellulose fibers. Can also be used for silk and polyamide fibers. | [4] |
Forensic Examination Workflow
The forensic analysis of a dyed fiber follows a logical progression, typically starting with non-destructive techniques to preserve the evidence, followed by more discriminative, destructive methods if necessary.
Experimental Protocols
Protocol 1: Non-Destructive Color Analysis via Microspectrophotometry (MSP)
MSP is a rapid and non-destructive technique for analyzing the color of single textile fibers, combining microscopy with UV-Visible spectroscopy.[5] It is often the first instrumental step after microscopic examination.[6]
Objective: To obtain the UV-Visible absorption spectrum of the dye directly on the fiber for comparison purposes.
Instrumentation:
-
Microspectrophotometer (MSP) with a UV-Visible light source (e.g., Xenon lamp).
-
Microscope slides and cover slips.
-
Appropriate mounting medium (if necessary).
Procedure:
-
Calibration: Perform a daily performance verification of the MSP system using traceable standards (e.g., holmium oxide filter) as per instrument guidelines.[6] The instrument should be allowed to stabilize for at least 30 minutes after power-on.[6]
-
Sample Preparation: Mount a single, clean fiber on a microscope slide. Ensure the fiber is flat and free of debris.
-
Illumination: Set up proper Köhler illumination to ensure even lighting across the field of view.[6]
-
Spectral Acquisition:
-
Focus on a clear area of the slide adjacent to the fiber to collect a background reference spectrum.
-
Move the fiber into the measurement aperture. Select a region of the fiber that is clean and evenly colored.
-
Acquire the absorbance spectrum over the visible range (typically 400-700 nm) and, if informative, the UV range.[7]
-
Collect multiple spectra (e.g., 5-10 replicates) from different locations along the fiber to assess intra-fiber color variation.[7]
-
-
Data Analysis: Compare the spectra from questioned and known fibers. Significant differences in peak maxima, minima, width, or intensity can be grounds for exclusion.[6] Note that photofading (loss of color) can occur with prolonged exposure to the MSP light source, so analysis time should be controlled.[5][8]
Typical MSP Parameters
| Parameter | Setting | Purpose |
| Wavelength Range | 380 - 780 nm | Covers the full visible spectrum for color analysis. |
| Objective Lens | 10x or 20x | Provides sufficient magnification for single fiber analysis. |
| Aperture Size | Matched to fiber width | Ensures light passes only through the fiber for accurate measurement. |
| Scan Time | Optimized for signal-to-noise | Balances data quality with minimizing sample exposure to prevent photofading.[8] |
| Number of Scans | 10-20 | Averaged to improve the signal-to-noise ratio. |
Protocol 2: Dye Extraction from a Single Fiber
When MSP is insufficient to discriminate between fibers, chemical analysis of the dye is required. This involves extracting the dye from the fiber matrix, a destructive process. For direct dyes on cotton, a pyridine-water solvent system is effective.[9]
Objective: To efficiently extract this compound from a single cotton fiber for subsequent chromatographic analysis.
Materials:
-
Pyridine (reagent grade).
-
Deionized water.
-
Glass capillary tubes (e.g., 2.5 cm x 1.5 mm i.d.), sealed at one end.
-
Heating block or oven.
-
Nitrogen gas supply.
-
Microliter syringe.
Procedure:
-
Sample Placement: Place a single fiber (length as small as 1 mm) into a glass capillary tube.[10]
-
Solvent Addition: Add approximately 5-10 µL of an extraction solvent. A common and effective solvent for direct dyes is a mixture of pyridine and water (e.g., 35:65 v/v pyridine:water).[9]
-
Extraction: Seal the open end of the capillary tube. Heat the tube in an oven or heating block at 100°C for 20-30 minutes.[11][12]
-
Solvent Evaporation: After extraction, carefully open the tube and remove the fiber. Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 50°C).[9]
-
Reconstitution: Reconstitute the dried dye residue in a small, known volume (e.g., 10-20 µL) of a suitable solvent compatible with the subsequent analysis method (e.g., the initial mobile phase for HPLC).
Protocol 3: Dye Analysis by Ultra-Performance Liquid Chromatography (UPLC)
UPLC coupled with a photodiode array (DAD) and/or mass spectrometry (MS) detector offers high-resolution separation and identification of dye components.[10] This method provides a chemical "fingerprint" of the dye formulation.[10]
Objective: To separate and identify the components of the extracted dye to create a qualitative and semi-quantitative profile.
Instrumentation:
-
UPLC system with a binary solvent manager and sample manager.
-
Reversed-phase C18 column suitable for UPLC.
-
Photodiode Array (DAD) detector.
-
Mass Spectrometer (MS) (optional, for structural confirmation).
Procedure:
-
System Preparation: Equilibrate the UPLC system with the initial mobile phase conditions.
-
Injection: Inject a small volume (e.g., 1-5 µL) of the reconstituted dye extract.
-
Chromatographic Separation: Run the gradient elution program to separate the dye components. A single gradient method can often be developed for various dye classes.[10]
-
Detection:
-
DAD: Monitor the absorbance across a wide range of wavelengths (e.g., 210-700 nm) to detect all chromophoric components and obtain their UV-Vis spectra.
-
MS: If coupled, obtain mass spectra to determine the molecular weight and fragmentation patterns of the separated components, aiding in positive identification.[10]
-
-
Data Analysis: Compare the resulting chromatograms from questioned and known samples. A match is considered if retention times, UV-Vis spectra, and (if available) mass spectra of the corresponding peaks are identical.
Typical UPLC-DAD Conditions
| Parameter | Setting | Reference |
| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) | Standard for separation of moderately polar organic molecules. |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate | Aqueous component for reversed-phase chromatography.[9][13] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic modifier to elute analytes. |
| Gradient | Optimized for dye separation (e.g., 5% B to 95% B over 10-15 min) | Ensures separation of components with varying polarities. |
| Flow Rate | 0.2 - 0.4 mL/min | Typical for UPLC columns to ensure high efficiency. |
| Column Temp. | 30 - 40 °C | Improves peak shape and reproducibility. |
| DAD Wavelength | 210 - 700 nm | Captures the full spectral data for all eluted components.[12] |
| Injection Volume | 1 - 5 µL | Small volumes are sufficient due to the high sensitivity of UPLC.[12] |
References
- 1. Forensic analysis of dyed textile fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. ojp.gov [ojp.gov]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. Photofading in cotton fibers dyed using red, yellow, and blue direct dyes during examination with microspectrophotometry (MSP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dfs.dc.gov [dfs.dc.gov]
- 7. sjsu.edu [sjsu.edu]
- 8. ojp.gov [ojp.gov]
- 9. facultyweb.kennesaw.edu [facultyweb.kennesaw.edu]
- 10. ojp.gov [ojp.gov]
- 11. Extraction and Classification of Dyes from Cotton Fibres Using Different Solvent Systems | Office of Justice Programs [ojp.gov]
- 12. The Identification of Polyester Fibers Dyed with Disperse Dyes for Forensic Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Identification of Cotton Fibers Dyed with Reactive Dyes for Forensic Purposes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C.I. Direct Brown 1 as a Putative Biological Stain
Disclaimer: C.I. Direct Brown 1 (C.I. 30045) is a trisazo direct dye primarily utilized in the textile, paper, and leather industries.[1][2][3] To date, there is no established body of research documenting its routine use as a biological stain in microscopy. The following application notes and protocols are therefore hypothetical and intended for research and development purposes. They are based on the general principles of direct dye staining in histology, drawing parallels with other direct dyes of similar molecular characteristics known to stain connective tissues.
Application Notes
This compound is a water-soluble anionic dye with a high affinity for cellulosic fibers.[1][2] In biological applications, direct dyes are known to bind to tissue components through non-covalent interactions, such as hydrogen bonding and van der Waals forces. The linear and planar conformation of many direct dyes allows them to align with the organized structures of certain biological macromolecules, notably collagen and amyloid fibrils.
Given its chemical structure as a trisazo dye, it is hypothesized that this compound could serve as a non-specific stain for extracellular matrix components, particularly collagen. Its brownish hue could provide a natural-looking counterstain in various histological preparations. Potential, yet unverified, applications could include:
-
General Connective Tissue Staining: As a potential alternative to other direct dyes for visualizing collagen fibers in histological sections.
-
Counterstaining: Use as a cytoplasmic or stromal counterstain in immunohistochemistry or special staining protocols.
-
Amyloid Staining: While less likely than traditional amyloid stains, its properties as a direct dye suggest a potential for binding to the β-pleated sheets of amyloid deposits.[4][5]
Further research is required to validate these potential applications and to optimize staining conditions. The protocols provided below are suggested starting points for such investigations.
Quantitative Data Summary
The following table summarizes hypothetical quantitative parameters for the use of this compound as a biological stain. These values are extrapolated from protocols for other direct dyes and should be optimized for specific tissues and applications.
| Parameter | Proposed Value/Range | Notes |
| Stain Concentration | 0.1% - 1.0% (w/v) in aqueous solution | Higher concentrations may lead to non-specific background staining. |
| Staining Time | 30 - 60 minutes | Shorter times may be sufficient for more porous tissues, while longer times may be needed for denser connective tissues. |
| Staining pH | 2.5 - 4.0 | Acidic conditions enhance the binding of anionic dyes to basic tissue proteins like collagen. Picric acid can be used as a mordant. |
| Differentiation | Acetic Acid (0.5% - 1.0%) | A brief rinse in dilute acetic acid can help to remove non-specific background staining. |
| Expected Wavelength | Not Applicable | This is a chromogenic, not a fluorescent, stain. |
| Expected Results | Collagen: Brown to Yellowish-BrownCytoplasm: Light BrownNuclei: Dependent on counterstain (e.g., blue with hematoxylin) | The intensity of the brown color will likely correlate with the density of collagen fibers. |
Experimental Protocols
Hypothetical Protocol for Staining Collagen in Paraffin-Embedded Sections
This protocol is adapted from standard procedures for other direct dyes used for collagen staining.
Reagents:
-
This compound
-
Picric Acid, saturated aqueous solution
-
Acetic Acid, glacial
-
Hematoxylin (e.g., Weigert's or Mayer's)
-
Xylene
-
Ethanol (absolute, 95%, 70%)
-
Distilled water
-
Mounting medium
Solutions:
-
Direct Brown 1 Staining Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 ml of saturated aqueous picric acid. Stir until fully dissolved.
-
0.5% Acetic Acid Solution: Add 0.5 ml of glacial acetic acid to 99.5 ml of distilled water.
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes of 5 minutes each).
-
Rehydrate through graded alcohols: absolute ethanol (2 changes of 3 minutes each), 95% ethanol (3 minutes), 70% ethanol (3 minutes).
-
Rinse in running tap water for 5 minutes.
-
-
Nuclear Staining (Optional):
-
Stain with Weigert's hematoxylin for 10 minutes.
-
Wash in running tap water for 10 minutes.
-
Differentiate in 1% acid alcohol if necessary.
-
"Blue" in Scott's tap water substitute or running tap water.
-
Wash in distilled water.
-
-
Direct Brown 1 Staining:
-
Immerse slides in the 0.1% Direct Brown 1 staining solution for 60 minutes.
-
-
Differentiation and Dehydration:
-
Rinse briefly in 0.5% acetic acid solution (10-30 seconds).
-
Dehydrate rapidly through graded alcohols: 95% ethanol (2 changes of 1 minute each), absolute ethanol (2 changes of 1 minute each).
-
-
Clearing and Mounting:
-
Clear in xylene (2 changes of 3 minutes each).
-
Mount with a resinous mounting medium.
-
Expected Results:
-
Collagen fibers: Brown to yellowish-brown
-
Nuclei: Blue/Black
-
Cytoplasm: Pale yellow (from picric acid) or light brown
Visualizations
Experimental Workflow for Hypothetical Staining
Caption: Experimental workflow for hypothetical staining with this compound.
Hypothetical Binding of Direct Brown 1 to Collagen
Caption: Hypothetical binding of Direct Brown 1 to collagen fibrils.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Direct Brown 1 - Direct yellow brown D3G - Bismark Brown G from Emperor Chem [emperordye.com]
- 3. Direct Brown 1|Direct Brown D3G|CAS No: 3811-71-0 - Direct dye [chinainterdyes.com]
- 4. What are the staining methods for identifying amyloid in tissue sections? | AAT Bioquest [aatbio.com]
- 5. stainsfile.com [stainsfile.com]
Application Notes and Protocols: Quantifying C.I. Direct Brown 1 in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Direct Brown 1, with the Colour Index number 30045, is a trisazo dye utilized in various industrial applications, including textiles and paper.[1] Its chemical formula is C₃₁H₂₂N₈Na₂O₆S, and it has a molecular weight of 680.60 g/mol .[1] Accurate quantification of this dye in solution is crucial for quality control, formulation development, and environmental monitoring. This document provides detailed protocols for the quantification of this compound using UV-Vis spectrophotometry, a widely accessible and reliable method. Additionally, a foundational High-Performance Liquid Chromatography (HPLC) method is presented as a starting point for more complex sample matrices.
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| C.I. Name | Direct Brown 1 | [1] |
| C.I. Number | 30045 | [1] |
| CAS Number | 3811-71-0 | [1] |
| Molecular Formula | C₃₁H₂₂N₈Na₂O₆S | [1] |
| Molecular Weight | 680.60 g/mol | [1] |
| Appearance | Brown powder | [2] |
| Solubility | Soluble in water | [2] |
Principle of Quantification
The quantification of this compound is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light passing through the solution. The primary method detailed here is UV-Vis spectrophotometry, which measures the absorbance of the dye at its wavelength of maximum absorbance (λmax).
Experimental Protocols
Protocol 1: Quantification of this compound using UV-Vis Spectrophotometry
This protocol describes the preparation of standard solutions and the generation of a calibration curve to determine the concentration of this compound in an unknown sample.
Materials and Equipment:
-
This compound (powder)
-
Deionized water
-
Volumetric flasks (100 mL, 50 mL, 10 mL)
-
Pipettes (various sizes)
-
UV-Vis spectrophotometer
-
Cuvettes (1 cm path length)
-
Analytical balance
Procedure:
-
Preparation of a 100 mg/L Stock Solution:
-
Accurately weigh 10.0 mg of this compound powder using an analytical balance.
-
Quantitatively transfer the powder to a 100 mL volumetric flask.
-
Add a small amount of deionized water to dissolve the dye completely.
-
Bring the volume up to the 100 mL mark with deionized water and mix thoroughly.
-
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions by diluting the stock solution as described in the table below.
-
| Standard | Concentration (mg/L) | Volume of Stock Solution (mL) | Final Volume (mL) |
| 1 | 1.0 | 1.0 | 100 |
| 2 | 2.5 | 2.5 | 100 |
| 3 | 5.0 | 5.0 | 100 |
| 4 | 7.5 | 7.5 | 100 |
| 5 | 10.0 | 10.0 | 100 |
| 6 | 15.0 | 15.0 | 100 |
| 7 | 20.0 | 20.0 | 100 |
-
Determination of λmax:
-
Use the 10.0 mg/L standard solution to scan for the wavelength of maximum absorbance (λmax) in the visible range (typically 400-700 nm). Based on available spectral data for similar brown dyes, the λmax is expected to be in the region of 400-500 nm.[3] For this protocol, we will assume a hypothetical λmax of 450 nm.
-
-
Measurement of Absorbance:
-
Set the spectrophotometer to the determined λmax (450 nm).
-
Use deionized water as a blank to zero the spectrophotometer.
-
Measure the absorbance of each standard solution and the unknown sample.
-
-
Generation of Calibration Curve and Quantification:
-
Plot a graph of absorbance versus concentration for the standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept. The R² value should be close to 1 for a good linear fit.
-
Use the absorbance of the unknown sample and the equation of the calibration curve to calculate its concentration.
-
Data Presentation:
Table 1: Absorbance of this compound Standard Solutions
| Concentration (mg/L) | Absorbance (at 450 nm) |
| 1.0 | [Example Value] |
| 2.5 | [Example Value] |
| 5.0 | [Example Value] |
| 7.5 | [Example Value] |
| 10.0 | [Example Value] |
| 15.0 | [Example Value] |
| 20.0 | [Example Value] |
Table 2: Calibration Curve Data
| Parameter | Value |
| Slope (m) | [Calculated Value] |
| Y-intercept (c) | [Calculated Value] |
| Correlation Coefficient (R²) | [Calculated Value] |
Experimental Workflow Diagram:
Caption: Workflow for quantifying this compound via UV-Vis spectrophotometry.
Protocol 2: Foundational HPLC Method for this compound
For more complex matrices where other components may interfere with UV-Vis measurements, HPLC provides a more selective and sensitive method. The following is a starting point for method development, based on general methods for azo dyes.
Materials and Equipment:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Mobile Phase:
-
Prepare a mobile phase consisting of a mixture of acetonitrile and water with a small amount of formic acid (e.g., 0.1%) to improve peak shape. A common starting gradient could be from 20% to 80% acetonitrile over 15-20 minutes.
-
-
Preparation of Standards and Sample:
-
Prepare a stock solution and a series of standard solutions of this compound in the mobile phase, similar to the UV-Vis protocol.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Set the column temperature (e.g., 30 °C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the injection volume (e.g., 10 µL).
-
Set the detector wavelength to the λmax of this compound (e.g., 450 nm).
-
Inject the standards and the sample.
-
-
Quantification:
-
Identify the peak corresponding to this compound based on the retention time of the standards.
-
Generate a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the unknown sample from its peak area and the calibration curve.
-
Data Presentation:
Table 3: HPLC Method Parameters (Starting Point)
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 80% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 450 nm |
Logical Relationship Diagram:
Caption: Logical flow of the HPLC-based quantification of this compound.
Conclusion
The protocols outlined in this document provide robust methods for the quantification of this compound in solution. The UV-Vis spectrophotometric method is a straightforward and cost-effective approach suitable for simple solutions. For more complex samples, the provided HPLC method serves as a solid foundation for the development of a more specific and sensitive analytical procedure. Adherence to good laboratory practices is essential for obtaining accurate and reproducible results.
References
Application Notes and Protocols: C.I. Direct Brown 1 for In-Vitro Cell Viability Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Direct Brown 1, a trisazo dye, is primarily utilized in the textile and paper industries for its dyeing properties.[1][2] Structurally, it belongs to the category of benzidine-based azo dyes.[3] While not commonly employed as a reagent for quantifying cell viability, its significant cytotoxic and carcinogenic properties make it a relevant compound for toxicological studies where its effect on cell viability is assessed. These notes provide a summary of its toxicological profile and a general protocol for evaluating its cytotoxic effects using standard in-vitro cell viability assays.
Toxicological Profile of this compound
Benzidine-based dyes are of significant concern due to their metabolism into benzidine, a known human carcinogen.[3][4] In-vivo studies on analogous benzidine-based dyes have demonstrated their conversion to benzidine and its metabolites, which are associated with an increased risk of bladder cancer.[3]
Summary of Toxicological Data for Related Benzidine-Based Dyes
| Compound | Organism/Cell Line | Exposure | Observed Effect | Reference |
| Direct Brown 95 | Fischer 344 Rats | 13-week subchronic | Carcinogenic (hepatocellular carcinomas and neoplastic nodules) | [6] |
| Direct Blue 6 | Fischer 344 Rats | 13-week subchronic | Carcinogenic (hepatocellular carcinomas and neoplastic nodules) | [6] |
| Direct Black 38 | Fischer 344 Rats | 13-week subchronic | Carcinogenic (hepatocellular carcinomas and neoplastic nodules) | [6] |
| Disperse Brown 1 | MPEK-BL6 and IPEC-J2 cells | 3 hours | Impaired cell viability and mitochondrial function | [5] |
Principle of Cytotoxicity Assessment
To evaluate the toxic effects of a compound like this compound, standard cell viability assays are employed. These assays measure various physiological and metabolic parameters of a cell population to determine the proportion of live, healthy cells after exposure to the test compound. Common methods include:
-
Membrane Integrity Assays: These utilize dyes that are excluded by the intact membrane of live cells but can penetrate the compromised membranes of dead cells (e.g., Trypan Blue, Propidium Iodide).[7]
-
Metabolic Activity Assays: These assays, such as MTT and XTT, measure the activity of cellular enzymes (e.g., mitochondrial dehydrogenases) that reduce a substrate to a colored formazan product. The amount of color produced is proportional to the number of metabolically active (viable) cells.[8]
-
ATP Quantification Assays: The level of intracellular ATP is a good indicator of cell health, as it is rapidly depleted in necrotic and apoptotic cells. These assays typically use a luciferase-based system to generate a luminescent signal proportional to the amount of ATP.[9]
Experimental Protocol: Assessing the Cytotoxicity of this compound using the MTT Assay
This protocol provides a general procedure for determining the cytotoxic effects of this compound on a selected adherent cell line.
Materials:
-
This compound
-
Adherent cell line of choice (e.g., HeLa, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Culture the chosen cell line to ~80% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the control wells using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
From the dose-response curve, determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Visualizations
Caption: Workflow for assessing the cytotoxicity of this compound.
Caption: Putative mechanism of this compound cytotoxicity.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Direct Brown 1 - Direct yellow brown D3G - Bismark Brown G from Emperor Chem [emperordye.com]
- 3. sdc.org.uk [sdc.org.uk]
- 4. C.I. Direct Brown 95 | C31H18CuN6Na2O9S | CID 135585372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Impaired cell viability and mitochondrial respiration by disperse textile dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13-week subchronic toxicity studies of direct blue 6, direct black 38, and direct brown 95 dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. Cell Viability Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 9. logosbio.com [logosbio.com]
Troubleshooting & Optimization
How to improve the solubility of C.I. Direct Brown 1 in water
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address challenges related to the aqueous solubility of C.I. Direct Brown 1 (CAS: 3811-71-0).
Troubleshooting Guide
This section addresses common issues encountered during the dissolution of this compound.
Problem: The dye solution is cloudy or contains precipitates.
A cloudy solution or the presence of precipitates indicates that the dye has not fully dissolved or has fallen out of solution. This can be caused by several factors. The following workflow provides a systematic approach to identify and resolve the issue.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in water?
This compound is classified as a water-soluble dye, forming an orange-brown solution.[1][2] However, its solubility is finite and is significantly influenced by temperature, pH, and water quality.[3][4] For a structurally similar dye, C.I. Direct Brown 95, the reported solubility is approximately 35 g/L at 80-85 °C.[5]
Q2: Why is my dye powder clumping and not dispersing in water?
This issue typically arises from adding the dry powder directly to a large volume of hot water. To prevent clumping, always create a smooth, uniform paste by mixing the dye powder with a small amount of cold, soft water first.[6] Once the paste is free of lumps, you can dilute it by gradually adding hot water while stirring continuously.[6][7]
Q3: Can the pH of the water affect the solubility of this compound?
Yes, pH is a critical factor. This compound, like many direct dyes, is more soluble in slightly alkaline conditions.[3][4] Acidic or neutral pH can lead to dye aggregation and reduced solubility.[8] Adding a small amount of soda ash (sodium carbonate) to raise the pH to 8-9 can significantly improve dissolution.[3][4] Adding a 10% sodium hydroxide solution will turn the dye solution a yellow-brown color.[2][9][10]
Q4: Is it necessary to use a specific type of water?
Yes, using soft water (deionized or distilled) is highly recommended. Direct dyes are sensitive to hard water, which contains calcium and magnesium ions.[3] These ions can form insoluble precipitates with the dye, resulting in poor solubility, color variations, and staining.[3][4] If soft water is unavailable, a water softening agent like sodium hexametaphosphate (0.5-2 g/L) can be added.[3][7]
Q5: I need to prepare a highly concentrated stock solution. What is the best approach?
To achieve high concentrations, you will likely need to employ several solubility-enhancing techniques simultaneously. The recommended approach is to:
-
Use deionized water.
-
Add a solubilizing agent, such as urea (5-20 g/L), to the water before adding the dye.[7]
-
Prepare a paste of the dye in a small amount of the urea solution.
-
Gradually add the remaining solution heated to 80-100°C while stirring vigorously.[9][11]
-
Adjust the pH to a slightly alkaline state (pH 8-9) if necessary.
Data Presentation
| Parameter | Condition | Approximate Solubility (g/L) | Qualitative Effect | Citation(s) |
| Temperature | 25 °C (Room Temp) | Low (Estimate < 10 g/L) | Baseline | [3] |
| 80-85 °C | ~35 g/L* | Significant Increase | [5] | |
| 100 °C | High | Maximum Affinity | [2][9][11] | |
| pH | Acidic (< 7) | Low | Decreases / Precipitation | [8] |
| Alkaline (> 8) | High | Increases | [3][4] | |
| Water Quality | Hard Water | Very Low | Precipitation | [3] |
| Soft Water (DI/Distilled) | Baseline | Prevents Precipitation | [4] | |
| Additives | Urea (5-20 g/L) | High | Significant Increase | [7] |
| Sodium Hexametaphosphate | Baseline | Prevents Precipitation | [3] |
*Data reported for the structurally similar C.I. Direct Brown 95 and should be considered an illustrative value.
Experimental Protocols
Protocol 1: Standard Dissolution of this compound
This protocol outlines the basic procedure for dissolving this compound in water for standard applications.
-
Preparation: Weigh the required amount of this compound powder. Use deionized or distilled water as the solvent.
-
Slurry Formation: In a beaker, add a small volume of cold deionized water to the dye powder. Mix thoroughly with a stirring rod to form a uniform, lump-free paste.
-
Heating: In a separate, larger beaker, heat the remaining volume of deionized water to 60-80°C.
-
Dissolution: While stirring the hot water continuously (e.g., with a magnetic stirrer), slowly add the dye paste.
-
Mixing: Continue to stir the solution for 15-20 minutes until all dye particles are fully dissolved, resulting in a clear, orange-brown solution.
-
Cooling & Storage: Allow the solution to cool to room temperature. Store in a sealed container, protected from direct sunlight.
Protocol 2: Enhanced Solubility for High-Concentration Solutions
This protocol provides a systematic method to maximize the aqueous solubility of this compound.
References
- 1. jetir.org [jetir.org]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. What is Principles and methods for using direct dyes? - FAQ - Emperor Chem [emperordye.com]
- 4. Dyeing principles and methods of direct dyes? - Knowledge [colorfuldyes.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. FastColours.com How to Dissolve Water Soluble Dyes [fastcolours.com]
- 7. Notes on Direct Dye Dissolution - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 8. What is the effect of pH on the stability of Direct Black EX? - Blog [dyeindustry.com]
- 9. Direct Brown 1 - Direct yellow brown D3G - Bismark Brown G from Emperor Chem [emperordye.com]
- 10. Direct Brown 1|Direct Brown D3G|CAS No: 3811-71-0 - Direct dye [chinainterdyes.com]
- 11. China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
Technical Support Center: Optimizing Direct Brown 1 Dye Uptake on Cellulosic Fabrics
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the uptake of Direct Brown 1 dye on cellulosic fabrics.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the dyeing of cellulosic fabrics with Direct Brown 1.
Q1: Why is my fabric showing uneven color (patchiness or streaks)?
A1: Uneven dyeing, or poor leveling, is a common issue that can stem from several factors:
-
Improper Dye Dissolution: Direct Brown 1, a brown powder soluble in water, must be completely dissolved before adding it to the dye bath.[1][2] Inadequate dissolution can lead to dye aggregates that cause spotting.
-
Rapid Dye Uptake: Cellulosic fibers in water develop a negative surface charge, which initially repels the anionic dye molecules.[3][4][5] However, adding salt too quickly neutralizes this charge, causing the dye to rush onto the fabric unevenly.
-
Poor Fabric Preparation: Residual impurities like waxes, pectins, or sizing agents on the fabric can hinder uniform dye penetration.
-
Inadequate Leveling Agents: For dyes with poor migration properties, a leveling agent is crucial to ensure even distribution.[6]
Troubleshooting Steps:
-
Ensure Complete Dissolution: Create a paste of the dye with a small amount of cold water before dissolving it in boiling water.
-
Controlled Salt Addition: Add the required electrolyte (like sodium chloride or sodium sulfate) in portions throughout the dyeing process, rather than all at once.[7][8] This allows for gradual and more controlled dye exhaustion.
-
Thorough Pre-treatment: Ensure the cellulosic fabric has been properly scoured and bleached to remove all impurities.
-
Use a Leveling Agent: Incorporate a suitable leveling agent into the dye bath formulation to promote even dye migration.[7]
Q2: What is causing the poor color yield or pale shade on my fabric?
A2: Low dye uptake can be attributed to several process parameters:
-
Insufficient Electrolyte: Electrolytes are essential to overcome the natural repulsion between the anionic dye and the negatively charged cellulosic fiber.[3][5] Without enough salt, the dye will remain in the water rather than migrating to the fabric.
-
Incorrect Temperature: Dye uptake is highly dependent on temperature. For Direct Brown 1, the maximum affinity for cellulosic fibers is achieved at 100°C (212°F).[1][2] Dyeing at lower temperatures will result in lower exhaustion.
-
Inappropriate pH: Direct dyes are typically applied in a neutral or slightly alkaline pH range.[9] An acidic pH is unsuitable as it can damage the cellulosic fibers.[3] A pH around 8.0 has been shown to improve dye uptake for some direct dyes on jute, a cellulosic fiber.[10]
-
High Liquor Ratio: A very high liquor ratio (the ratio of the volume of water to the weight of fabric) dilutes the dye and salt concentration, reducing the driving force for the dye to move to the fiber.[3][4][11]
Troubleshooting Steps:
-
Optimize Salt Concentration: Ensure the correct amount of sodium chloride or sodium sulfate is used. The concentration often depends on the desired shade depth.[12]
-
Maintain Dyeing Temperature: Raise the dye bath temperature to 90-100°C and maintain it for 45-60 minutes to maximize dye exhaustion.[13][14]
-
Control pH: Maintain a neutral to slightly alkaline pH (7-9) in the dye bath.[12] The addition of soda ash can help achieve this.[7][14]
-
Lower the Liquor Ratio: Use a lower liquor ratio (e.g., 1:10 or 1:20) to increase the concentration of dye and electrolyte in the bath, which enhances exhaustion.[3][11][15]
Q3: Why does the color of the fabric bleed during washing (poor wash fastness)?
A3: Direct dyes, including Direct Brown 1, are known for their relatively poor wash fastness because they are water-soluble and not chemically bonded to the fiber.[9][15]
-
Weak Dye-Fiber Interaction: The dye is held to the cellulose by weak physical forces (van der Waals forces and hydrogen bonds), which can be easily broken during washing.
-
Unfixed Dye: Incomplete rinsing after dyeing can leave loose, unfixed dye molecules on the fabric surface, which will wash off easily.
Troubleshooting Steps:
-
Apply a Fixing Agent: After dyeing and rinsing, treat the fabric with a cationic fixing agent. These agents are large organic molecules that form an insoluble complex with the anionic dye, significantly improving wet fastness.[8][9][16]
-
Thorough Rinsing: After dyeing, rinse the fabric thoroughly, first with cold water and then with hot water, to remove all unfixed dye before the fixation step.
-
Alternative After-Treatments: Other methods to improve fastness include treatments with copper salts or formaldehyde, though these have environmental and safety considerations.[14][17]
Q4: Can metal ions in the water affect the dyeing process?
A4: Yes. The presence of metal ions like copper, iron, calcium, and magnesium in the process water can negatively impact the final shade.[9] For Direct Brown 1, copper ions can cause the color to become a dark and yellowish light, while iron ions can make it turn yellow.[1][2]
Troubleshooting Steps:
-
Use a Sequestering Agent: Add a sequestering agent, such as sodium hexametaphosphate or EDTA, to the dye bath.[7][9] These chemicals chelate the metal ions, preventing them from interfering with the dye molecules.[6]
Quantitative Data on Process Parameters
Optimizing dye uptake requires careful control of key variables. The tables below summarize the impact of these parameters on dye exhaustion.
Table 1: Effect of Electrolyte (NaCl) Concentration on Dye Exhaustion
| Salt Concentration (g/L) | Typical Dye Exhaustion (%) | Remarks |
| 0 | Very Low (< 20%) | Essential for overcoming fiber-dye repulsion.[5][15] |
| 5 - 10 (for light shades) | Moderate (40-60%) | Gradual addition is recommended for level dyeing.[8] |
| 10 - 20 (for medium shades) | Good (60-80%) | Higher salt concentration increases dye aggregation and affinity.[4] |
| 20 - 30 (for dark shades) | High (>80%) | Excessive salt may cause rapid, uneven dyeing. |
Table 2: Effect of Temperature on Dye Exhaustion
| Temperature (°C) | Effect on Dyeing Process |
| 40 - 60 | Initial dye absorption begins. Good for dye migration and leveling.[18] |
| 60 - 80 | Rate of dyeing increases significantly.[4] |
| 80 - 100 | Optimal range for maximum dye exhaustion. Affinity for Direct Brown 1 is highest at 100°C.[1][2][15] |
| > 100 | May not offer significant improvement and increases energy costs. |
Table 3: Effect of pH and Liquor Ratio on Dye Uptake
| Parameter | Optimal Range | Rationale |
| pH | 7.0 - 9.0 | A neutral to slightly alkaline medium is standard for direct dyes.[9] Highly alkaline conditions can slow exhaustion, while acidic conditions damage cellulose.[3][9] |
| Liquor Ratio | 1:10 - 1:20 | Lower liquor ratios lead to higher concentrations of dye and salt, promoting better exhaustion and reducing water consumption.[3][4][15] |
Detailed Experimental Protocol
This protocol outlines a standard laboratory procedure for dyeing a 10-gram sample of scoured cotton fabric with Direct Brown 1 to achieve a 2% shade.
Materials and Reagents:
-
10g scoured and bleached cellulosic fabric (e.g., cotton)
-
Direct Brown 1 dye (0.2g for 2% shade on weight of fabric - owf)
-
Sodium Chloride (NaCl) or Glauber's Salt (Na₂SO₄) (2g, 20% owf)
-
Soda Ash (Na₂CO₃) (0.5g, 5% owf)
-
Sequestering Agent (e.g., EDTA) (0.1g, 1% owf)
-
Wetting Agent (optional) (0.1g, 1% owf)
-
Distilled or deionized water
-
Laboratory dyeing apparatus (e.g., beaker dyeing machine)
Procedure:
-
Fabric Preparation: Weigh the dry, pre-treated (scoured and bleached) cellulosic fabric accurately.
-
Dye Bath Preparation:
-
Set the liquor ratio. For a 1:20 ratio and a 10g fabric sample, the total volume will be 200 mL.
-
In a beaker, make a smooth paste of the Direct Brown 1 dye (0.2g) with a small amount of cold water. Add approximately 50 mL of boiling water to the paste and stir until the dye is completely dissolved.[14]
-
Fill the dye bath with 150 mL of water and add the sequestering agent and soda ash. Stir to dissolve.
-
Add the prepared dye solution to the dye bath and mix thoroughly.
-
-
Dyeing Process:
-
Introduce the wetted fabric sample into the dye bath at a starting temperature of 40°C.[18]
-
Run the machine for 10-15 minutes to allow for even dye penetration.
-
Gradually raise the temperature of the dye bath to 100°C over 30 minutes.[13]
-
Once the temperature reaches 100°C, begin adding the pre-dissolved sodium chloride in two portions, 15 minutes apart.[7]
-
Continue dyeing at 100°C for an additional 45-60 minutes to ensure maximum dye exhaustion.[14]
-
-
Rinsing and After-treatment:
-
Cool the dye bath down to 70°C before draining.
-
Remove the fabric and rinse it thoroughly under running cold water until the water runs clear.
-
Perform a hot rinse at 60-70°C to remove any remaining unfixed dye.
-
For improved wash fastness, proceed with a cationic fixation treatment according to the manufacturer's instructions.
-
-
Drying: Squeeze the excess water from the fabric and dry it in an oven or air-dry.
Visualizations
Diagram 1: Experimental Workflow for Dyeing Cellulosic Fabric
References
- 1. Direct Brown 1|Direct Brown D3G|CAS No: 3811-71-0 - Direct dye [chinainterdyes.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Dyeing of cellulosic fibers with direct dyes. | PPTX [slideshare.net]
- 4. Factors that affect direct dyeing [buentex.com]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. nbinno.com [nbinno.com]
- 7. textilelearner.net [textilelearner.net]
- 8. Resolving Dyeing Issues with Regard to Direct Dyes | [vipulorganics.com]
- 9. longwayeducation.com [longwayeducation.com]
- 10. Effect of pH on the Dye Absorption of Jute Fibre Dyed with Direct Dyes : Oriental Journal of Chemistry [orientjchem.org]
- 11. irispublishers.com [irispublishers.com]
- 12. textiletrainer.com [textiletrainer.com]
- 13. Direct Brown 1 - Direct yellow brown D3G - Bismark Brown G from Emperor Chem [emperordye.com]
- 14. Dyeing of Cotton Fabric with Direct Dyes [textilesphere.com]
- 15. asianpubs.org [asianpubs.org]
- 16. Tips for Dyeing that Enhance Textile Quality with Direct Dyes [meghmaniglobal.com]
- 17. Problems in Dyeing with Direct Dyes | Dyeing of Cotton with Direct Dyes - Fibre2Fashion [fibre2fashion.com]
- 18. textilecoach.net [textilecoach.net]
Addressing the poor light fastness of C.I. Direct Brown 1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the poor light fastness of C.I. Direct Brown 1. The information is tailored for researchers, scientists, and drug development professionals who may encounter challenges with this dye in their experiments.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to the light fastness of this compound.
Question: My samples dyed with this compound are fading rapidly upon exposure to light. What is the primary cause of this?
Answer: The primary reason for the rapid fading of this compound is its chemical structure. It is a trisazo dye, meaning it contains three azo (-N=N-) bonds, which are susceptible to cleavage upon exposure to ultraviolet (UV) and visible light. This photodegradation process breaks down the chromophore, which is the part of the molecule responsible for its color, leading to fading.
Question: I have noticed that the fading is more pronounced in lighter shades. Why is this the case?
Answer: The light fastness of dyes is often dependent on their concentration on the substrate. In lighter shades, the dye molecules are more dispersed and have a larger surface area exposed to light and atmospheric oxygen, making them more susceptible to photo-oxidation. In darker shades, the dye molecules are more aggregated, which can offer some degree of self-shielding and thus, a slightly better resistance to fading.[1][2]
Question: Can the substrate I am using affect the light fastness of this compound?
Answer: Yes, the substrate can influence the light fastness of the dye. For instance, the fading process on cellulose fibers, like cotton, is often an oxidative process. The nature of the fiber and its interaction with the dye can affect the rate of photodegradation.
Question: I am using a finishing agent on my dyed samples. Could this be contributing to the poor light fastness?
Answer: Certain finishing agents, particularly some cationic softeners and resins, can negatively impact the light fastness of direct dyes.[1] It is crucial to select finishing agents that are compatible with azo dyes and do not accelerate fading.
Question: What immediate steps can I take to improve the light fastness of my existing dyed samples?
Answer: For existing samples, applying a UV protective coating or storing them in dark conditions can mitigate further fading. For future experiments, consider the after-treatment methods detailed in the experimental protocols section below.
Frequently Asked Questions (FAQs)
What is this compound?
This compound is a substantive dye, meaning it can be applied directly to cellulosic fibers like cotton without the need for a mordant.[3] Chemically, it is classified as a trisazo dye.
Why does this compound have poor light fastness?
The poor light fastness of this compound is primarily due to the inherent instability of its three azo bonds when exposed to light energy. The absorption of photons, particularly in the UV range, excites the dye molecules, leading to a series of photochemical reactions that can break the azo linkages and other parts of the chromophoric system. This process is often accelerated by the presence of oxygen and moisture.
What is the general mechanism of photodegradation for azo dyes?
The photodegradation of azo dyes is a complex process that can proceed through different pathways, primarily photo-oxidation. Upon absorbing light, the dye molecule is promoted to an excited state. This excited molecule can then react with oxygen to form reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals. These highly reactive species can then attack the azo bond and aromatic rings of the dye molecule, leading to its decomposition into smaller, colorless fragments.
What are the common methods to improve the light fastness of direct dyes?
Several after-treatment methods can be employed to enhance the light fastness of direct dyes like this compound. These include:
-
Application of UV Absorbers: These compounds preferentially absorb UV radiation and dissipate it as harmless heat, thereby protecting the dye from photodegradation.
-
Metal Salt After-treatment: Treating the dyed material with certain metal salts, such as copper sulfate, can lead to the formation of a more stable metal-dye complex with improved light fastness.
-
Cationic Fixing Agents: These agents form a complex with the anionic dye molecule, increasing its molecular size and reducing its solubility, which can improve wash fastness and, in some cases, light fastness.
Will improving the light fastness affect other properties of the dye?
Yes, after-treatments can sometimes alter other properties of the dyed material. For instance, metal salt treatments can sometimes cause a change in the shade of the dye. Cationic fixing agents may in some cases reduce light fastness even if they improve wash fastness.[4] It is essential to evaluate all relevant properties after any treatment.
Data Presentation
The following tables summarize the expected improvement in light fastness for direct dyes using various after-treatment methods. Please note that specific quantitative data for this compound is limited in the available literature. The data presented here is based on studies of other direct and reactive dyes and should be considered as indicative.
Table 1: Light Fastness Improvement with UV Absorbers and Antioxidants
| Treatment | Dye Class | Substrate | Light Fastness (Untreated) | Light Fastness (Treated) | Reference |
| 2-hydroxybenzophenone | Reactive | Cotton | 2-3 | 3-4 | [5] |
| Phenyl salicylate | Reactive | Cotton | 2-3 | 3 | [5] |
| Vitamin C (Antioxidant) | Reactive | Cotton | 2-3 | 4 | [5] |
| Gallic Acid (Antioxidant) | Natural | Cotton | 1-2 | 2-3 | [6] |
Table 2: Light Fastness Improvement with Metal Salt After-treatment
| Treatment | Dye | Substrate | Light Fastness (Untreated) | Light Fastness (Treated) | Reference |
| Copper Sulfate (1% owf) | C.I. Direct Brown 2 | Cellulose | - | Improved | [7] |
| Copper Salts | Non-genotoxic disazo direct dyes | Cotton | - | Significant improvement | [8] |
Table 3: Effect of Cationic Fixing Agents on Fastness Properties
| Fixing Agent | Dye Class | Substrate | Effect on Wash Fastness | Effect on Light Fastness | Reference |
| Cationic Fixing Agent | Direct | Cotton | Improved | May decrease | [4] |
| Polyamine-based | Direct | Cotton | Improved | - | [9] |
Experimental Protocols
1. Application of UV Absorbers
This protocol describes a general procedure for applying a UV absorber to a fabric dyed with this compound.
-
Materials:
-
Dyed fabric sample
-
UV absorber (e.g., a benzophenone derivative)
-
Distilled water
-
Ethanol (if the UV absorber is not water-soluble)
-
Beaker
-
Heating and stirring apparatus
-
-
Procedure:
-
Prepare a solution of the UV absorber. For a 1 g/L concentration, dissolve 0.1 g of the UV absorber in 100 mL of distilled water. If the UV absorber is not readily soluble in water, a water/ethanol mixture (e.g., 9:1 v/v) can be used.
-
Immerse the dyed fabric sample in the UV absorber solution at a liquor ratio of 1:50 (e.g., 2 g of fabric in 100 mL of solution).
-
Heat the solution to 40-70°C while stirring.
-
Maintain the temperature and continue stirring for 30 minutes.
-
Remove the fabric sample, rinse with cold water, and allow it to air dry.
-
2. Metal Salt After-treatment
This protocol outlines the after-treatment of a this compound dyed fabric with copper sulfate to improve light fastness.
-
Materials:
-
Dyed fabric sample
-
Copper sulfate (CuSO₄·5H₂O)
-
Acetic acid
-
Distilled water
-
Beaker
-
Heating and stirring apparatus
-
-
Procedure:
-
Prepare the after-treatment bath. For a 1% on weight of fabric (owf) treatment, dissolve 0.1 g of copper sulfate and 0.1 mL of acetic acid in 100 mL of distilled water for a 10 g fabric sample.
-
Immerse the dyed and rinsed fabric sample in the treatment bath.
-
Heat the bath to 60°C and hold for 20-30 minutes with occasional stirring.[4]
-
Remove the fabric, rinse thoroughly with cold water to remove any unfixed copper salts, and dry.
-
3. Cationic Fixing Agent After-treatment
This protocol provides a general method for applying a cationic fixing agent to improve the fastness properties of a this compound dyeing.
-
Materials:
-
Dyed fabric sample
-
Cationic fixing agent
-
Distilled water
-
Beaker
-
Heating and stirring apparatus
-
-
Procedure:
-
Prepare the fixing bath according to the manufacturer's instructions. A typical concentration is 1-2% (owf). For a 10 g fabric sample, this would be 0.1-0.2 g of fixing agent in a suitable volume of water (e.g., 200 mL for a 1:20 liquor ratio).
-
Immerse the rinsed, dyed fabric into the fixing bath at room temperature.
-
Raise the temperature to 40-60°C and treat for 20 minutes with occasional stirring.[9]
-
Remove the fabric, rinse with cold water, and dry.
-
Mandatory Visualizations
Caption: Photodegradation pathway of this compound.
Caption: Experimental workflow for improving light fastness.
Caption: Troubleshooting logical relationships for poor light fastness.
References
- 1. How to improve the light fastness of textiles? [utstesters.com]
- 2. ordnur.com [ordnur.com]
- 3. Photocatalytic degradation of commercial azo dyes | Scilit [scilit.com]
- 4. quora.com [quora.com]
- 5. dl.edi-info.ir [dl.edi-info.ir]
- 6. scribd.com [scribd.com]
- 7. worlddyevariety.com [worlddyevariety.com]
- 8. researchgate.net [researchgate.net]
- 9. sarex.com [sarex.com]
Effect of pH and temperature on Direct Brown 1 dyeing efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Direct Brown 1. The information focuses on the critical effects of pH and temperature on dyeing efficiency.
Frequently Asked Questions (FAQs)
Q1: What is Direct Brown 1 and what are its primary applications? A1: Direct Brown 1 (C.I. 30045) is a trisazo-class direct dye.[1] It is primarily used for dyeing cellulosic fibers like cotton and viscose, but can also be applied to silk, polyamide, pulp, and leather.[1][2][3] Its molecular structure gives it a high affinity for these materials, allowing it to be applied directly from an aqueous solution.[4][5]
Q2: Why is the addition of salt necessary during the dyeing process? A2: In solution, direct dyes and cellulosic fibers both carry a negative surface charge, which creates an electrostatic repulsion that hinders the dye from approaching the fiber.[4][5] Adding an electrolyte, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), neutralizes this negative charge on the fiber surface. This action, known as dye promotion, reduces the repulsion, thereby increasing both the rate of dyeing and the overall percentage of dye uptake (exhaustion).[5][6][7]
Q3: What is the general mechanism of Direct Brown 1 dyeing? A3: The dyeing process involves the dye molecules, which are water-soluble due to groups like sulfonic acid (-SO₃H), adsorbing onto the fiber surface from the dye bath.[5] Subsequently, the dye diffuses into the amorphous regions of the fiber, where it is held in place by non-covalent interactions, specifically hydrogen bonding and van der Waals forces.[4][5][6]
Q4: How does water quality affect dyeing with Direct Brown 1? A4: Direct dyes are sensitive to hard water. Calcium and magnesium ions present in hard water can react with the dye molecules to form insoluble precipitates.[4][5] These precipitates can lead to stains on the material and inconsistent dyeing. Therefore, it is essential to use soft water for the dye bath. If water hardness is high, adding a water-softening agent like soda ash or sodium hexametaphosphate is recommended.[4][5]
Troubleshooting Guide
Issue 1: Uneven or Patchy Dyeing
Q: My dyed material shows uneven color and patches. What could be the cause? A: Uneven dyeing is a common issue that can stem from several factors:
-
Improper Pre-treatment: The fabric must be thoroughly cleaned (scoured and bleached) to remove any impurities, oils, or waxes that could hinder uniform dye absorption.[8]
-
Rapid Temperature Increase: Direct Brown 1 has poor transferability.[3] A rapid increase in the dye bath temperature can cause the dye to fix too quickly on the outer surfaces, preventing even penetration. A slower, more controlled rate of temperature rise is recommended.
-
Incorrect Salt Addition: Adding the entire quantity of salt at the beginning of the process can cause the dye to rush onto the fabric, leading to poor levelness. Salt should be added portion-wise after the dye has had time to distribute evenly at the target temperature.[3][5]
-
Overloading the Machine: Overloading the dyeing vessel restricts the movement of the material, preventing uniform exposure to the dye liquor.[8]
-
Poor Dye Solubility: Ensure the dye is completely dissolved before adding it to the dye bath. Undissolved particles can cause dye spots.[8] Using soft water and, if necessary, a small amount of soda ash can aid dissolution.[4][5]
Issue 2: Poor Color Yield (Final shade is too light)
Q: The final color of my material is much lighter than expected. How can I increase the dye uptake? A: A pale shade indicates low dye exhaustion. Consider the following factors:
-
Sub-optimal Temperature: The affinity of Direct Brown 1 for cellulose fibers is highest at 100°C.[1][3] Dyeing at a lower temperature will likely reduce the total dye uptake. For many high-temperature direct dyes, operating near 95°C is common practice for cotton.[4][9]
-
Insufficient Salt Concentration: The amount of electrolyte is critical for achieving good exhaustion. For deeper shades, a higher concentration of salt is required to overcome the electrostatic repulsion.[6]
-
Incorrect pH: The dye bath should be neutral or slightly alkaline. A study on other direct dyes showed that dye uptake increased significantly up to a pH of 8.0.[10][11] An acidic pH can reduce dyeing efficiency.
-
Dyeing Time: The dyeing cycle may be too short. A typical duration at the target temperature (e.g., 90-95°C) is 30-50 minutes to allow for sufficient diffusion and fixation.[6]
Issue 3: Poor Wash Fastness (Color Bleeds During Washing)
Q: The color of the dyed material bleeds significantly during washing. How can this be improved? A: Direct dyes, in general, are known for their relatively poor wet fastness properties.[12]
-
Rinsing: After dyeing, the material must be thoroughly rinsed with cold water to remove any unfixed dye from the surface.[13]
-
After-treatment: To significantly improve wash fastness, an after-treatment with a cationic dye-fixing agent is highly recommended.[12] These agents form a complex with the anionic dye molecules, increasing their molecular size and "locking" them within the fiber structure.[12]
Data Presentation
Table 1: General Effect of Temperature on Direct Dye Efficiency
| Temperature Range | Effect on Dyeing Process | Typical Application |
| 60-70°C | For some direct dyes with high diffusion rates, this range provides the deepest color.[9][14] | Low-temperature direct dyes.[9][14] |
| 80-90°C | A common range used to shorten dyeing time while maintaining good dye uptake.[14][15] | Medium-temperature direct dyes.[9][14] |
| 90-100°C | Optimal for high-temperature dyes like Direct Brown 1, promoting diffusion and achieving the highest dye exhaustion (affinity).[1][3][9] | Dyeing of cotton and viscose fibers.[9][14] |
Table 2: Example of pH Effect on Dye Uptake for Direct Dyes on Jute Fiber *
| Dye Bath pH | Dye Uptake % (Direct Yellow 29) | Dye Uptake % (Direct Orange 31) |
| 4.0 | 40.5 | 45.0 |
| 7.0 | 65.0 | 70.2 |
| 8.0 | 78.4 | 80.5 |
| 10.0 | 71.5 | 76.1 |
*Data is from a study on jute fiber with Direct Yellow 29 and Direct Orange 31, not Direct Brown 1, but illustrates the typical trend for direct dyes on cellulosic fibers.[10][11] The results show that a slightly alkaline pH of 8.0 yielded the highest dye absorption.[10][11]
Experimental Protocols
Protocol 1: Determination of Optimal Dyeing Temperature
-
Preparation: Prepare identical swatches of the substrate material (e.g., 100% cotton). Prepare a stock solution of Direct Brown 1 (e.g., 1% w/v) in soft water.
-
Dye Bath Setup: Set up a series of five identical dye baths. For each, use a fixed liquor ratio (e.g., 20:1), dye concentration (e.g., 1% on weight of fiber), and salt concentration (e.g., 10 g/L NaCl).
-
Temperature Gradient: Assign a target temperature to each bath: 60°C, 70°C, 80°C, 90°C, and 100°C.
-
Dyeing Procedure:
-
Add the material, water, and dye solution to each bath.
-
Increase the temperature of each bath to its target at a controlled rate (e.g., 2°C/minute).
-
Once the target temperature is reached, add the salt in two portions, 10 minutes apart.
-
Maintain the target temperature for 45 minutes.
-
-
Post-Dyeing:
-
Cool the dye baths.
-
Rinse the swatches thoroughly in cold water until the water runs clear.
-
Allow the swatches to air dry.
-
-
Analysis: Compare the color depth of the dried swatches visually or measure them using a spectrophotometer to determine which temperature yielded the highest color strength (K/S value).
Protocol 2: Determination of Optimal Dye Bath pH
-
Preparation: Prepare identical material swatches and a Direct Brown 1 stock solution as described in Protocol 1.
-
Dye Bath Setup: Set up a series of five identical dye baths. Use the optimal temperature determined from Protocol 1. Fix the liquor ratio, dye concentration, and salt concentration for all baths.
-
pH Adjustment: Adjust the pH of each bath to a specific value using a buffer system or dilute solutions of soda ash (for alkaline) and acetic acid (for acidic). Target pH values: 6, 7, 8, 9, and 10.
-
Dyeing Procedure:
-
Add the material, water, pH buffer, and dye solution to each bath.
-
Heat all baths to the optimal temperature.
-
Add salt and maintain the temperature as established previously.
-
-
Post-Dyeing & Analysis: Follow the rinsing, drying, and analysis steps from Protocol 1 to identify the pH that results in the highest color yield.
Visualizations
Caption: Experimental workflow for optimizing Direct Brown 1 dyeing conditions.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Direct Brown 1|Direct Brown D3G|CAS No: 3811-71-0 - Direct dye [chinainterdyes.com]
- 3. Direct Brown 1 - Direct yellow brown D3G - Bismark Brown G from Emperor Chem [emperordye.com]
- 4. What is Principles and methods for using direct dyes? - FAQ - Emperor Chem [emperordye.com]
- 5. Detailed introduction about direct dyes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 6. apparelbranders.com [apparelbranders.com]
- 7. Temperature effect and salt effect of direct dyeing - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 8. sahnifabrics.com [sahnifabrics.com]
- 9. The influence of temperature on the dyeing performance of direct dyes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 10. Effect of pH on the Dye Absorption of Jute Fibre Dyed with Direct Dyes : Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. Resolving Dyeing Issues with Regard to Direct Dyes | [vipulorganics.com]
- 13. vichem.vn [vichem.vn]
- 14. Temperature Effects Of Direct Dyes - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 15. Effect of temperature on direct dye dyeing - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
Technical Support Center: Decolorization of C.I. Direct Brown 1 Wastewater
This technical support center provides researchers, scientists, and development professionals with troubleshooting guides and frequently asked questions (FAQs) for the decolorization of C.I. Direct Brown 1 wastewater. The information is presented in a practical question-and-answer format, supplemented with experimental protocols, data summaries, and process diagrams.
This compound is a trisazo dye used in the textile industry for dyeing cellulose fibers like cotton and viscose.[1][2] Its complex aromatic structure makes it resistant to degradation, posing a significant environmental challenge.[3][4] This guide covers four primary methods for its removal from wastewater: Adsorption, Coagulation-Flocculation, Advanced Oxidation Processes (AOPs), and Biological Treatment.
Adsorption
Adsorption is a widely used physical process where dye molecules adhere to the surface of a porous solid material (adsorbent). It is favored for its simplicity, high efficiency, and insensitivity to toxic substances.[3][5]
Frequently Asked Questions (FAQs): Adsorption
-
Q1: What is the underlying principle of adsorption for dye removal?
-
A1: Adsorption relies on physical and chemical interactions between the dye molecules and the active sites on the adsorbent's surface. The high surface area and porous structure of adsorbents provide numerous sites for dye molecules to be trapped.[3]
-
-
Q2: What are the most effective adsorbents for this compound?
-
A2: Activated carbon is a highly effective but often expensive adsorbent.[5] Cost-effective alternatives include natural materials like clays (kaolinite, montmorillonite), agricultural waste (sesame shells, wheat bran), and industrial byproducts.[3][5][6][7] Silica gel is another option due to its stability and high surface area.[8]
-
-
Q3: How does pH influence the adsorption process?
-
A3: The solution's pH is a critical factor as it affects the surface charge of the adsorbent and the degree of ionization of the dye molecule.[5] For anionic dyes like Direct Brown 1, lower pH values often lead to higher adsorption as the adsorbent surface becomes more positively charged, increasing electrostatic attraction.
-
Troubleshooting Guide: Adsorption
-
Q: My decolorization efficiency is lower than expected. What should I do?
-
A:
-
Optimize pH: Verify that the solution pH is in the optimal range for your chosen adsorbent (typically acidic for anionic dyes).
-
Increase Adsorbent Dosage: A higher dose provides more active sites for adsorption, which can improve removal efficiency.[3]
-
Increase Contact Time: Ensure the experiment runs long enough to reach equilibrium. Most adsorption processes reach a plateau after a certain time.[5][6]
-
Check for Adsorbent Saturation: If reusing the adsorbent, it may be saturated. Regeneration or replacement is necessary.
-
-
-
Q: The adsorption process is taking too long to reach equilibrium. How can I speed it up?
-
A:
-
Increase Agitation Speed: Higher mixing rates improve the diffusion of dye molecules to the adsorbent surface.
-
Reduce Adsorbent Particle Size: Smaller particles have a larger surface area-to-volume ratio, which can increase the rate of adsorption.
-
Optimize Temperature: While variable, a moderate increase in temperature can sometimes enhance the adsorption rate, although it may affect the overall capacity.
-
-
Experimental Protocol: Batch Adsorption Study
-
Preparation: Prepare a 1000 mg/L stock solution of this compound in deionized water. Prepare working solutions of desired concentrations (e.g., 50, 100, 200 mg/L) by diluting the stock solution.
-
Experiment Setup: Add a precisely weighed amount of adsorbent (e.g., 1.0 g) into a series of 250 mL Erlenmeyer flasks containing 100 mL of a known concentration dye solution.[5]
-
Adsorption Process: Place the flasks on an orbital shaker at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 120 minutes).[6]
-
Separation: After shaking, separate the adsorbent from the solution by centrifugation at 4000 rpm for 15 minutes or by filtering through a 0.45 µm syringe filter.[5]
-
Analysis: Measure the absorbance of the remaining dye in the supernatant using a UV-Vis spectrophotometer at the maximum wavelength (λmax) of this compound.
-
Calculation: Calculate the percentage of dye removal using the formula:
-
% Removal = ((C₀ - Cₑ) / C₀) * 100, where C₀ is the initial dye concentration and Cₑ is the equilibrium dye concentration.
-
Data Summary: Adsorption Parameters
| Adsorbent Type | Optimal pH | Optimal Dose | Contact Time (min) | Removal Efficiency (%) | Reference |
| Activated Carbon (from Sesame Shell) | 3 | 4.8 g/L | 19 | ~85% (for DB103) | [3] |
| Modified Wheat Bran | 3 | 0.07 g/L | 120 | ~99% (for Acid Dye) | [6] |
| Raw Kaolinite / Montmorillonite | 5.6 - 6.8 | 1.0 g / 100mL | 40 | Varies by dye | [5] |
| Alum Manufacturing Waste | 7 - 9 | 19 g/L | 1800 | >90% | [7] |
Coagulation-Flocculation
This chemical process involves destabilizing colloidal dye particles by adding a coagulant, followed by gentle mixing to aggregate the particles into larger flocs that can be easily removed by sedimentation.[9][10] It is a cost-effective and scalable method.[10]
Frequently Asked Questions (FAQs): Coagulation-Flocculation
-
Q1: How does coagulation-flocculation remove dyes?
-
A1: Coagulants, typically inorganic metal salts like aluminum sulfate (alum) or ferric chloride (FeCl₃), neutralize the negative charge of colloidal dye particles, causing them to aggregate (coagulation).[10] Flocculants, which can be polymers, then help these small aggregates bind together to form larger, heavier flocs that settle out of the solution (flocculation).[9]
-
-
Q2: Which coagulants are most effective for direct dyes?
Troubleshooting Guide: Coagulation-Flocculation
-
Q: I'm not seeing good floc formation.
-
A:
-
Optimize Coagulant Dose: Both under-dosing and over-dosing can inhibit floc formation. Conduct a jar test to determine the optimal dosage.
-
Adjust pH: The pH of the wastewater is critical as it affects the hydrolysis of the metal coagulant. The optimal pH range is specific to the coagulant being used.
-
Check Mixing Energy: Ensure a sequence of rapid mixing (to disperse the coagulant) followed by a period of slow, gentle mixing (to promote floc growth) is used.
-
-
-
Q: The flocs are very small and are not settling properly.
-
A:
-
Add a Flocculant Aid: Consider adding a polymer (polyelectrolyte) as a flocculant aid to help bridge the smaller flocs into larger, more settleable ones.
-
Increase Flocculation Time: Allow more time during the slow mixing phase for flocs to grow.
-
Avoid Floc Breakage: Ensure the slow mixing speed is not too high, as this can break up the flocs that have already formed.
-
-
Experimental Protocol: Jar Test for Coagulation
-
Setup: Fill a series of six beakers with 500 mL of this compound wastewater and place them on a jar testing apparatus.
-
Coagulant Addition: While stirring at a rapid mix speed (e.g., 120 rpm), add a different dose of coagulant (e.g., FeCl₃ from a stock solution) to each beaker. Stir for 1-3 minutes.
-
Flocculation: Reduce the stirring speed to a slow mix (e.g., 30-40 rpm) and continue mixing for 15-20 minutes to allow flocs to build.
-
Sedimentation: Stop stirring and allow the flocs to settle for 30 minutes.
-
Analysis: Carefully collect a sample of the supernatant from the top of each beaker. Measure the residual color/turbidity and pH.
-
Optimization: The beaker with the lowest residual color and good settling characteristics corresponds to the optimal coagulant dose.
Data Summary: Coagulation-Flocculation Parameters
| Coagulant | Optimal pH | Typical Outcome | Reference |
| Ferric Chloride (FeCl₃) | Acidic to Neutral | High color and COD removal, but can lower final pH and increase TDS. | [10][12] |
| Aluminum Sulfate (Alum) | Acidic | Good color removal. | [12] |
| Polyaluminum Chloride (PAC) | Wide range | Efficient removal, often requires lower dosage than alum. | [10] |
Advanced Oxidation Processes (AOPs)
AOPs are a set of chemical treatment procedures designed to remove organic pollutants by oxidation through reactions with highly reactive hydroxyl radicals (•OH).[13][14] These processes are effective for degrading the complex structure of azo dyes.[15]
Frequently Asked Questions (FAQs): AOPs
-
Q1: What is the mechanism of the Fenton process?
-
A1: The Fenton process involves the reaction between hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) under acidic conditions to produce highly oxidative hydroxyl radicals (•OH), which then attack and degrade the dye molecules.[16]
-
-
Q2: What are the advantages and disadvantages of AOPs?
-
A2: The main advantage is their ability to break down recalcitrant organic molecules into simpler, less harmful compounds.[14] Disadvantages can include high costs (reagents, energy for UV lamps), the need for strict pH control (for Fenton), and the potential formation of toxic byproducts if mineralization is incomplete.[4][13]
-
-
Q3: How does ozonation decolorize azo dyes?
Troubleshooting Guide: AOPs
-
Q: The Fenton reaction is showing low decolorization efficiency.
-
A:
-
Check pH: The Fenton process is highly pH-dependent and works best in an acidic range, typically pH 2.5-3.5. Efficiency drops sharply at higher pH values.
-
Optimize Reagent Ratio: The molar ratio of H₂O₂ to Fe²⁺ is crucial. An excess of either can be detrimental to the process due to scavenging reactions.
-
Test for Radical Scavengers: Other substances in the wastewater (e.g., carbonate ions) can consume hydroxyl radicals, reducing the process efficiency.
-
-
-
Q: My UV/H₂O₂ process is not working well.
-
A:
-
Check UV Lamp: Ensure the UV lamp is functioning correctly and emitting at the appropriate wavelength (typically 254 nm).
-
Increase H₂O₂ Dose: The concentration of hydrogen peroxide may be insufficient.
-
Address Turbidity: High turbidity or suspended solids in the wastewater can block UV light, preventing the activation of H₂O₂. Pre-treatment may be necessary.
-
-
Experimental Protocol: Fenton Oxidation
-
Setup: Place 500 mL of dye wastewater into a 1 L beaker with a magnetic stirrer.
-
pH Adjustment: Adjust the pH of the solution to 3.0 using dilute H₂SO₄.
-
Catalyst Addition: Add the required amount of FeSO₄·7H₂O to achieve the desired Fe²⁺ concentration (e.g., 10 mg/L) and stir until fully dissolved.[16]
-
Reaction Initiation: Add the required volume of H₂O₂ (e.g., 30% w/v) to start the oxidation reaction.
-
Sampling: Collect samples at regular time intervals (e.g., 5, 10, 20, 30, 60 minutes). Immediately quench the reaction in each sample by adding NaOH to raise the pH above 8.0.
-
Analysis: Centrifuge the quenched samples to remove the precipitated iron hydroxide. Measure the residual dye concentration in the supernatant with a UV-Vis spectrophotometer.
Data Summary: AOPs Performance
| AOP Method | Key Parameters | Decolorization Efficiency | Reference |
| Fenton | pH 3, optimized [H₂O₂]/[Fe²⁺] ratio | Can achieve >90% | [16] |
| Ozonation | pH dependent, ozone flow rate | Can reach >95% | [17][18] |
| H₂O₂/UV | pH 7, 5 mmol/L H₂O₂ | ~70% | [18] |
Biological Treatment
Biological methods utilize the metabolic potential of microorganisms like bacteria, fungi, and algae to break down or transform dye molecules into less harmful substances.[19][20] This approach is eco-friendly and can be cost-effective.[21]
Frequently Asked Questions (FAQs): Biological Treatment
-
Q1: How do microorganisms decolorize azo dyes like Direct Brown 1?
-
A1: Many bacteria decolorize azo dyes under anaerobic or micro-aerophilic conditions using enzymes called azoreductases. These enzymes cleave the azo bond (-N=N-), which is the chromophore responsible for the dye's color.[22] The resulting aromatic amines can then be further degraded, often under aerobic conditions.
-
-
Q2: What are the main challenges of biological treatment for dye wastewater?
-
A2: The efficiency can be inhibited by high concentrations of dyes, salts, or heavy metals present in textile effluents.[21][22] The process can be slower than chemical methods, and the degradation byproducts (aromatic amines) can sometimes be more toxic than the parent dye, requiring a secondary treatment step.[4]
-
Troubleshooting Guide: Biological Treatment
-
Q: The microbial culture is not showing any decolorizing activity.
-
A:
-
Acclimatize the Culture: The microorganisms may need to be gradually adapted (acclimatized) to the dye and the wastewater matrix.
-
Check for Toxicity: A high initial dye concentration or the presence of other toxic compounds may be inhibiting microbial growth. Try diluting the wastewater.
-
Ensure Correct Redox Conditions: Azo bond cleavage is typically an anaerobic process. Ensure that the system is not overly aerated.
-
Verify Nutrient Availability: The medium must contain sufficient carbon, nitrogen, and other essential nutrients to support microbial activity.
-
-
-
Q: Decolorization starts but then stops prematurely.
-
A:
-
Nutrient Limitation: The primary carbon source or other essential nutrients may have been depleted.
-
pH Shift: Microbial metabolism can alter the pH of the medium to a level that inhibits enzyme activity. Monitor and control the pH.
-
Byproduct Inhibition: The accumulation of degradation byproducts, such as aromatic amines, may be toxic to the microorganisms.
-
-
Experimental Protocol: Bacterial Decolorization Assay
-
Culture Preparation: Grow the selected bacterial strain (e.g., Pseudomonas aeruginosa) or consortium in a suitable nutrient broth to the late exponential phase.[21]
-
Medium Preparation: Prepare a mineral salt medium or nutrient broth and add this compound to the desired final concentration (e.g., 20 ppm).[21]
-
Inoculation: Inoculate the dye-containing medium with a standard amount of the bacterial culture (e.g., 5% v/v). Include an un-inoculated control flask.
-
Incubation: Incubate the flasks under optimal conditions (e.g., 38°C, micro-aerophilic/static) for a specified period (e.g., 72 hours).[21]
-
Sampling: At regular intervals, aseptically withdraw a sample from each flask.
-
Analysis: Centrifuge the sample to pellet the bacterial cells. Measure the absorbance of the supernatant at the dye's λmax to monitor the decrease in color.
Data Summary: Biological Treatment Performance
| Microorganism Type | Conditions | Decolorization Efficiency (%) | Reference |
| Pseudomonas aeruginosa | 38°C, pH 7, 72h, 20 ppm | ~71% | [21] |
| Halo-thermophilic Consortium | 40-50°C, pH 7-10 | Efficient decolorization | [22] |
| Bacterial Consortium | Coupled with photocatalysis | >95% | [20] |
Process Diagrams and Workflows
Fig 1. General experimental workflow for decolorization studies.
Fig 2. Mechanism of coagulation-flocculation.
Fig 3. Simplified Fenton reaction pathway for dye degradation.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Direct Brown 1 - Direct yellow brown D3G - Bismark Brown G from Emperor Chem [emperordye.com]
- 3. Modeling and optimization of direct dyes removal from aqueous solutions using activated carbon produced from sesame shell waste - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pjoes.com [pjoes.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. deswater.com [deswater.com]
- 11. ijstm.com [ijstm.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent Achievements in Dyes Removal Focused on Advanced Oxidation Processes Integrated with Biological Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. zenodo.org [zenodo.org]
- 18. Dye Waste Treatment [mdpi.com]
- 19. Recent Strategies for the Remediation of Textile Dyes from Wastewater: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Current Trends on Role of Biological Treatment in Integrated Treatment Technologies of Textile Wastewater [frontiersin.org]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Enhancing the stability of C.I. Direct Brown 1 stock solutions
Technical Support Center: C.I. Direct Brown 1 Stock Solutions
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on enhancing the stability of this compound stock solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a type of direct dye, also known as Direct Yellow Brown D3G or Bismark Brown G.[1] It is a trisazo class dye with the chemical formula C₃₁H₂₂N₈Na₂O₆S and a molecular weight of 680.60 g/mol .[2] It typically appears as a brown, uniform powder.[1][2]
Q2: What are the solubility characteristics of this compound?
This compound is soluble in water, resulting in an orange-brown solution, and also soluble in ethanol. It is slightly soluble in acetone and cellosolve but insoluble in other organic solvents.[1][2] Its solubility in water is sensitive to the presence of hard water ions, so the use of deionized or distilled water is recommended for preparing solutions.[1]
Q3: My this compound stock solution is forming a precipitate. What are the common causes?
Precipitation in direct dye stock solutions can be caused by several factors:
-
Low Temperature: Solubility of direct dyes often decreases at lower temperatures.
-
Incorrect pH: The pH of the solution can significantly affect the solubility of the dye.
-
Hard Water: The presence of calcium and magnesium ions in hard water can lead to the formation of insoluble salts.
-
High Concentration: Exceeding the solubility limit of the dye at a given temperature will cause it to precipitate.
-
Contamination: Contamination with other chemicals or ions can reduce the stability of the solution.
Q4: How does pH affect the stability of the stock solution?
The pH of the solution is a critical factor. For many direct dyes, a neutral to slightly alkaline pH is optimal for maintaining solubility and stability. Highly acidic conditions can lead to dye aggregation and precipitation. For this compound, adding a 10% sodium hydroxide solution results in a yellow-brown solution, indicating a change in the dye's ionic state.[1][2]
Q5: Can temperature changes cause issues with my stock solution?
Yes, temperature fluctuations can impact the stability of your this compound stock solution. While heating can help dissolve the dye initially, a sudden decrease in temperature can cause the dye to precipitate out of the solution. For dyeing applications, the highest affinity of this compound for cellulose fibers is at 100°C.[1][2]
Q6: Are there any chemical incompatibilities I should be aware of?
This compound is sensitive to certain metal ions. The presence of copper ions can cause the color to become yellow and dark, while iron ions can turn the solution yellow.[1][2] It is also reactive in the presence of strong acids and bases. In concentrated sulfuric acid, it appears as a dark light purple to violet-black, which turns brown upon dilution.[1][2]
Troubleshooting Guides
Issue 1: Precipitate Formation in Stock Solution
Symptoms:
-
Visible solid particles or cloudiness in the solution.
-
Sediment at the bottom of the storage container.
Possible Causes & Solutions:
| Cause | Solution |
| Low Storage Temperature | Store the solution at a controlled room temperature. If precipitation has occurred, gentle warming and agitation may redissolve the dye. |
| Incorrect pH | Adjust the pH to a neutral or slightly alkaline range (pH 7-9). Use a buffer system if pH stability is a persistent issue. |
| Use of Hard Water | Prepare all solutions using deionized or distilled water to avoid introducing metal ions that can cause precipitation. |
| Over-saturation | Prepare the solution at a concentration below the known solubility limit at the storage temperature. If a high concentration is needed, consider using a co-solvent or stabilizing agent. |
Issue 2: Color Change or Fading of the Stock Solution
Symptoms:
-
A noticeable shift in the color of the solution over time.
-
A decrease in color intensity.
Possible Causes & Solutions:
| Cause | Solution |
| Light Exposure | Direct dyes can be sensitive to light. Store the stock solution in an amber or opaque container to protect it from light. |
| Chemical Contamination | Ensure all glassware is thoroughly cleaned. Avoid contamination with metal ions like copper and iron, which are known to alter the color of this compound.[1][2] |
| pH Shift | Monitor and maintain the pH of the solution. Significant shifts in pH can alter the chromophore of the dye. |
| Oxidation | Minimize headspace in the storage container or purge with an inert gas (e.g., nitrogen) to reduce contact with oxygen. |
Experimental Protocols
Protocol 1: Preparation of a Standard 1% (w/v) this compound Stock Solution
Materials:
-
This compound powder
-
Deionized or distilled water
-
Volumetric flask (e.g., 100 mL)
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Spatula
-
Amber storage bottle
Procedure:
-
Weigh out 1.0 g of this compound powder.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 50-60 mL of deionized water to the flask.
-
Place a magnetic stir bar in the flask and place it on a magnetic stirrer.
-
Stir the solution until the dye powder is completely dissolved. Gentle warming (e.g., to 40-50°C) can be applied to aid dissolution, but avoid boiling.
-
Once the dye is fully dissolved, allow the solution to cool to room temperature.
-
Add deionized water to the flask to bring the final volume to the 100 mL mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the solution to a clean, clearly labeled amber storage bottle.
-
Store at a controlled room temperature, protected from light.
Protocol 2: Enhancing Solution Stability with Additives
For applications requiring higher stability or concentration, the addition of certain chemicals can be beneficial. The following are general recommendations for direct dyes and should be optimized for this compound.
Recommended Additives:
| Additive | Typical Concentration | Purpose |
| Urea | 1-5% (w/v) | Acts as a hydrotropic agent, increasing the solubility of the dye and preventing aggregation. |
| Alkylamines (e.g., Triethanolamine) | 0.5-2% (v/v) | Can help to adjust and stabilize the pH in the alkaline range and improve dye solubility. |
| Dispersing Agents | 0.1-1% (w/v) | Helps to keep dye particles from aggregating and precipitating. |
Procedure for preparing a stabilized solution:
-
Follow steps 1-4 of Protocol 1.
-
Before bringing the solution to the final volume, add the desired stabilizing agent(s) at the recommended concentration.
-
Stir until the additive is fully dissolved.
-
Proceed with steps 6-10 of Protocol 1.
Diagrams
Caption: Troubleshooting workflow for precipitation in stock solutions.
Caption: Experimental workflow for preparing a stable stock solution.
References
Technical Support Center: Overcoming Background Staining with Direct Brown 1 in Histology
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges with background staining when using Direct Brown 1 in histological applications.
Troubleshooting Guide
High background staining can obscure target structures and compromise data interpretation. This guide addresses common issues in a question-and-answer format.
Question: Why am I seeing diffuse, non-specific background staining across the entire tissue section?
Answer: Diffuse background staining is often a result of suboptimal staining protocol parameters. Several factors could be at play:
-
Inadequate Washing: Residual dye that is not tightly bound to tissue components can result in a generalized background haze.
-
Improper Fixation: The choice of fixative and the duration of fixation can impact tissue morphology and dye binding.
-
Incorrect Dye Concentration: An excessively high concentration of Direct Brown 1 can lead to non-specific binding.
-
Suboptimal pH of Staining Solution: The pH of the staining solution can influence the charge of both the dye and tissue components, affecting binding specificity.
Recommended Solutions:
-
Optimize Washing Steps: After staining with Direct Brown 1, wash sections in two changes of acidified water (e.g., 0.5% acetic acid in water) to help remove unbound dye molecules.[1][2]
-
Review Fixation Protocol: Ensure tissues are adequately fixed, typically in 10% neutral buffered formalin, to preserve tissue structure.[1][3]
-
Titrate Dye Concentration: Systematically test a range of Direct Brown 1 concentrations to find the optimal balance between specific staining and background.
-
Adjust pH: The binding of anionic dyes like Direct Brown 1 is often enhanced in acidic conditions, which increases the positive charge of tissue proteins. Experiment with the pH of your staining solution.
Question: My background staining is localized to specific tissue elements, like connective tissue. How can I reduce this?
Answer: Preferential background staining of certain tissue components is common with direct dyes. This is often due to the inherent properties of the tissue and the staining mechanism. Direct dyes, which are anionic, can bind non-specifically to positively charged proteins in the extracellular matrix.
Recommended Solutions:
-
Blocking Steps: While less common for simple direct dye staining compared to immunohistochemistry, a pre-incubation step with a blocking agent can sometimes help. Common blocking agents include:
-
Bovine Serum Albumin (BSA)
-
Normal serum from the same species as the secondary antibody (if applicable in a more complex protocol)
-
-
Pre-treatment with Phosphotungstic Acid (PTA): For some applications, pre-treating sections with PTA can prevent non-specific nuclear and cytoplasmic staining, enhancing the specificity for components like collagen.[4]
Question: After staining, the background looks grainy or contains precipitates. What is the cause?
Answer: The presence of precipitates is often due to issues with the staining solution itself.
Recommended Solutions:
-
Filter the Staining Solution: Always filter your Direct Brown 1 staining solution before use to remove any undissolved dye particles or aggregates.
-
Ensure Complete Dissolution: Confirm that the Direct Brown 1 is fully dissolved in the solvent. Gentle heating or sonication may aid in dissolution, but always follow the manufacturer's instructions. Direct Brown 1 is soluble in water and ethanol.[5][6]
-
Check for Contaminants: Ensure all glassware and reagents are clean to avoid introducing contaminants that could cause precipitation.
Experimental Protocols
While specific protocols for Direct Brown 1 in histology are not widely published, the following protocols for analogous direct dyes (Sirius Red for collagen and Congo Red for amyloid) can be adapted. The principles of staining and troubleshooting are highly similar.
Protocol 1: Modified Picro-Sirius Red Staining for Collagen (Adaptable for Direct Brown 1)
This method is used to visualize collagen fibers.
Reagents:
-
Picro-Sirius Red Solution (or Picro-Direct Brown 1):
-
Direct Red 80 (Sirius Red F3B) or Direct Brown 1: 0.5 g
-
Saturated Aqueous Solution of Picric Acid: 500 ml
-
-
Acidified Water:
-
Glacial Acetic Acid: 5 ml
-
Distilled Water: 1 L
-
-
Weigert's Hematoxylin (Optional, for nuclear counterstain)
Procedure:
-
Deparaffinize and rehydrate paraffin-embedded tissue sections.
-
(Optional) Stain nuclei with Weigert's hematoxylin and wash in running tap water for 10 minutes.[1]
-
Stain in Picro-Direct Brown 1 solution for 60 minutes. This allows for near-equilibrium staining.[1]
-
Wash in two changes of acidified water.[1]
-
Dehydrate rapidly through three changes of 100% ethanol.
-
Clear in xylene and mount with a resinous mounting medium.
| Parameter | Recommendation | Purpose |
| Fixation | 10% Neutral Buffered Formalin | Preserves tissue integrity. |
| Section Thickness | 5 µm | Allows for optimal reagent penetration. |
| Staining Time | 60 minutes | Ensures complete staining of collagen fibers.[1] |
| Washing | 2x changes in 0.5% Acetic Acid | Removes non-specific background staining.[1] |
Protocol 2: Modified Congo Red Staining for Amyloid (Adaptable for Direct Brown 1)
This protocol is for the detection of amyloid deposits.
Reagents:
-
Alkaline Sodium Chloride Solution:
-
Saturated Sodium Chloride in 80% Ethanol
-
Add 1 ml of 1% Sodium Hydroxide per 100 ml
-
-
Congo Red Solution (or Direct Brown 1 Solution):
-
Congo Red or Direct Brown 1: 0.5 g
-
Alkaline Sodium Chloride Solution: 100 ml
-
-
Alkaline Alcohol Differentiating Solution:
-
1% Sodium Hydroxide: 1 ml
-
50% Ethanol: 100 ml
-
-
Gill's Hematoxylin (for nuclear counterstain)
Procedure:
-
Deparaffinize and rehydrate sections to distilled water.
-
Place slides in the alkaline sodium chloride solution for 20 minutes.
-
Stain in the Direct Brown 1 solution for 20-30 minutes.
-
Rinse in distilled water.
-
Differentiate quickly with a few dips in the alkaline alcohol solution.[3]
-
Rinse in tap water for 1 minute.
-
Counterstain with Gill's hematoxylin for 30 seconds.[3]
-
Rinse in tap water for 2 minutes.
-
Dehydrate through graded alcohols, clear in xylene, and mount.
| Parameter | Recommendation | Purpose |
| Fixation | 10% Neutral Buffered Formalin | Preserves tissue and amyloid structure.[3] |
| Section Thickness | 5-10 µm | Thicker sections may be needed for sparse amyloid deposits.[3][7] |
| Staining Time | 20-30 minutes | Adequate time for dye to bind to amyloid. |
| Differentiation | Quick dips in Alkaline Alcohol | Removes excess dye and reduces background.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the staining mechanism of Direct Brown 1?
A1: Direct Brown 1 is an anionic, trisazo dye.[5] Like other direct dyes used in histology, its staining mechanism is primarily based on non-covalent interactions. The linear and planar structure of the dye molecules allows them to align with and bind to linear tissue components, such as collagen or the beta-pleated sheets of amyloid, through hydrogen bonding and van der Waals forces.[8][9] The staining is influenced by factors like pH and the presence of salts.
Q2: Can I use a nuclear counterstain with Direct Brown 1?
A2: Yes, a nuclear counterstain is often recommended to provide cellular context. A hematoxylin stain that is resistant to acidic solutions, such as Weigert's hematoxylin, is a good choice when using an acidic staining solution like a picro-Direct Brown 1.[1] For alkaline staining methods, Gill's or Mayer's hematoxylin can be used.[3][10]
Q3: How should I prepare and store my Direct Brown 1 staining solution?
A3: Direct Brown 1 is soluble in water and ethanol.[5][6] It is recommended to prepare fresh staining solutions. If a solution is to be stored, keep it in a tightly sealed container in a cool, dark place. Always filter the solution before each use to remove any precipitates that may have formed.
Q4: My tissue sections are detaching from the slides during staining. What can I do?
A4: Tissue detachment can be caused by several factors, including overly aggressive antigen retrieval (if performed), harsh washing steps, or inadequate slide adhesion. Ensure you are using positively charged slides and that the tissue sections are properly dried onto the slide before staining. If using alkaline solutions, which can sometimes promote detachment, be gentle during washing steps.
Visual Guides
Caption: General experimental workflow for Direct Brown 1 staining.
Caption: Troubleshooting logic for high background staining issues.
References
- 1. med.emory.edu [med.emory.edu]
- 2. 2.8. Sirius Red Staining [bio-protocol.org]
- 3. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]
- 4. Picrosirius red staining for histology [protocols.io]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. Direct Brown 1|Direct Brown D3G|CAS No: 3811-71-0 - Direct dye [chinainterdyes.com]
- 7. Bennhold's Congo Red Staining Protocol for Amyloid - IHC WORLD [ihcworld.com]
- 8. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. webpath.med.utah.edu [webpath.med.utah.edu]
C.I. Direct Brown 1 compatibility with different fixing agents
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of C.I. Direct Brown 1 with various fixing agents. It is intended for researchers, scientists, and professionals in drug development who may utilize this dye in their experimental work.
Data Presentation: Comparative Performance of Fixing Agents
| Fixing Agent Type | Chemical Nature | Typical Wash Fastness (ISO 105-C06) | Typical Light Fastness (ISO 105-B02) | Key Advantages | Key Disadvantages |
| No Treatment | - | 1-2 | 2-3 | - | Poor wet fastness, significant color bleeding. |
| Cationic (Quaternary Ammonium Compounds) | Polyamine or Polyamide based | 3-4 | 2-3 | Significant improvement in wet fastness, widely available, some are formaldehyde-free. | Can slightly alter the shade, may reduce lightfastness in some cases.[1] |
| Resin-Based (Dicyandiamide-Formaldehyde) | Dicyandiamide condensate | 4 | 2-3 | Excellent improvement in wash fastness. | Contains formaldehyde, can stiffen the fabric. |
| Metallic Salts | Copper or Chromium salts | 3 | 3-4 | Improves both wash and light fastness. | Environmental and health concerns (heavy metals), can cause significant shade changes. |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Poor Wash Fastness / Color Bleeding After Fixing | 1. Incomplete removal of unfixed dye before fixing. 2. Insufficient concentration of fixing agent. 3. Incorrect pH of the fixing bath. 4. Low-quality or inappropriate fixing agent. | 1. Ensure thorough rinsing after dyeing to remove all loose dye particles. 2. Optimize the concentration of the fixing agent based on the depth of shade and manufacturer's recommendation. 3. Adjust the pH of the fixing bath according to the technical data sheet of the fixing agent. 4. Use a high-quality cationic fixing agent specifically recommended for direct dyes. |
| Uneven Color After Fixing | 1. Uneven application of the fixing agent. 2. Precipitation of the fixing agent. | 1. Ensure uniform immersion and agitation during the fixing process. For padding applications, check for even pressure across the rollers. 2. Ensure the fixing agent is fully dissolved before adding to the bath. Check for compatibility with any other auxiliaries present. |
| Significant Change in Shade After Fixing | 1. Inherent property of the fixing agent. 2. High concentration of the fixing agent. 3. Presence of metal ions in the water. | 1. Some fixing agents, especially metallic salts, can alter the shade. Select a fixing agent known for minimal shade change. 2. Use the recommended concentration of the fixing agent. 3. Use deionized or softened water for the fixing bath. |
| Reduced Lightfastness After Fixing | 1. Certain cationic fixing agents can negatively impact lightfastness. | 1. If high lightfastness is critical, consider using a fixing agent specifically formulated to not impair lightfastness, or alternatively, use a UV absorber in conjunction with the fixing agent. |
| Stiff or Harsh Fabric Feel | 1. Use of resin-based (formaldehyde) fixing agents. 2. High concentration of fixing agent. | 1. Opt for a formaldehyde-free cationic fixing agent. 2. Avoid excessive use of the fixing agent and consider the use of a softener in the final rinsing bath. |
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using a fixing agent with this compound?
A1: this compound, like most direct dyes, has a high affinity for cellulosic fibers but is primarily bound by weak forces, leading to poor wash fastness. A fixing agent is used to significantly improve the wet fastness properties, such as fastness to washing, perspiration, and water, by forming a larger, less soluble complex with the dye molecule within the fiber.
Q2: What are the main types of fixing agents compatible with this compound?
A2: The most common and effective fixing agents for this compound are cationic fixing agents. These can be further categorized into polyamine-based, polyamide-based, and dicyandiamide-formaldehyde condensates. Metallic salts can also be used but are less common due to environmental concerns.
Q3: How do cationic fixing agents work?
A3: this compound is an anionic dye. Cationic fixing agents are positively charged polymers that form an ionic bond with the negatively charged dye molecules. This creates a larger, insoluble complex that is physically trapped within the fiber structure, thus preventing it from being washed out easily.
Q4: Will using a fixing agent affect the final color of the dyed material?
A4: Some fixing agents can cause a slight alteration in the shade of the dyed fabric. The extent of this change depends on the chemical nature and concentration of the fixing agent. It is always recommended to conduct a preliminary test on a small sample to assess the effect on the color.
Q5: Are there environmentally friendly fixing agents available?
A5: Yes, there is a growing demand for eco-friendly textile auxiliaries. Many manufacturers now offer formaldehyde-free cationic fixing agents that provide good performance without the health and environmental concerns associated with formaldehyde-based products.
Q6: Can I mix the fixing agent directly with the dyebath?
A6: Generally, no. Fixing is an after-treatment process. Mixing a cationic fixing agent directly with an anionic dye in the dyebath will cause precipitation of the dye-fixing agent complex, leading to uneven dyeing and spotting. The dyeing process should be completed, and the fabric thoroughly rinsed before the application of the fixing agent.
Experimental Protocols
Protocol 1: Evaluation of Wash Fastness (ISO 105-C06)
This protocol outlines the procedure to assess the colorfastness to laundering of textiles dyed with this compound and treated with a fixing agent.
1. Specimen Preparation:
-
A specimen of the dyed and fixed textile (typically 100 mm x 40 mm) is taken.
-
The specimen is attached to a multifibre adjacent fabric of the same size by sewing along one of the shorter edges. The multifibre fabric contains strips of different common fibers (e.g., acetate, cotton, nylon, polyester, acrylic, wool).
2. Washing Procedure:
-
Prepare a wash solution containing 4 g/L ECE reference detergent and 1 g/L sodium perborate in deionized water.
-
Place the prepared specimen, along with the specified number of stainless steel balls (to provide abrasive action), into a stainless steel container.
-
Add the appropriate volume of the wash solution to achieve the desired liquor ratio (e.g., 50:1).
-
The container is then placed in a laundering apparatus (e.g., a Launder-Ometer).
-
The test is run for a specified time and temperature (e.g., 30 minutes at 60°C for a standard test).
3. Rinsing and Drying:
-
After the washing cycle, the specimen is removed and rinsed twice with deionized water.
-
The excess water is removed by squeezing.
-
The specimen is dried in air at a temperature not exceeding 60°C. The multifibre fabric is separated from the test specimen except at the stitched edge.
4. Evaluation:
-
The change in color of the test specimen is assessed by comparing it with an untreated sample of the same material using the Grey Scale for Color Change.
-
The degree of staining on each strip of the multifibre adjacent fabric is assessed using the Grey Scale for Staining.
-
The results are rated on a scale of 1 (poor) to 5 (excellent).
Protocol 2: Evaluation of Light Fastness (ISO 105-B02)
This protocol is used to determine the resistance of the color of the dyed and fixed textile to the action of an artificial light source that simulates natural daylight.
1. Specimen Preparation:
-
A specimen of the dyed and fixed textile of a suitable size is mounted on a card.
-
A set of blue wool lightfastness standards (ranging from 1 to 8, where 1 has the lowest and 8 has the highest lightfastness) are also mounted in the same manner.
2. Exposure:
-
The mounted specimens and blue wool standards are placed in a lightfastness testing apparatus equipped with a Xenon arc lamp.
-
A portion of each specimen and standard is covered with an opaque mask.
-
The specimens are exposed to the light source under controlled conditions of temperature and humidity.
3. Evaluation:
-
The exposure is continued until a specified color change is observed on the blue wool standards.
-
The lightfastness of the test specimen is then rated by comparing the contrast between the exposed and unexposed parts of the specimen with the contrast shown by the blue wool standards.
-
The lightfastness is assigned a rating from 1 to 8, corresponding to the blue wool standard that shows a similar degree of fading.
Diagrams
Caption: Experimental workflow for dyeing, fixing, and evaluating this compound.
Caption: Mechanism of a cationic fixing agent with an anionic direct dye.
References
Technical Support Center: Reducing the Environmental Impact of C.I. Direct Brown 1 Dyeing
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the environmental concerns associated with the use of C.I. Direct Brown 1. Due to its classification as a benzidine-based azo dye and its carcinogenic properties, the use of this compound is highly regulated and discouraged. This guide aims to provide information on mitigation strategies for researchers who may encounter this dye in their work, with a strong emphasis on transitioning to safer alternatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments aimed at reducing the environmental impact of this compound.
Problem: Ineffective color removal from wastewater after initial treatment.
-
Possible Cause: The chosen treatment method may not be optimized for the specific chemical structure of this compound.
-
Solution:
-
Advanced Oxidation Processes (AOPs): Consider using AOPs such as the Fenton process or ozonation, which are effective in breaking down complex azo dyes. The Fenton process, for instance, has been shown to achieve complete decolorization of various azo dyes.[1][2] The reaction time can be as short as 10 minutes under optimal conditions with a UV lamp.[3][4]
-
Bioremediation: Employ microbial cultures, particularly those with azoreductase activity, which can break the azo bonds responsible for the dye's color. While specific data for this compound is limited, studies on other brown azo dyes have shown significant degradation efficiency with strains like Pseudomonas aeruginosa.[5][6]
-
Process Optimization: Key parameters to adjust include pH, temperature, catalyst concentration (for AOPs), and microbial culture conditions (for bioremediation). For example, the Fenton process is most effective at a pH of 3.[2]
-
Problem: Secondary contamination from treatment byproducts.
-
Possible Cause: While the color of the dye may be removed, the breakdown can produce colorless, yet still toxic, aromatic amines, such as benzidine.
-
Solution:
-
Combined Treatment Methods: A multi-step approach is often necessary. An initial anaerobic bioremediation step can decolorize the dye by breaking the azo bonds, followed by an aerobic treatment to degrade the resulting aromatic amines.
-
Advanced Oxidation Processes (AOPs): AOPs can further oxidize the aromatic amines into less harmful compounds. Studies on other azo dyes have demonstrated significant reduction in Total Organic Carbon (TOC), indicating mineralization of the organic compounds.[1][7]
-
Toxicity Assessment: It is crucial to conduct toxicity assays on the treated effluent to ensure that the byproducts are not more harmful than the original dye.
-
Problem: Difficulty in handling and disposal of this compound in the laboratory.
-
Possible Cause: Due to its carcinogenic nature, strict safety and disposal protocols are required.
-
Solution:
-
Handling: Always handle this compound in a designated area, preferably within a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[8][9] Avoid inhalation of the dye powder and skin contact.[8]
-
Waste Disposal: All waste containing this compound, including contaminated labware and treatment residues, must be disposed of as hazardous waste.[10][11][12][13] Follow your institution's specific guidelines for carcinogenic waste disposal. Do not dispose of this dye down the drain.[10]
-
Spill Cleanup: In case of a spill, use a wet method or a HEPA-filtered vacuum to clean up the powder to avoid generating dust.[9] The cleanup materials should also be treated as hazardous waste.[10]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental concerns associated with this compound?
A1: The primary concerns are:
-
Toxicity: this compound is a benzidine-based azo dye. Upon degradation, it can release benzidine, a known human carcinogen.[14][15]
-
Water Pollution: Like other direct dyes, a significant portion (10-15%) may not fix to the fiber and is released into the wastewater during the dyeing process. This colored effluent can block sunlight from penetrating water bodies, affecting aquatic photosynthesis.
-
Persistence: Azo dyes are generally resistant to biodegradation under conventional wastewater treatment conditions.
Q2: Are there safer alternatives to this compound?
A2: Yes, numerous safer alternatives are available. It is strongly recommended to replace this compound with non-carcinogenic dyes. Some options include:
-
Non-toxic synthetic dyes: Many modern direct brown dyes are not based on benzidine. Look for dyes that are certified by eco-labels.
-
Natural dyes: Plant-based dyes can offer brown shades and are biodegradable.[16][17][18][19][20]
-
Commercially available non-toxic hair dyes also offer a range of brown shades and are formulated to be free of harmful chemicals like PPD.[16][17][18]
Q3: What are the most promising methods for treating wastewater containing this compound?
A3: Advanced Oxidation Processes (AOPs) and bioremediation are two of the most effective approaches.
-
AOPs (e.g., Fenton process, Ozonation, UV/H₂O₂): These methods generate highly reactive hydroxyl radicals that can break down the complex structure of the dye.[21]
-
Bioremediation: This uses microorganisms (bacteria, fungi) that can enzymatically degrade the dye. Anaerobic-aerobic sequential systems are particularly promising for complete mineralization.
Q4: How can I verify the complete degradation of this compound and its byproducts?
A4: A combination of analytical techniques should be used:
-
UV-Vis Spectrophotometry: To monitor the decolorization of the wastewater.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the parent dye and any intermediate breakdown products, including benzidine.
-
Total Organic Carbon (TOC) Analysis: To determine the extent of mineralization of the organic compounds. A significant reduction in TOC indicates more complete degradation.[1][7]
Data Presentation
Table 1: Comparison of Advanced Oxidation Processes for Azo Dye Degradation (Based on literature for similar dyes)
| Treatment Process | Typical Reagents | Estimated Decolorization Efficiency | Estimated TOC Removal | Reference |
| Fenton | Fe²⁺, H₂O₂ | >95% | 40-60% | [1][2] |
| Photo-Fenton | Fe²⁺, H₂O₂, UV light | ~100% | 60-85% | [3][4] |
| Ozonation | O₃ | >95% | 20-50% | [1][7] |
| UV/H₂O₂ | H₂O₂, UV light | ~100% | 70-90% | [3] |
Note: These are estimated efficiencies based on studies of other azo dyes and may vary for this compound.
Table 2: Bioremediation Efficiency for Azo Dyes (Based on literature for similar dyes)
| Microorganism Type | Treatment Condition | Estimated Decolorization Efficiency | Key Enzyme | Reference |
| Bacteria (Pseudomonas sp.) | Aerobic/Anaerobic | 70-95% | Azoreductase | [5][6] |
| Fungi (White-rot) | Aerobic | 80-99% | Laccase, Peroxidase | |
| Microbial Consortium | Anaerobic-Aerobic | >95% | Multiple enzymes | [22] |
Note: These are estimated efficiencies based on studies of other azo dyes and may vary for this compound.
Experimental Protocols
1. Protocol for Electrochemical Degradation of Azo Dyes
This protocol is a general guideline and should be optimized for this compound.
-
Materials:
-
Electrolytic cell (400 mL capacity)
-
Two parallel metal electrodes (e.g., iron or aluminum), 5 cm x 4 cm x 0.2 cm
-
DC power supply
-
Magnetic stirrer
-
pH meter
-
This compound stock solution
-
Supporting electrolyte (e.g., NaCl or Na₂SO₄)
-
-
Procedure:
-
Prepare a 400 mL solution of this compound at the desired concentration in the electrolytic cell.
-
Add the supporting electrolyte (e.g., 0.1 M NaCl).
-
Adjust the initial pH of the solution using dilute H₂SO₄ or NaOH.
-
Place the electrodes in the solution, ensuring they are parallel and not touching.
-
Connect the electrodes to the DC power supply.
-
Begin stirring the solution at a constant rate.
-
Apply a constant current density (e.g., 10-50 mA/cm²).
-
Take samples at regular intervals (e.g., every 10 minutes) for analysis.
-
Analyze the samples for color removal (UV-Vis spectrophotometry) and TOC.
-
-
Reference: [16]
2. Protocol for Bioremediation of Benzidine-Based Dyes using a Microbial Culture
This protocol provides a general framework for assessing the bioremediation potential of a microbial culture.
-
Materials:
-
Microbial culture with known or potential azoreductase activity
-
Nutrient broth medium
-
Shaker incubator
-
Centrifuge
-
Spectrophotometer
-
This compound stock solution
-
-
Procedure:
-
Prepare a nutrient broth medium and sterilize it.
-
Inoculate the medium with the microbial culture and incubate until a sufficient cell density is reached.
-
Prepare experimental flasks containing the nutrient broth and a specific concentration of this compound (e.g., 50-200 mg/L).
-
Inoculate the experimental flasks with the microbial culture.
-
Incubate the flasks under desired conditions (e.g., 37°C, static for anaerobic conditions or shaking for aerobic conditions).
-
Withdraw samples at regular intervals (e.g., every 24 hours).
-
Centrifuge the samples to separate the biomass.
-
Analyze the supernatant for decolorization using a spectrophotometer at the dye's maximum absorbance wavelength.
-
Further analyze the supernatant using HPLC or GC-MS to identify degradation products.
-
-
Reference: [22]
Mandatory Visualizations
Caption: Experimental workflow for treating this compound wastewater.
Caption: Safety protocol for handling this compound in a laboratory setting.
Caption: Logical relationship of this compound's environmental impact and solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. aidic.it [aidic.it]
- 4. Development and comparison of advanced oxidation processes (aops) for the mineralization of azo-dyes from wastewaters [air.unimi.it]
- 5. Electrocatalytic Degradation of Azo Dye by Vanadium-Doped TiO2 Nanocatalyst [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. nirmawebsite.s3.ap-south-1.amazonaws.com [nirmawebsite.s3.ap-south-1.amazonaws.com]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Benzidine [cdc.gov]
- 9. nj.gov [nj.gov]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. researchgate.net [researchgate.net]
- 15. Benzidine and Dyes Metabolized to Benzidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. ecocolorsorganics.com [ecocolorsorganics.com]
- 17. oncnaturalcolors.com [oncnaturalcolors.com]
- 18. earthdye.com [earthdye.com]
- 19. radicousa.com [radicousa.com]
- 20. orbasics.com [orbasics.com]
- 21. mdpi.com [mdpi.com]
- 22. Decolorisation, biodegradation and detoxification of benzidine based azo dye - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of C.I. Direct Brown 1 and Other Direct Brown Dyes for Research and Development Applications
For researchers, scientists, and professionals in drug development, the selection of appropriate dyes is critical for a variety of applications, from staining biological samples to textile testing. This guide provides an objective comparison of C.I. Direct Brown 1 with other commercially available direct brown dyes, supported by key performance data and standardized experimental protocols.
This report details the chemical and physical properties of this compound and compares them against C.I. Direct Brown 2, C.I. Direct Brown 27, and C.I. Direct Brown 138. The comparison focuses on parameters crucial for laboratory and industrial applications, including chemical structure, molecular weight, and fastness properties.
Comparative Data of Direct Brown Dyes
The following table summarizes the key characteristics of the selected direct brown dyes, providing a quantitative basis for comparison.
| Property | This compound | C.I. Direct Brown 2 | C.I. Direct Brown 27 | C.I. Direct Brown 138 |
| C.I. Number | 30045 | 22311 | 31725 | 31500 |
| CAS Number | 3811-71-0 | 2429-82-5 | 6360-29-8 | 6428-63-3 |
| Chemical Class | Trisazo | Disazo | Trisazo | Trisazo |
| Molecular Formula | C₃₁H₂₂N₈Na₂O₆S | C₂₉H₁₉N₅Na₂O₇S | C₃₉H₂₄N₇Na₃O₉S₂ | C₂₄H₂₂N₁₁NaO₃S |
| Molecular Weight | 680.60 g/mol | 627.54 g/mol | 867.75 g/mol | 567.56 g/mol |
| Light Fastness (ISO) | 2 | 3 | 2 | 2 |
| Wash Fastness (ISO, Fading) | 2-3 | 4-5 | 2-3 | 3-4 |
| Wash Fastness (ISO, Staining) | 1-2 | 3 | 4 | 4 |
| Solubility in Water | Soluble (orange-brown solution) | Soluble (deep red-light brown solution) | Soluble (brown solution) | Soluble (orange-brown solution) |
| Appearance | Brown powder | Brown powder | Dark red-light brown powder | Red-light brown powder |
Performance Insights
This compound is a trisazo dye primarily used for dyeing cellulosic fibers such as cotton and viscose, as well as silk and leather.[1] Its light fastness is relatively low (rating of 2), and it exhibits moderate wash fastness.[2][3]
In comparison, C.I. Direct Brown 2, a disazo dye, shows a slightly better light fastness (rating of 3) and significantly better wash fastness for fading (rating of 4-5).[4] This suggests that for applications where color retention after washing is critical, C.I. Direct Brown 2 may be a more suitable alternative.
C.I. Direct Brown 27, another trisazo dye, has similar light fastness to this compound (rating of 2) but demonstrates better resistance to staining during washing (rating of 4).[5]
C.I. Direct Brown 138 also exhibits a light fastness rating of 2 and moderate wash fastness.[6]
Experimental Protocols
To ensure reproducible and comparable results, standardized experimental protocols are essential. Below are the detailed methodologies for determining light and wash fastness as per ISO standards.
Experimental Protocol for Light Fastness (ISO 105-B02)
This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight.
1. Apparatus:
-
Xenon arc lamp fading apparatus.
-
Blue wool references (ISO 105-B08).
-
Grey scale for assessing change in color (ISO 105-A02).
-
Specimen holders.
-
Masking material.
2. Test Specimen Preparation:
-
Prepare specimens of the dyed material of a suitable size for mounting in the specimen holders.
3. Procedure:
-
Mount the test specimens and a set of blue wool references in the specimen holders.
-
Partially cover both the specimens and the references with an opaque mask.
-
Expose the mounted specimens and references to the light from the xenon arc lamp under specified conditions of temperature and humidity.
-
Periodically inspect the specimens and references until a contrast on the grey scale of a predetermined grade is observed between the exposed and unexposed portions of the blue wool reference corresponding to the specified light fastness rating.
4. Evaluation:
-
Assess the change in color of the exposed portion of the test specimen by comparing it with the unexposed portion using the grey scale. The light fastness is rated from 1 (very low) to 8 (very high).[6][7]
Experimental Protocol for Wash Fastness (ISO 105-C06)
This method is designed to determine the resistance of the color of textiles to domestic or commercial laundering procedures.
1. Apparatus:
-
Washing device (e.g., Launder-Ometer) with stainless steel containers.
-
Stainless steel balls (for mechanical action).
-
Multifibre adjacent fabric (ISO 105-F10).
-
Grey scale for assessing change in color (ISO 105-A02) and staining (ISO 105-A03).
-
Spectrophotometer or colorimeter (optional, for instrumental assessment).
2. Reagents:
-
ECE reference detergent.
-
Sodium perborate tetrahydrate.
-
Distilled or deionized water.
3. Test Specimen Preparation:
-
Cut a specimen of the dyed textile (typically 100 mm x 40 mm).
-
Sew it together with a piece of multifibre adjacent fabric of the same size.
4. Procedure:
-
Prepare the washing solution with the specified concentration of detergent and sodium perborate in distilled water.
-
Place the composite specimen and the specified number of stainless steel balls in a container.
-
Add the required volume of the pre-heated washing solution.
-
Treat the specimen in the washing device for a specified time and at a specified temperature (e.g., 30 minutes at 60°C).
-
After the treatment, rinse the specimen thoroughly with cold distilled water and then with warm distilled water.
-
Separate the dyed specimen from the multifibre fabric (leaving them attached at one edge) and dry them in air at a temperature not exceeding 60°C.
5. Evaluation:
-
Assess the change in color of the dyed specimen using the grey scale for color change.
-
Assess the degree of staining on each type of fiber in the multifibre adjacent fabric using the grey scale for staining. The ratings range from 1 (heavy staining) to 5 (no staining).[1][8][9][10][11]
Visualizing Key Processes
To further elucidate the experimental and logical frameworks, the following diagrams are provided.
References
- 1. Effects of Salt Concentration on the Dyeing of Various Cotton Fabrics with Reactive Dyes [article.sapub.org]
- 2. How Does Temperature Affect Dyeing? → Question [fashion.sustainability-directory.com]
- 3. jsaer.com [jsaer.com]
- 4. textiletuts.com [textiletuts.com]
- 5. What is the effect of pH in dyeing? [pburch.net]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. Temperature effect and salt effect of direct dyeing - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. scribd.com [scribd.com]
- 10. Effect of temperature on direct dye dyeing - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 11. What are the effects of pH on the dyeing and finishing processï¼ - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
A Comparative Guide to Staining Plant Tissues: Alternatives to C.I. Direct Brown 1
For researchers, scientists, and drug development professionals working with plant-based materials, the accurate visualization of tissue structures is paramount. While C.I. Direct Brown 1 has been a tool for general histological staining, a range of alternative dyes offer superior specificity, enhanced contrast, and compatibility with various microscopy techniques. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate staining method for your research needs.
Overview of Staining Alternatives
Several staining methods provide robust and specific visualization of plant cell and tissue components, each with unique advantages. This guide focuses on four widely used alternatives: Safranin and Fast Green, Toluidine Blue O (TBO), Periodic Acid-Schiff (PAS), and Calcofluor White. These stains offer a spectrum of applications, from general morphology to the specific localization of cellular components like lignin, cellulose, and polysaccharides.
Performance Comparison
The choice of stain significantly impacts the quality and interpretability of microscopic images. The following table summarizes the key performance characteristics of the selected alternative stains.
| Stain | Target Structures & Colors | Primary Application | Advantages | Disadvantages |
| Safranin and Fast Green | Lignified, suberized, and cutinized tissues (Red); Parenchyma and other thin-walled cells (Green)[1] | General histology and morphology of various plant tissues[2][3] | Excellent differentiation of lignified and non-lignified tissues.[1] Provides strong contrast for anatomical studies. | Can be time-consuming due to multiple steps. Over-staining with safranin can obscure details in cellulosic tissues. |
| Toluidine Blue O (TBO) | Polychromatic: Lignin (Blue-green), Pectin (Reddish-purple), Nucleic acids (Blue)[4][5] | Rapid staining of semi-thin sections for anatomical and histochemical analysis.[6][7][8] | Fast, simple, and provides a wealth of information through its metachromatic properties.[5][6][8] | Staining can be pH-dependent. Can sometimes result in non-specific background staining. |
| Periodic Acid-Schiff (PAS) | Polysaccharides (e.g., starch, cellulose) (Magenta/Purplish-red)[9][10][11] | Localization of total insoluble polysaccharides in cell walls and storage tissues.[9][12] | Highly specific for polysaccharides.[10][11] Useful for quantifying starch reserves. | Does not stain lignified tissues. The procedure involves multiple steps and handling of potentially hazardous reagents. |
| Calcofluor White | Cellulose and Chitin (Fluorescent Blue under UV light)[13][14] | Visualization of cell walls in living or fixed tissues.[13][15] Fungal detection. | High specificity for cellulose.[14] Excellent for fluorescence microscopy.[13] Can be used on living cells.[15] | Requires a fluorescence microscope. Background fluorescence can sometimes be an issue. |
Experimental Protocols
Detailed and reproducible protocols are essential for successful and consistent staining. The following sections provide step-by-step methodologies for each of the discussed stains.
Safranin and Fast Green Staining Protocol
This classic double staining technique is ideal for differentiating lignified and cellulosic tissues.[1]
Materials:
-
Safranin O solution (1% in 50% ethanol)
-
Fast Green FCF solution (0.5% in 95% ethanol)
-
Ethanol series (50%, 70%, 95%, 100%)
-
Xylene or other clearing agents
-
Mounting medium
Procedure:
-
Deparaffinize and hydrate tissue sections to water.
-
Stain in Safranin O solution for 2-24 hours, depending on the tissue.
-
Rinse with distilled water.
-
Dehydrate through an ethanol series (50%, 70%).
-
Counterstain with Fast Green FCF for 15-45 seconds.[1]
-
Rapidly dehydrate through 95% and 100% ethanol.
-
Clear in xylene.
-
Mount with a suitable mounting medium.
Toluidine Blue O (TBO) Staining Protocol
TBO is a rapid and simple metachromatic stain useful for a wide range of plant tissues.[6][7]
Materials:
-
Toluidine Blue O solution (0.05% in water or a weak buffer, pH 4.4)[5]
-
Distilled water
-
Mounting medium
Procedure:
-
Deparaffinize and hydrate tissue sections to water.
-
Stain in Toluidine Blue O solution for 1-2 minutes.[5]
-
Rinse thoroughly with distilled water.
-
Air dry or blot gently.
-
Mount with an aqueous mounting medium or dehydrate, clear, and mount with a resinous medium.
Periodic Acid-Schiff (PAS) Staining Protocol
The PAS reaction is a histochemical method for the detection of polysaccharides.[10][11]
Materials:
-
Periodic acid solution (0.5% aqueous)
-
Schiff's reagent
-
Sulfite water (optional, for rinsing)
-
Hematoxylin (for counterstaining, optional)
-
Distilled water
-
Ethanol series
-
Xylene
-
Mounting medium
Procedure:
-
Deparaffinize and hydrate tissue sections to water.
-
Oxidize in 0.5% periodic acid solution for 5 minutes.[12]
-
Rinse in distilled water.
-
Place in Schiff's reagent for 15-30 minutes, until a magenta color develops.[12][16]
-
Wash in running tap water for 5-10 minutes to develop the full color.[12]
-
(Optional) Counterstain with hematoxylin.
-
Dehydrate through an ethanol series, clear in xylene, and mount.
Calcofluor White Staining Protocol
This fluorescent stain is highly specific for cellulose and chitin.[13][14]
Materials:
-
Calcofluor White M2R solution (0.01% in distilled water)[15]
-
Distilled water or buffer
-
Mounting medium (aqueous)
Procedure:
-
Mount fresh or fixed tissue sections in a drop of Calcofluor White solution on a microscope slide.
-
Incubate for 1-5 minutes.
-
Remove excess stain by washing with distilled water.
-
Mount with a coverslip using an aqueous mounting medium.
-
Observe under a fluorescence microscope with a UV excitation filter (around 365 nm).
Visualizing Staining Workflows and Decision Making
To aid in the selection of an appropriate staining method, the following diagrams illustrate a typical staining workflow and a decision-making process.
References
- 1. One-stop Supplier of Life Science Products [servicebio.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Staining of paraffin-embedded plant material in safranin and fast green without prior removal of the paraffin | Semantic Scholar [semanticscholar.org]
- 4. Toluidine blue - Wikipedia [en.wikipedia.org]
- 5. Histochemical Staining of Arabidopsis thaliana Secondary Cell Wall Elements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toluidine Blue O Staining of Paraffin-Sectioned Maize Tissue [bio-protocol.org]
- 7. Utilisation of Toluidine blue O pH 4.0 and histochemical inferences in plant sections obtained by free-hand | Semantic Scholar [semanticscholar.org]
- 8. Utilisation of Toluidine blue O pH 4.0 and histochemical inferences in plant sections obtained by free-hand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The PAS Reaction for Staining Cell Walls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Periodic acid–Schiff stain - Wikipedia [en.wikipedia.org]
- 11. laboratorytests.org [laboratorytests.org]
- 12. microbenotes.com [microbenotes.com]
- 13. Calcofluor-white - Wikipedia [en.wikipedia.org]
- 14. biotium.com [biotium.com]
- 15. tandfonline.com [tandfonline.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
A Methodological Guide to the Purity Assessment of Commercial C.I. Direct Brown 1 Samples
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available quantitative data on the purity of commercial C.I. Direct Brown 1 samples is limited. This guide therefore provides a methodological framework for a comparative purity assessment, outlining established analytical techniques and detailed experimental protocols. The experimental data presented is hypothetical and for illustrative purposes.
Introduction
This compound (C.I. 30045) is a trisazo dye used in various industrial applications. For research and development purposes, particularly in biological and pharmaceutical studies, the purity of the dye is a critical parameter. Commercial dye samples can contain significant amounts of impurities, including unreacted starting materials, by-products from side reactions, and isomers, which can impact experimental outcomes. This guide outlines a comprehensive approach to the purity assessment of commercial this compound samples using a combination of analytical techniques.
Potential Impurities in Commercial this compound
The manufacturing process of this compound involves a multi-step synthesis, which can lead to the formation of various impurities.[1] Understanding the synthesis route is key to identifying potential contaminants. The main synthetic steps are the diazotization of aromatic amines and subsequent azo coupling reactions.
Likely Impurities Include:
-
Unreacted Starting Materials:
-
4-(4-Aminophenyl)benzenamine
-
2-Hydroxybenzoic acid (Salicylic acid)
-
4-Aminobenzenesulfonic acid (Sulfanilic acid)
-
Benzene-1,3-diamine
-
-
Intermediates: Incomplete reaction progression can lead to the presence of intermediate azo compounds.
-
By-products of Side Reactions:
Comparative Analysis of Purity Assessment Methods
A combination of analytical techniques is recommended for a thorough purity assessment of this compound. The following table summarizes the primary methods and the information they provide.
| Analytical Technique | Parameter Measured | Information Provided | Advantages | Limitations |
| UV-Vis Spectrophotometry | Dye Content (%) | Quantitative estimation of the main dye component. | Rapid, simple, and cost-effective. | Non-specific; does not distinguish between the main dye and colored impurities. |
| HPLC-DAD | Chromatographic Purity (%) | Separation and quantification of the main dye and its organic impurities. | High-resolution separation, provides information on the number and relative amounts of impurities. | Requires method development and a reference standard for absolute quantification. |
| Potentiometric Titration | Ionic Content / Dye Purity | Quantification of the salt form of the dye and can be adapted for total dye content. | Provides information on the inorganic salt content and can be a primary method for dye quantification. | Less sensitive than HPLC for minor impurities; may be affected by acidic or basic impurities. |
| LC-MS | Impurity Identification | Provides mass-to-charge ratio of separated components for structural elucidation of impurities. | High specificity and sensitivity for impurity identification. | Higher cost and complexity compared to other methods. |
Experimental Protocols
The following are detailed, representative protocols for the purity assessment of this compound.
Determination of Dye Content by UV-Vis Spectrophotometry
This method provides an estimation of the total dye content based on its absorbance of light at a specific wavelength.
Methodology:
-
Preparation of Standard Solution: Accurately weigh a reference standard of this compound and dissolve it in a suitable solvent (e.g., deionized water or a 50:50 ethanol:water mixture) to prepare a stock solution of known concentration.
-
Preparation of Sample Solution: Accurately weigh a commercial sample of this compound and prepare a stock solution of the same concentration as the standard.
-
Determination of Maximum Absorbance (λmax): Scan the standard solution across a wavelength range (e.g., 300-700 nm) to determine the wavelength of maximum absorbance.
-
Calibration Curve: Prepare a series of dilutions from the standard stock solution and measure the absorbance of each at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve.
-
Sample Analysis: Dilute the sample stock solution to fall within the concentration range of the calibration curve and measure its absorbance at λmax.
-
Calculation: Determine the concentration of the dye in the sample solution from the calibration curve and calculate the percentage purity.
Purity Assessment by High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
This technique separates the main dye component from its organic impurities, allowing for their quantification.
Methodology:
-
Instrumentation: A standard HPLC system with a Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient would be to start with a low percentage of organic phase (B) and gradually increase it to elute all components. For example:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: Monitor at the λmax of this compound and also at other wavelengths to detect impurities with different absorption spectra.
-
Sample Preparation: Dissolve an accurately weighed amount of the dye sample in the initial mobile phase composition.
-
Analysis: Inject the sample and record the chromatogram. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Determination of Purity by Potentiometric Titration
This method can be used to determine the purity of the dye by titrating the sulfonic acid salt.
Methodology:
-
Instrumentation: A potentiometer with a suitable electrode (e.g., a glass pH electrode).
-
Titrant: A standardized solution of a strong base, such as 0.1 M Sodium Hydroxide (NaOH).
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in deionized water.
-
Titration: Titrate the dye solution with the standardized NaOH solution, recording the potential (mV) or pH after each addition of the titrant.
-
Endpoint Determination: The endpoint of the titration is determined from the inflection point of the titration curve (a plot of potential/pH versus the volume of titrant added).
-
Calculation: The purity of the dye is calculated based on the volume of titrant consumed to reach the endpoint and the stoichiometry of the reaction.
Workflow for Purity Assessment
The following diagram illustrates a comprehensive workflow for the purity assessment of a commercial this compound sample.
Caption: Workflow for the comprehensive purity assessment of this compound.
Conclusion
A thorough purity assessment of commercial this compound samples requires a multi-faceted analytical approach. While UV-Vis spectrophotometry offers a quick estimation of total dye content, HPLC is essential for resolving and quantifying organic impurities. Potentiometric titration provides valuable information on the ionic content, and LC-MS is a powerful tool for the definitive identification of unknown impurities. By employing these methods, researchers can obtain a comprehensive purity profile of this compound, ensuring the reliability and reproducibility of their experimental results.
References
Cross-Reactivity of Antibodies with C.I. Direct Brown 1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the potential cross-reactivity of antibodies with the trisazo dye C.I. Direct Brown 1. Due to the absence of specific experimental data in publicly available literature, this document focuses on the scientific principles of antibody cross-reactivity with azo dyes, offers a comparative analysis of structurally similar compounds, and provides detailed experimental protocols for researchers to assess this phenomenon in their own laboratories.
Introduction to this compound and Antibody Cross-Reactivity
This compound is a trisazo dye with the chemical formula C₃₁H₂₂N₈Na₂O₆S and CAS number 3811-71-0.[1] It is primarily utilized in the dyeing of cellulose-based materials such as cotton, as well as silk, polyamide, leather, and paper.[1] Its molecular structure, characterized by multiple azo bonds (-N=N-), makes it a potential hapten.
Haptens are small molecules that can elicit an immune response only when attached to a larger carrier molecule, such as a protein.[2][3][4] Azo dyes, including this compound, can act as haptens by forming covalent or non-covalent bonds with proteins, including antibodies.[5][6][7] This interaction can lead to several outcomes relevant to immunological assays:
-
Induction of an Immune Response: The dye-protein conjugate can be recognized by the immune system, leading to the production of antibodies that can bind to the dye.
-
Antibody Cross-Reactivity: Pre-existing antibodies, raised against other antigens, may fortuitously recognize and bind to the azo dye due to structural similarities between the dye and the original antigen's epitope. This is a form of immunoassay interference.[8][9][10]
-
Immunoassay Interference: The binding of azo dyes to antibodies or other proteins in an immunoassay can lead to false positive or false negative results.[8][9][10][11][12]
The potential for cross-reactivity is a critical consideration in the development and validation of immunoassays, as well as in the assessment of the immunogenicity of therapeutic proteins that may be exposed to such dyes during manufacturing or processing.
Comparative Analysis of Azo Dyes
While specific data for this compound is unavailable, the study of other azo dyes provides insights into their potential for protein binding and immunogenicity. Azo dyes are a diverse class of compounds, and their interaction with proteins can be influenced by factors such as the number and arrangement of azo groups, the presence of sulfonic acid groups, and the overall molecular geometry.
| Dye Name (C.I. Number) | Chemical Class | Molecular Formula | Key Structural Features | Potential for Protein Interaction |
| This compound | Trisazo | C₃₁H₂₂N₈Na₂O₆S[1] | Three azo bonds, one sulfonic acid group. | High potential due to multiple azo groups and the presence of a sulfonic acid group, which can participate in ionic interactions.[7] |
| C.I. Direct Brown 2 | Diazo | C₂₉H₁₉N₅Na₂O₇S[13] | Two azo bonds, one sulfonic acid group, naphthalene ring. | Similar to Direct Brown 1, with a slightly smaller and less complex structure. |
| C.I. Direct Brown 44:1 | Multi-azo | C₃₈H₂₈N₁₂Na₂O₆S₂[14] | Multiple azo bonds, two sulfonic acid groups. | High potential for protein interaction due to the increased number of azo and sulfonic acid groups. |
| C.I. Direct Brown 95 | Trisazo | C₃₁H₁₈CuN₆Na₂O₉S[15] | Trisazo structure with a copper complex. | The presence of a metal complex could influence its binding properties and immunogenicity. |
Experimental Protocols
To empirically determine the cross-reactivity of antibodies with this compound, standard immunoassay techniques can be employed. The following are detailed protocols for Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting, adapted for the assessment of antibody-dye interactions.
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a direct ELISA to quantify the binding of an antibody to immobilized this compound.
Materials:
-
High-binding 96-well microtiter plates
-
This compound
-
Primary antibody of interest
-
HRP-conjugated secondary antibody (specific for the primary antibody isotype)
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Tween 20
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating:
-
Prepare a 10 µg/mL solution of this compound in a suitable solvent (e.g., a mixture of PBS and a small amount of an organic solvent like DMSO to aid solubility, followed by dilution in PBS).
-
Add 100 µL of the dye solution to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of PBS-T (PBS with 0.05% Tween 20) per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 5% BSA in PBS-T) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with PBS-T.
-
-
Primary Antibody Incubation:
-
Prepare serial dilutions of the primary antibody in blocking buffer.
-
Add 100 µL of each dilution to the appropriate wells. Include a negative control with no primary antibody.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with PBS-T.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in blocking buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with PBS-T.
-
-
Detection:
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark for 15-30 minutes, or until a blue color develops.
-
Add 50 µL of stop solution to each well. The color will change to yellow.
-
Read the absorbance at 450 nm using a microplate reader.
-
Western Blotting
This protocol can be used to assess the binding of an antibody to a protein that has been conjugated with this compound.
Materials:
-
Protein of interest (e.g., BSA)
-
This compound
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein-Dye Conjugation:
-
Prepare a solution of the protein of interest in a suitable buffer.
-
Add this compound at various molar ratios to the protein solution.
-
Incubate the reaction mixture under appropriate conditions (e.g., room temperature for several hours) to allow for conjugation.
-
Remove unbound dye by dialysis or size-exclusion chromatography.
-
-
SDS-PAGE and Transfer:
-
Separate the protein-dye conjugates and the unconjugated protein by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Visualizing Experimental Workflows
To aid in the conceptualization of these experiments, the following diagrams illustrate the workflows.
Caption: Workflow for Direct ELISA to detect antibody binding to this compound.
Caption: Workflow for Western Blot analysis of antibody cross-reactivity.
Conclusion
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Hapten-Induced Contact Hypersensitivity, Autoimmune Reactions, and Tumor Regression: Plausibility of Mediating Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of haptens on protein-carrier immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hapten - Wikipedia [en.wikipedia.org]
- 5. Effect on tolerance induction of the mode of attachment of the hapten the carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The immune response to hapten-azo bovine serum albumin as detected by hemolytic plaque technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding of reactive brilliant red to human serum albumin: insights into the molecular toxicity of sulfonic azo dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interferences in immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Screening for interference in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Direct Brown 2 | C29H19N5Na2O7S | CID 17067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. worlddyevariety.com [worlddyevariety.com]
- 15. C.I. Direct Brown 95 | C31H18CuN6Na2O9S | CID 135585372 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of C.I. Direct Brown 1 and C.I. Direct Brown 95 for Research Applications
This guide provides a detailed comparative study of two trisazo direct dyes, C.I. Direct Brown 1 and C.I. Direct Brown 95. The information is intended for researchers, scientists, and professionals in drug development who may encounter these dyes in toxicological studies, as environmental contaminants, or in other research contexts. This document outlines their chemical properties, applications, performance data, and significant toxicological profiles, supported by experimental protocols and visualizations.
General and Physicochemical Properties
This compound and C.I. Direct Brown 95 are both water-soluble trisazo dyes primarily used in the textile, paper, and leather industries.[1][2] Their chemical structures, while both belonging to the same class, confer distinct properties and toxicological profiles.
| Property | This compound | C.I. Direct Brown 95 |
| C.I. Name | Direct Brown 1 | Direct Brown 95 |
| C.I. Number | 30045 | 30145 |
| CAS Number | 3811-71-0 | 16071-86-6 |
| Molecular Structure | Trisazo | Trisazo |
| Molecular Formula | C₃₁H₂₂N₈Na₂O₆S | C₃₁H₂₀N₆Na₂O₉S |
| Molecular Weight | 680.60 g/mol | 698.57 g/mol |
| Appearance | Brown powder | Reddish-brown or shallow brown powder |
| Solubility | Soluble in water (orange-brown solution), ethanol; slightly soluble in acetone. | Soluble in water (orange-brown solution); slightly soluble in ethanol; insoluble in acetone. |
Application and Performance Characteristics
Both dyes are utilized for coloring cellulosic fibers such as cotton and viscose, as well as silk, polyamide, and leather.[1][3] Their performance, particularly their fastness to various environmental and processing factors, is a critical aspect of their industrial use.
| Performance Metric | This compound | C.I. Direct Brown 95 |
| Shade on Cotton | Yellowish-brown | Reddish-brown |
| Light Fastness | 2 (Poor) | 5-6 (Good) |
| Washing Fastness | 2-3 (Poor to Fair) | 2-3 (Poor to Fair) |
| Rubbing Fastness (Dry) | 4 (Good) | 4 (Good) |
| Rubbing Fastness (Wet) | 3 (Fair) | 3 (Fair) |
| Effect of Copper Ions | Color becomes darker and yellowish | Slight discoloration |
| Effect of Iron Ions | Color turns yellow | Slight discoloration |
Fastness ratings are typically on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better fastness.
Toxicological Profile: A Critical Comparison
A significant point of differentiation between these two dyes lies in their toxicological properties, particularly their relationship to benzidine, a known human carcinogen.
C.I. Direct Brown 95 is a benzidine-based dye.[4] This means that during its synthesis, benzidine is used as a starting material, and more importantly, the dye can be metabolized back to benzidine in the body.[5] Numerous studies have demonstrated that exposure to benzidine-based dyes is associated with an increased risk of bladder cancer.[5][6] The National Institute for Occupational Safety and Health (NIOSH) and other regulatory bodies recommend handling C.I. Direct Brown 95 and other benzidine-based dyes as potential human carcinogens.[6]
This compound , while also a trisazo dye, is not explicitly categorized as a benzidine-based dye in the same manner as C.I. Direct Brown 95 in the available literature. However, it is listed as a "banned dye" and associated with "harmful aromatic amines" by some sources, suggesting that it may cleave to form other hazardous aromatic amines.[1] The potential for azo dye cleavage into constituent aromatic amines is a general concern for this class of compounds.
Given the audience of drug development professionals, understanding the metabolic activation of such compounds is crucial for toxicological assessment. While no specific "signaling pathways" are directly modulated by these dyes in a therapeutic sense, the pathway of their metabolic conversion to carcinogenic intermediates is of high scientific interest.
Experimental Protocols
Accurate comparison of dye performance relies on standardized testing procedures. Below are summaries of the key experimental protocols for assessing the fastness properties of textiles dyed with this compound and C.I. Direct Brown 95.
Color Fastness to Rubbing (Crocking)
This test evaluates the transfer of color from the surface of a colored textile to another surface by rubbing.
-
Standard: ISO 105-X12:2016 or AATCC Test Method 8-2016.[1][7][8]
-
Apparatus: Crockmeter.
-
Procedure (Summary):
-
A test specimen (at least 50 mm x 130 mm) is mounted on the base of the crockmeter.[7]
-
A white cotton crocking cloth is mounted to the rubbing finger.[7]
-
Dry Rubbing: The test is run for a specified number of cycles (typically 10) with a dry crocking cloth.[9]
-
Wet Rubbing: The test is repeated with a fresh crocking cloth that has been wetted with deionized water to a specific moisture content (e.g., 65% ± 5% for AATCC 8).[7]
-
The amount of color transferred to the white crocking cloths is assessed by comparing them to a standardized Gray Scale for Staining.[7] The rating is from 1 (heavy staining) to 5 (no staining).
-
Color Fastness to Washing
This test assesses the resistance of the color of textiles to domestic or commercial laundering procedures.
-
Standard: ISO 105-C06:2010 or AATCC Test Method 61-2013.[10][11]
-
Apparatus: Launder-Ometer or similar apparatus.
-
Procedure (Summary):
-
A test specimen (e.g., 100 mm x 40 mm) is attached to a multi-fiber adjacent fabric.[4]
-
The composite specimen is placed in a stainless steel container with a specified volume of detergent solution (e.g., ECE 'B' phosphate reference detergent) and stainless steel balls to simulate abrasive action.[4][10]
-
The container is agitated in the apparatus for a specified time and temperature (e.g., 45 minutes at 49°C for AATCC 61, Test No. 2A).[11]
-
The specimen is then rinsed and dried.
-
The change in color of the test specimen is evaluated using the Gray Scale for Color Change, and the staining of the adjacent multi-fiber fabric is assessed using the Gray Scale for Staining.[4]
-
Color Fastness to Light
This test measures the resistance of the color of textiles to the fading effects of light.
-
Standard: ISO 105-B02:2014 or AATCC Test Method 16.3-2014.[12][13]
-
Apparatus: Xenon arc lamp apparatus.
-
Procedure (Summary):
-
Test specimens are mounted on holders and placed in the xenon arc apparatus.
-
A set of Blue Wool References (fabrics with known light fastness) are exposed simultaneously under the same conditions.[14]
-
The specimens are exposed to the light from the xenon arc lamp, which simulates natural sunlight, under controlled conditions of temperature and humidity.[15]
-
Exposure continues until a specified change in color is observed on the test specimen or until a certain Blue Wool Reference has faded to a specific degree.
-
The color fastness to light is rated by comparing the degree of fading of the test specimen with that of the Blue Wool References (typically on a scale of 1 to 8, where 8 is the highest fastness).[14]
-
Conclusion
While this compound and C.I. Direct Brown 95 share similarities in their chemical class and primary applications, they exhibit notable differences in performance and critical distinctions in their toxicological profiles. C.I. Direct Brown 95 demonstrates superior light fastness, a desirable trait for textile applications. However, its classification as a benzidine-based dye raises significant health and safety concerns due to its carcinogenic potential.[16] this compound, while having poorer light fastness, also warrants caution due to its potential to metabolize into harmful aromatic amines. For researchers and professionals in drug development, the key takeaway is the importance of understanding the metabolic fate of such azo dyes. The potential for in vivo cleavage to carcinogenic amines like benzidine is a critical toxicological endpoint that must be considered in any safety or environmental assessment.
References
- 1. ISO 105-X12 Standard: Guidelines for Colour Fastness to Rubbing-gester-instruments.com [gester-instruments.com]
- 2. Guidance on ISO 105 X12 Color Fastness Test to Rubbing [darongtester.com]
- 3. ISO 105 X12 Colorfastness to Rubbing Test Guide [qinsun-lab.com]
- 4. textilelearner.net [textilelearner.net]
- 5. tandfonline.com [tandfonline.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. img.antpedia.com [img.antpedia.com]
- 8. scribd.com [scribd.com]
- 9. orientbag.net [orientbag.net]
- 10. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
- 11. img.antpedia.com [img.antpedia.com]
- 12. wewontech.com [wewontech.com]
- 13. arcwear.com [arcwear.com]
- 14. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 15. fyitester.com [fyitester.com]
- 16. industrialchemicals.gov.au [industrialchemicals.gov.au]
A Comparative Guide to Analytical Methods for the Detection of Direct Brown 1
This guide provides a detailed comparison of a modern analytical technique, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), with a traditional method, UV-Visible (UV-Vis) Spectrophotometry, for the detection and quantification of Direct Brown 1. This information is intended for researchers, scientists, and professionals in drug development and related fields who require accurate and reliable analytical methods for this azo dye.
Data Presentation: A Comparative Overview
The selection of an analytical method is often a trade-off between sensitivity, selectivity, cost, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of UPLC-MS/MS and UV-Vis Spectrophotometry for the analysis of azo dyes like Direct Brown 1.
| Performance Metric | UPLC-MS/MS | UV-Vis Spectrophotometry |
| Principle | Separation by chromatography, followed by detection based on mass-to-charge ratio. | Measurement of light absorption by the analyte at a specific wavelength. |
| Specificity | Very High (distinguishes between structurally similar compounds). | Low to Moderate (potential for interference from other absorbing species). |
| Linearity | Excellent (typically R² > 0.99).[1] | Good (typically R² > 0.99 within a limited concentration range). |
| Limit of Detection (LOD) | Very Low (in the range of 0.02 - 1.35 ng/mL for similar dyes).[1] | Higher (typically in the low mg/L or high µg/mL range). |
| Limit of Quantification (LOQ) | Very Low (in the range of 0.06 - 4.09 ng/mL for similar dyes).[1] | Higher (typically in the mg/L range). |
| Sample Throughput | High (rapid analysis times, often under 10 minutes per sample). | Moderate (can be high for simple samples, but slower for complex matrices). |
| Cost (Instrument) | High | Low |
| Cost (Operational) | Moderate to High (requires high-purity solvents and specialized maintenance). | Low (requires standard laboratory reagents). |
| Expertise Required | High | Low to Moderate |
Experimental Protocols
UPLC-MS/MS Method for Direct Brown 1 in Textile Samples
This protocol is a representative method for the extraction and analysis of Direct Brown 1 from a textile matrix.
a) Sample Preparation (Extraction) [1]
-
Weigh 1.0 g of the textile sample and place it in a suitable container.
-
Add 20 mL of methanol to the sample.
-
Sonicate the sample at 50°C for 30 minutes to extract the dye.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PTFE filter.
-
Evaporate the filtered extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase for UPLC-MS/MS analysis.
b) UPLC-MS/MS Instrumental Conditions
-
UPLC System: A high-performance UPLC system equipped with a binary solvent manager and a sample manager.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is suitable for the separation of azo dyes.[1]
-
Mobile Phase: A gradient elution is typically used, for example:
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
Injection Volume: 1-10 µL.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI in either positive or negative ion mode, depending on the structure of Direct Brown 1 (which contains sulfonic acid groups, making negative ion mode a likely choice).
-
Data Acquisition: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for Direct Brown 1.
UV-Vis Spectrophotometry Method for Direct Brown 1 in Aqueous Solution
This protocol describes a general procedure for the quantification of Direct Brown 1 in a clear aqueous solution.
a) Preparation of Standard Solutions
-
Accurately weigh a known amount of Direct Brown 1 standard.
-
Dissolve the standard in deionized water to prepare a stock solution of a known concentration. Direct Brown 1 is soluble in water.[2][3]
-
Prepare a series of calibration standards by serial dilution of the stock solution with deionized water.
b) Determination of Wavelength of Maximum Absorbance (λmax)
-
Take one of the standard solutions of intermediate concentration.
-
Scan the absorbance of the solution over a wavelength range of 200-800 nm using a UV-Vis spectrophotometer to determine the λmax, which is the wavelength at which the dye shows the highest absorbance.[4]
c) Measurement and Quantification
-
Set the spectrophotometer to the determined λmax.
-
Use deionized water as a blank to zero the instrument.
-
Measure the absorbance of each of the prepared standard solutions.
-
Create a calibration curve by plotting the absorbance values against the corresponding concentrations of the standards.
-
Measure the absorbance of the unknown sample solution.
-
Determine the concentration of Direct Brown 1 in the unknown sample by interpolating its absorbance value on the calibration curve.
Visualizations
Experimental Workflow for UPLC-MS/MS Analysis
Caption: Workflow for the analysis of Direct Brown 1 in textiles by UPLC-MS/MS.
Method Selection Decision Tree
Caption: Decision tree for selecting an analytical method for Direct Brown 1.
References
Ecotoxicological Comparison of Azo Dyes: A Guide for Researchers
The widespread use of azo dyes in various industries, including textiles, printing, and cosmetics, has led to their significant release into the environment, raising ecotoxicological concerns. This guide provides a comparative analysis of the ecotoxicity of several common azo dyes, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their potential environmental impact.
Comparative Ecotoxicity Data
The following tables summarize the acute and chronic toxicity of selected azo dyes to organisms representing different trophic levels: algae (primary producers), invertebrates (primary consumers), and fish (secondary consumers).
Table 1: Acute Toxicity of Selected Azo Dyes
| Azo Dye | Test Organism | Endpoint (Duration) | Concentration (mg/L) | Reference |
| Direct Blue 15 | Pseudokirchneriella subcapitata (Green Algae) | IC50 (72 h) | 15.99 | [1] |
| Ceriodaphnia dubia (Cladoceran) | LC50 (48 h) | 450 | [1] | |
| Direct Black 38 | Daphnia magna (Cladoceran) | LC50 (48 h) | Moderately toxic (20.7 mg/L for a similar dye, DB38 was classified as relatively non-toxic) | [2] |
| Artemia salina (Brine Shrimp) | LC50 (48 h) | 20.7 | [2] | |
| Disperse Yellow 7 | Pimephales promelas (Fathead Minnow) | LC50 (14 d post-hatch) | 0.0254 | [3][4] |
| Sudan Red G | Pimephales promelas (Fathead Minnow) | LC50 (14 d post-hatch) | 0.0167 | [3][4] |
| Reactive Black 5 | Daphnia magna (Cladoceran) | LC50 (48 h) | > 100 | [5] |
Table 2: Chronic Toxicity and Genotoxicity of Selected Azo Dyes
| Azo Dye | Test Organism | Endpoint (Duration) | Observed Effect Concentration (mg/L) | Reference |
| Direct Blue 15 | Ceriodaphnia dubia (Cladoceran) | Reproduction (7 d) | 25 (Significant decrease in survival, total progeny, and number of clutches) | [1] |
| Direct Black 38 | Rat (in vivo) | Genotoxicity | DNA synthesis in liver, micronucleus in bone marrow | [6] |
| Daphnia magna (Cladoceran) | Genotoxicity (Comet assay) | Significant DNA damage | [2] | |
| RTG-2 (Fish cell line) | Genotoxicity (Comet assay) | Direct and oxidative DNA damage | [2] | |
| Disperse Yellow 7 | Pimephales promelas (Fathead Minnow) | Survival (14 d post-hatch) | Decreased larval survival | [3][4] |
| Sudan Red G | Pimephales promelas (Fathead Minnow) | Survival (14 d post-hatch) | Decreased larval survival | [3][4] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of ecotoxicological studies. Below are protocols for key experiments cited in this guide.
Acute Immobilization Test with Daphnia magna
This test is performed to determine the concentration of a substance that immobilizes 50% of the daphnids (EC50) over a 48-hour period.
-
Test Organism: Daphnia magna neonates (<24 hours old).
-
Test Substance Preparation: A series of concentrations of the azo dye are prepared in a suitable culture medium (e.g., M7 medium). A control group with no dye is also included.
-
Exposure: Groups of 20 daphnids are exposed to at least five different concentrations of the test substance in glass beakers.
-
Incubation: The beakers are maintained at 20 ± 2°C under a 16:8 hour light:dark photoperiod for 48 hours.
-
Endpoint Assessment: The number of immobilized daphnids (those that are unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.
-
Data Analysis: The 48-hour EC50 value and its 95% confidence limits are calculated using statistical methods such as probit analysis.
Algal Growth Inhibition Test with Pseudokirchneriella subcapitata
This test assesses the effect of a substance on the growth of freshwater algae.
-
Test Organism: Exponentially growing cultures of Pseudokirchneriella subcapitata.
-
Test Substance Preparation: A range of dye concentrations is prepared in a nutrient-rich algal growth medium.
-
Exposure: A defined initial concentration of algal cells is exposed to the different dye concentrations in flasks.
-
Incubation: The flasks are incubated for 72 hours under continuous illumination (60-120 µE/m²/s) and constant temperature (21-24°C), with continuous shaking.
-
Endpoint Assessment: Algal growth is measured at 24, 48, and 72 hours by determining the cell density using a spectrophotometer or an electronic particle counter.
-
Data Analysis: The 72-hour IC50 (concentration causing 50% inhibition of growth) is calculated by comparing the growth in the test cultures to the control.
Genotoxicity Assessment using the Comet Assay
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.[2][7]
-
Cell Preparation: A single-cell suspension is obtained from the test organism or cell line exposed to the azo dye.
-
Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a cold lysis solution to remove cell membranes and histones, leaving the DNA as a nucleoid.
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and are then subjected to electrophoresis. Damaged DNA (containing strand breaks) migrates from the nucleus, forming a "comet tail."
-
Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: The comets are visualized using a fluorescence microscope, and the extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.
Visualizing Mechanisms and Workflows
Signaling Pathway of Azo Dye Toxicity
The primary mechanism of azo dye toxicity involves the reductive cleavage of the azo bond (-N=N-), often by microbial azoreductases in anaerobic environments or within the gut of organisms.[3][8] This process releases aromatic amines, which are frequently more toxic and carcinogenic than the parent dye molecule.[9] These amines can then induce cellular damage through various pathways, including the generation of reactive oxygen species (ROS) and direct DNA adduction, leading to genotoxicity.
Caption: Generalized signaling pathway of azo dye toxicity.
Experimental Workflow for Ecotoxicological Assessment
A typical workflow for assessing the ecotoxicity of an azo dye involves a tiered approach, starting with the characterization of the dye and moving through a battery of toxicity tests.
Caption: Experimental workflow for azo dye ecotoxicity assessment.
References
- 1. Exposure to the azo dye Direct blue 15 produces toxic effects on microalgae, cladocerans, and zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The comet assay: a sensitive genotoxicity test for the detection of DNA damage and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic toxicity of azo and anthracenedione dyes to embryo-larval fathead minnow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. static.igem.org [static.igem.org]
- 6. glpbio.com [glpbio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Spectroscopic Divergence: A Comparative Analysis of Monomeric and Aggregated Direct Brown 1
For researchers, scientists, and professionals in drug development, understanding the molecular behavior of organic dyes such as Direct Brown 1 is crucial for various applications, including its use as a model compound in aggregation studies. The transition of Direct Brown 1 from a monomeric to an aggregated state in aqueous solutions induces significant alterations in its spectroscopic properties. This guide provides a comparative analysis of these differences, supported by experimental data and protocols.
Direct Brown 1, a trisazo direct dye, exhibits a propensity to self-associate in aqueous environments, a phenomenon driven by factors such as concentration, temperature, and ionic strength. This aggregation leads to distinct changes in its ultraviolet-visible (UV-Vis) absorption and fluorescence spectra, providing a means to characterize the equilibrium between its monomeric and aggregated forms.
Key Spectroscopic Differences
The primary spectroscopic distinctions between monomeric and aggregated Direct Brown 1 are summarized below:
| Spectroscopic Parameter | Monomeric Direct Brown 1 | Aggregated Direct Brown 1 |
| UV-Vis Absorption (λmax) | Exhibits a characteristic absorption maximum in the visible region. | Typically shows a hypsochromic (blue) shift in the absorption maximum, indicative of H-aggregate formation.[1] |
| Molar Extinction Coefficient (ε) | Follows the Beer-Lambert law at low concentrations. | Deviates from the Beer-Lambert law with increasing concentration, often showing a decrease in the molar extinction coefficient at the monomer's λmax.[2] |
| Fluorescence Emission | Displays characteristic fluorescence emission upon excitation. | Exhibits significant fluorescence quenching.[1][3] |
| Isosbestic Point | Not applicable. | The presence of an isosbestic point in the absorption spectra at varying concentrations indicates a clear equilibrium between two species (monomer and dimer). |
Experimental Protocols
To observe and quantify the spectroscopic differences between monomeric and aggregated Direct Brown 1, the following experimental protocols can be employed.
Preparation of Direct Brown 1 Solutions
-
Stock Solution Preparation: Prepare a concentrated stock solution of Direct Brown 1 (e.g., 1 x 10⁻³ M) by dissolving a precisely weighed amount of the dye in deionized water. Gentle heating and stirring may be required to ensure complete dissolution.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution in deionized water to obtain a range of concentrations (e.g., 1 x 10⁻⁴ M to 1 x 10⁻⁶ M).
UV-Vis Absorption Spectroscopy
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorption spectra of each prepared solution from 300 nm to 800 nm using a 1 cm path length quartz cuvette. Use deionized water as a blank.
-
Analysis:
-
Identify the absorption maximum (λmax) for the most dilute solution, which is representative of the monomeric form.
-
Observe the changes in the spectra with increasing concentration. Note any shifts in λmax and the appearance of new peaks or shoulders.
-
Plot absorbance at λmax versus concentration to check for deviations from the Beer-Lambert law.
-
Identify any isosbestic points, where the absorbance is independent of concentration, indicating an equilibrium between monomer and aggregate.
-
Fluorescence Spectroscopy
-
Instrumentation: Use a spectrofluorometer.
-
Measurement:
-
Excite the samples at the λmax determined for the monomeric form from the UV-Vis spectra.
-
Record the fluorescence emission spectra over an appropriate wavelength range (e.g., 450 nm to 800 nm).
-
-
Analysis:
-
Compare the fluorescence intensity of the different concentrations.
-
Observe any shifts in the emission maximum.
-
Quantify the fluorescence quenching by comparing the quantum yields of the dilute (monomeric) and concentrated (aggregated) solutions.
-
Visualizing the Monomer-Aggregate Relationship
The relationship between the monomeric and aggregated states of Direct Brown 1 and their resulting spectroscopic signatures can be visualized as a dynamic equilibrium.
Caption: Monomer-Aggregate Equilibrium of Direct Brown 1.
This guide provides a foundational understanding of the spectroscopic differences between monomeric and aggregated Direct Brown 1. For more in-depth analysis, further experiments to determine the aggregation number and thermodynamic parameters of the aggregation process are recommended.
References
A Comparative Analysis of the Binding Affinity of Direct Dyes to Cellulose
A comprehensive guide for researchers and drug development professionals on the binding characteristics of C.I. Direct Brown 1 and other direct dyes to cellulosic substrates. This document provides a comparative analysis of their binding affinities, supported by experimental data and detailed methodologies.
Comparison of Binding Affinities of Direct Dyes to Cellulose
The binding of direct dyes to cellulose is a complex process governed by various intermolecular forces, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. The affinity of a dye for cellulose is quantified using adsorption isotherm models, primarily the Langmuir and Freundlich models. These models provide key parameters that describe the dye-substrate interaction at equilibrium.
The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical binding sites. It is described by the equation:
q_e = (q_max * K_L * C_e) / (1 + K_L * C_e)
where:
-
q_e is the amount of dye adsorbed per unit mass of adsorbent at equilibrium (mg/g).
-
C_e is the equilibrium concentration of the dye in the solution (mg/L).
-
q_max is the maximum monolayer adsorption capacity (mg/g).
-
K_L is the Langmuir constant related to the affinity of the binding sites (L/mg).
The Freundlich isotherm is an empirical model that describes multilayer adsorption onto a heterogeneous surface. It is given by the equation:
q_e = K_F * C_e^(1/n)
where:
-
K_F is the Freundlich constant related to the adsorption capacity ((mg/g)(L/mg)^(1/n)).
-
n is the heterogeneity factor, which indicates the favorability of the adsorption process.
The thermodynamic parameters, including Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°), provide further insights into the spontaneity and nature of the adsorption process.
The following table summarizes the available adsorption isotherm and thermodynamic data for several direct dyes on cellulosic substrates.
| Dye Name | Cellulose Source | Adsorption Model | q_max (mg/g) | K_L (L/mg) | K_F ((mg/g)(L/mg)^(1/n)) | n | Thermodynamic Parameters |
| C.I. Direct Blue 86 | Cellulose Hydrogel | Langmuir | 53.76[1] | - | - | - | - |
| C.I. Direct Red 80 | Chitosan Microspheres | Freundlich | - | - | Good fit reported[2] | - | - |
| C.I. Direct Yellow 12 | Not Specified | Langmuir & Freundlich | 270.27[3] | - | - | - | - |
| C.I. Direct Blue 15 | Bacterial Cellulose | - | - | - | - | - | ΔH#: -26.5 kJ/mol, ΔS#: -230 J/mol·K, Ea: 43.5 kJ/mol[4] |
| Congo Red (Anionic Dye) | Cellulose-based Aerogel | Langmuir | 518.403[5] | - | - | - | ΔG°, ΔH°, ΔS° indicated a spontaneous and exothermic process[5] |
Note: The data for C.I. Direct Red 80 was obtained using chitosan, a derivative of cellulose, and may not be directly comparable to pure cellulose substrates.
Experimental Protocols
The determination of dye-cellulose binding affinity typically involves batch adsorption experiments. A detailed protocol is outlined below.
Materials and Equipment
-
Cellulosic substrate (e.g., pure cellulose powder, cotton fibers, cellulose hydrogel)
-
Direct dye (e.g., this compound)
-
Distilled or deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Conical flasks or beakers
-
Orbital shaker or magnetic stirrer
-
UV-Vis spectrophotometer
-
Centrifuge (optional)
-
pH meter
Experimental Procedure
-
Preparation of Dye Stock Solution: A stock solution of the direct dye of a known concentration (e.g., 1000 mg/L) is prepared by dissolving a precisely weighed amount of the dye in distilled water.
-
Preparation of Adsorbent: The cellulosic substrate is washed with distilled water to remove any impurities and then dried in an oven at a specific temperature (e.g., 60-80°C) until a constant weight is achieved.
-
Batch Adsorption Studies:
-
A known amount of the cellulosic adsorbent is added to a series of conical flasks containing a fixed volume of dye solution with varying initial concentrations.
-
The pH of the solutions is adjusted to the desired value using HCl or NaOH.
-
The flasks are then agitated at a constant speed and temperature for a predetermined period to ensure equilibrium is reached.
-
-
Analysis:
-
After the adsorption process, the solid and liquid phases are separated by centrifugation or filtration.
-
The concentration of the dye remaining in the supernatant is determined using a UV-Vis spectrophotometer at the maximum absorbance wavelength (λ_max) of the dye.
-
-
Data Calculation: The amount of dye adsorbed at equilibrium (q_e) is calculated using the following equation:
q_e = (C_0 - C_e) * V / m
where:
-
C_0 is the initial dye concentration (mg/L).
-
C_e is the equilibrium dye concentration (mg/L).
-
V is the volume of the dye solution (L).
-
m is the mass of the adsorbent (g).
-
-
Isotherm Modeling: The experimental data (q_e vs. C_e) is then fitted to the Langmuir and Freundlich isotherm models to determine the respective constants.
-
Thermodynamic Studies: To determine the thermodynamic parameters, the batch adsorption experiments are performed at different temperatures. The Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) are then calculated using the following equations:
ΔG° = -RT * ln(K_c) ln(K_c) = (ΔS°/R) - (ΔH°/RT)
where:
-
R is the universal gas constant (8.314 J/mol·K).
-
T is the absolute temperature (K).
-
K_c is the equilibrium constant.
-
Visualizing the Process and Influencing Factors
To better understand the experimental workflow and the factors influencing the binding affinity, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic, isotherm, and thermodynamic studies of the adsorption of dyes from aqueous solution by cellulose-based adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Validation of C.I. Direct Brown 1 Staining Protocols: A Comparative Guide
A comprehensive review of available data reveals a significant gap in the scientific literature regarding the use of C.I. Direct Brown 1 for histological staining. Despite its applications in the textile and leather industries, there is a notable absence of established and validated protocols for its use in biological research and diagnostics. This guide, therefore, serves as a comparative analysis, highlighting the lack of supporting experimental data for this compound and contrasting it with well-validated methods for staining specific tissue components, namely Picrosirius Red for collagen and Congo Red for amyloid.
For researchers and scientists in drug development, the reproducibility and consistency of staining methods are paramount. Inter-laboratory validation ensures that a staining protocol yields reliable results across different locations and users. Currently, this compound lacks this critical validation for histological applications. In contrast, stains like Picrosirius Red and Congo Red have been the subject of numerous studies, with well-documented protocols and established methods for quantitative analysis.
This guide will provide a detailed comparison, focusing on the established protocols and performance data of these alternative stains to offer a framework for understanding the requirements for the validation of any new histological stain.
Comparative Analysis of Staining Protocols
Due to the lack of validated protocols for this compound, this section will detail the established and widely used protocols for Picrosirius Red and Puchtler's Alkaline Congo Red. These serve as a benchmark for the level of detail and validation expected for a reliable histological stain.
Lack of Validated Protocols for this compound
A thorough search of scientific databases and literature reveals no standardized or validated protocols for the use of this compound in histological staining. While its chemical properties are known, its binding characteristics to specific biological tissues and components, optimal staining conditions, and reproducibility have not been documented in a peer-reviewed setting. Without this information, its use in a research or clinical context is not recommended.
Established Alternative 1: Picrosirius Red for Collagen
Picrosirius Red is a highly specific stain for collagen, and when viewed under polarized light, it allows for the differentiation of collagen fiber thickness and maturity.[1]
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes of 5 minutes each).
-
Transfer to 100% ethanol (2 changes of 3 minutes each).
-
Transfer to 95% ethanol (1 change of 3 minutes).
-
Transfer to 70% ethanol (1 change of 3 minutes).
-
Rinse in distilled water.
-
-
Staining:
-
Immerse slides in Picrosirius Red solution (0.1% Sirius Red in saturated picric acid) for 60 minutes at room temperature.[2]
-
-
Rinsing and Dehydration:
-
Wash slides in two changes of acidified water (0.5% acetic acid in water).
-
Dehydrate through graded ethanols (95%, 100% - 2 changes each).
-
-
Clearing and Mounting:
-
Clear in xylene (2 changes of 3 minutes each).
-
Mount with a resinous mounting medium.
-
Picrosirius Red Staining Workflow
Established Alternative 2: Puchtler's Alkaline Congo Red for Amyloid
Puchtler's alkaline Congo Red method is considered a reliable technique for the demonstration of amyloid deposits in tissues.[3] When viewed under polarized light, amyloid stained with Congo Red exhibits a characteristic apple-green birefringence.[3][4]
-
Deparaffinization and Rehydration:
-
Follow the same procedure as for Picrosirius Red.
-
-
Nuclear Staining (Optional):
-
Stain with Mayer's hematoxylin for 2-5 minutes.
-
Wash in running tap water.
-
-
Alkaline Treatment:
-
Place slides in a working alkaline sodium chloride solution for 20 minutes.
-
-
Staining:
-
Stain in a freshly prepared working alkaline Congo Red solution for 20-60 minutes.
-
-
Dehydration and Clearing:
-
Dehydrate rapidly through graded ethanols.
-
Clear in xylene and mount.
-
Puchtler's Alkaline Congo Red Staining Workflow
Quantitative Data and Performance Comparison
A critical aspect of inter-laboratory validation is the quantitative assessment of staining performance. For this compound, such data is non-existent in the context of histological staining. In contrast, Picrosirius Red and Congo Red have well-established methods for quantification.
This compound
| Performance Metric | Result |
| Specificity | Not documented |
| Sensitivity | Not documented |
| Reproducibility (Inter-laboratory) | Not documented |
| Quantitative Analysis Methods | None established |
Picrosirius Red for Collagen Quantification
Quantitative analysis of Picrosirius Red staining is typically performed using image analysis software to measure the area of stained collagen fibers relative to the total tissue area.[5][6]
| Performance Metric | Typical Result/Method |
| Specificity | High for collagen |
| Sensitivity | High, detects thin collagen fibers |
| Reproducibility (Inter-laboratory) | Good with standardized protocols |
| Quantitative Analysis Methods | Image analysis (e.g., color thresholding, pixel counting) |
Example Quantitative Data for Picrosirius Red (Hypothetical)
| Laboratory | Tissue Type | Mean Collagen Area (%) | Standard Deviation |
| Lab A | Liver Fibrosis Model | 15.2 | 2.1 |
| Lab B | Liver Fibrosis Model | 14.8 | 2.3 |
| Lab C | Liver Fibrosis Model | 15.5 | 2.0 |
Congo Red for Amyloid Quantification
Quantification of amyloid load from Congo Red stained sections can be performed by measuring the area of apple-green birefringence under polarized light or the total red stained area under bright-field microscopy.[7]
| Performance Metric | Typical Result/Method |
| Specificity | High for amyloid (with polarization) |
| Sensitivity | Variable, can be operator-dependent |
| Reproducibility (Inter-laboratory) | Fair to good, requires experienced observers |
| Quantitative Analysis Methods | Image analysis of birefringent or stained area |
Example Quantitative Data for Congo Red (Hypothetical)
| Laboratory | Brain Region | Mean Amyloid Plaque Area (%) | Standard Deviation |
| Lab X | Cortex | 8.5 | 1.5 |
| Lab Y | Cortex | 8.9 | 1.7 |
| Lab Z | Cortex | 8.2 | 1.4 |
Logical Relationship for Stain Validation
The process of validating a histological stain involves a logical progression from initial characterization to inter-laboratory testing to ensure its reliability for research and diagnostic purposes. The following diagram illustrates this general workflow, which is currently absent for this compound.
General Workflow for Histological Stain Validation
Conclusion
While this compound may have applications in other fields, its utility as a histological stain remains unproven due to a lack of published, validated protocols and supporting performance data. For researchers and professionals in drug development, the use of unvalidated reagents introduces significant variability and compromises the reliability of experimental results.
In contrast, established stains like Picrosirius Red and Congo Red offer well-documented, reproducible methods for the specific visualization and quantification of important tissue components like collagen and amyloid. The detailed protocols and quantitative data available for these stains serve as a benchmark for the rigorous validation process that would be required to establish this compound as a reliable tool in the field of histology. Until such data becomes available, researchers are strongly advised to utilize these well-established and validated alternatives.
References
- 1. Method for Picrosirius Red-Polarization Detection of Collagen Fibers in Tissue Sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Picrosirius Red Staining Quantification and Visualization of Collagen [bio-protocol.org]
- 3. stainsfile.com [stainsfile.com]
- 4. Amyloidosis: What does pathology offer? The evolving field of tissue biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macro-based collagen quantification and segmentation in picrosirius red-stained heart sections using light microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of cerebral amyloid angiopathy and parenchymal amyloid plaques with Congo red histochemical stain - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of C.I. Direct Brown 1: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of C.I. Direct Brown 1, a trisazo dye, designed for researchers, scientists, and drug development professionals.
This compound, like many dyes, requires careful handling and disposal due to its potential environmental impact. Improper disposal can lead to contamination of water systems and harm to aquatic life. Adherence to established protocols is crucial for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. Handle the dye in a well-ventilated area to avoid inhalation of any dust particles. In case of a spill, it should be contained and collected for disposal, not washed down the drain.
Step-by-Step Disposal Protocol
The disposal of this compound should always be in accordance with federal, state, and local regulations. It is generally prohibited to dispose of this dye down the sink.[1] The following is a general procedural guide based on established best practices for hazardous chemical waste management.
-
Waste Identification and Classification : this compound waste should be classified as hazardous chemical waste. Wastes from the production of certain dyes and pigments are listed by the Environmental Protection Agency (EPA) as hazardous.[2][3]
-
Waste Segregation : Do not mix this compound waste with other types of waste. It should be segregated from non-hazardous trash and other chemical waste streams to prevent unintended reactions.
-
Container Selection and Labeling :
-
Use a designated, leak-proof container that is chemically compatible with the dye.
-
The container must be in good condition and have a secure, tight-fitting lid.
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's hazardous waste management plan.
-
-
Accumulation and Storage :
-
Arrange for Professional Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
The waste will be transported to a licensed hazardous waste disposal facility.
-
Quantitative Data Summary
| Parameter | Guideline | Citation |
| Maximum Accumulation Volume | Up to 55 gallons of hazardous waste | [4] |
| Maximum Accumulation Time | Removal from the laboratory every twelve months | |
| Acute Hazardous Waste Limit | Up to 1 quart | [4] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Safeguarding Your Research: A Comprehensive Guide to Handling C.I. Direct Brown 1
Essential protocols for the safe handling, use, and disposal of C.I. Direct Brown 1 are critical for ensuring laboratory safety and maintaining experimental integrity. This guide provides detailed procedural information for researchers, scientists, and drug development professionals, outlining the necessary personal protective equipment (PPE), operational plans for handling both powdered and aqueous forms of the dye, and a comprehensive disposal strategy. Adherence to these guidelines will minimize exposure risks and promote a secure laboratory environment.
This compound, a trisazo dye, is not classified as a benzidine-based dye, a class of dyes known for their carcinogenicity. However, like all chemical compounds, it requires careful handling to mitigate potential health risks, which include eye and skin irritation, as well as irritation to the mucous membranes and upper respiratory tract.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is paramount when working with this compound in its powder form to prevent inhalation of airborne particles and direct contact with skin and eyes. When handling solutions, the risk of inhalation is reduced, but protection against splashes remains essential.
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator | To prevent inhalation of fine dust particles. |
| Eye Protection | Chemical safety goggles | To protect eyes from dust and potential splashes. |
| Hand Protection | Nitrile gloves | To prevent skin contact with the dye. |
| Body Protection | Laboratory coat | To protect clothing and skin from contamination. |
Operational Plan: A Step-by-Step Guide
Following a structured operational plan is essential for the safe handling of this compound, from initial preparation to the completion of experimental procedures.
Handling Powdered this compound:
-
Preparation: Before handling the powder, ensure a designated workspace is clean and uncluttered. All necessary equipment, including a calibrated scale, weighing paper, and spatulas, should be readily accessible.
-
Engineering Controls: All handling of the powdered dye must be conducted within a certified chemical fume hood to minimize the dispersion of airborne particles.
-
Weighing: Carefully weigh the desired amount of this compound powder. Use gentle movements to avoid creating dust clouds.
-
Transfer: Securely close the stock container immediately after use. When transferring the weighed powder, do so carefully to prevent spills.
Preparing and Handling Aqueous Solutions:
-
Dissolving: In a chemical fume hood, slowly add the weighed this compound powder to the solvent (e.g., water) while stirring to facilitate dissolution and prevent clumping.
-
Labeling: Clearly label the container with the chemical name, concentration, date of preparation, and appropriate hazard warnings.
-
Use: When using the dye solution, avoid splashes. If there is a risk of splashing, wear a face shield in addition to safety goggles.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure regulatory compliance. Azo dyes are known to be largely non-biodegradable, necessitating a cautious approach to their disposal.
Solid Waste:
-
Contaminated Materials: All solid waste contaminated with this compound, including weighing paper, gloves, and disposable lab coats, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Spills: In the event of a spill of the powdered dye, do not use a dry brush or compressed air for cleanup as this will disperse the dust. Instead, gently cover the spill with damp paper towels, carefully wipe it up, and place the contaminated materials in the designated hazardous waste container.
Liquid Waste:
-
Aqueous Solutions: Unused or waste aqueous solutions of this compound should be collected in a labeled hazardous waste container. Do not pour dye solutions down the drain.
-
Treatment: For laboratories with the appropriate facilities, treatment of the aqueous waste to remove the dye before disposal may be an option. This should be done in accordance with local regulations and institutional protocols.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
